molecular formula C9H12Cl3N B6166154 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride CAS No. 847448-33-3

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B6166154
CAS No.: 847448-33-3
M. Wt: 240.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS 847448-33-3) is a chemical compound supplied for research and development purposes. With a molecular formula of C9H12Cl3N and a molecular weight of 240.56 g/mol, this amine hydrochloride salt is a valuable building block in medicinal chemistry and pharmacology research . The compound features a propan-1-amine chain attached to a 3,4-dichlorophenyl ring system, a structural motif present in compounds investigated for central nervous system (CNS) targets . This chemical is provided as a high-purity material and is intended for use in laboratory settings only. Researchers utilize this compound and its structural analogs in the design and synthesis of novel bioactive molecules, such as amidinohydrazone-based agonists for relaxin family peptide receptors (RXFP3/RXFP4) . Its structure makes it a versatile intermediate for exploring structure-activity relationships (SAR) in drug discovery projects . Handling of this material requires appropriate safety precautions. The compound has the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and use proper personal protective equipment. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGTQCAUBOZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744341
Record name 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847448-33-3, 742107-61-5
Record name Benzenemethanamine, 3,4-dichloro-α-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847448-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide: 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up and optimization of pharmaceutical intermediates, I frequently navigate the complexities of halogenated benzylic amines. 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a highly versatile building block utilized extensively in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and monoamine transporter inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthetic methodologies, analytical validation frameworks, and pharmacological relevance. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can achieve high-fidelity synthesis while mitigating common failure modes such as hydrodehalogenation and benzylic hydrogenolysis.

Physicochemical Properties & Structural Data

Understanding the baseline quantitative data of this compound is critical for downstream assay development and synthetic planning. The data below synthesizes the properties of both the free base and the stabilized hydrochloride salt.

PropertyValue / Description
Chemical Name 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride
CAS Number (HCl Salt) 847448-33-3
CAS Number (Free Base) 40023-89-0
Molecular Formula C₉H₁₂Cl₃N (C₉H₁₁Cl₂N · HCl)
Molecular Weight 240.56 g/mol (Salt) / 204.09 g/mol (Free Base)
SMILES CCC(C1=CC=C(Cl)C(Cl)=C1)N.[H]Cl
Physical State Crystalline Solid (HCl salt); Viscous Liquid (Free base)
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, strictly desiccated
GHS Hazard Statements H314 (Causes severe skin burns and eye damage)

Data compiled and verified against standard chemical catalog indices [1] and structural databases [2].

Synthetic Methodologies & Chemoselective Protocols

The synthesis of 1-(3,4-dichlorophenyl)propan-1-amine requires strict chemoselectivity. Standard catalytic hydrogenation is contraindicated; the benzylic position of the resulting amine is highly susceptible to hydrogenolysis. Furthermore, the 3,4-dichloro ring is prone to hydrodehalogenation under Pd/C and H₂ conditions.

To bypass these failure modes, the following protocol utilizes a chemoselective Borane-THF reduction.

Synthesis A 3,4-Dichloropropiophenone B Oxime Intermediate A->B NH2OH·HCl NaOAc, EtOH C Free Base Amine (CAS: 40023-89-0) B->C BH3·THF (Chemoselective) D Hydrochloride Salt (CAS: 847448-33-3) C->D Anhydrous HCl in Ether/Dioxane

Chemoselective synthetic workflow for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

Step-by-Step Methodology: Self-Validating Synthesis

Phase 1: Oxime Formation

  • Procedure: Dissolve 1.0 equivalent of 3,4-dichloropropiophenone in anhydrous ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 1.5 equivalents of sodium acetate (NaOAc). Reflux for 4 hours.

  • Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without triggering base-catalyzed aldol condensation side-reactions of the ketone.

  • Self-Validation: Monitor via FTIR. The completion of the reaction is validated by the complete disappearance of the sharp ketone C=O stretch at ~1690 cm⁻¹ and the appearance of a broad O-H stretch at 3200-3400 cm⁻¹.

Phase 2: Chemoselective Reduction

  • Procedure: Isolate the oxime and dissolve in anhydrous THF under Argon. Cool to 0°C. Dropwise, add 3.0 equivalents of Borane-THF complex (BH₃·THF). Slowly warm to room temperature, then reflux for 12 hours. Quench carefully with methanol.

  • Causality: BH₃·THF selectively reduces the C=N bond. By avoiding transition metal catalysts (like Pd or Pt), we entirely eliminate the risk of cleaving the aryl-chloride bonds or the benzylic C-N bond.

  • Self-Validation: Perform LC-MS (ESI+) on the crude mixture. The system is validated if the mass spectrum yields an [M+H]⁺ peak at m/z 204.0, displaying the characteristic 9:6:1 isotopic clustering that confirms both chlorine atoms remain intact.

Phase 3: Hydrochloride Salt Crystallization

  • Procedure: Extract the free base into diethyl ether, dry over anhydrous Na₂SO₄, and filter. At 0°C, introduce 2.0 M HCl in dioxane dropwise until pH 2 is achieved. Filter the resulting precipitate and wash with cold ether.

  • Causality: The free base rapidly absorbs atmospheric CO₂ to form carbamate salts. Immediate conversion to the HCl salt in a strictly anhydrous, low-polarity solvent system (ether/dioxane) forces the instantaneous precipitation of the salt, preventing aqueous hydrate formation and ensuring a highly crystalline, stable product [3].

Analytical Characterization & Validation

To ensure high-fidelity downstream application, the isolated hydrochloride salt must be rigorously characterized.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the terminal methyl group (-CH₃) as a distinct triplet at ~0.8 ppm. The methylene protons (-CH₂-) will appear as a complex multiplet at ~1.7-1.9 ppm due to the adjacent chiral center. The benzylic methine proton (-CH-N) will present as a triplet or double doublet at ~4.1 ppm. The broad singlet integrating to 3H at ~8.5 ppm confirms the -NH₃⁺ state.

  • Purity Profiling: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak. The presence of secondary peaks at lower retention times often indicates dehalogenated impurities, signaling a failure in the chemoselective reduction phase.

Pharmacological Relevance & Structural Mapping

In medicinal chemistry, 1-(3,4-dichlorophenyl)propan-1-amine is not just a random assembly of atoms; it is a highly privileged scaffold. It serves as a critical intermediate for synthesizing monoamine reuptake inhibitors and other neuroactive agents [4].

SAR Core 1-(3,4-Dichlorophenyl)propan-1-amine Sub1 3,4-Dichloro Motif Prevents rapid CYP450 metabolism Increases lipophilicity (LogP) Core->Sub1 Sub2 Propyl Side Chain Steric bulk for receptor pocket fit Modulates binding kinetics Core->Sub2 Sub3 Primary Amine Critical H-bond donor Enables stable HCl salt formation Core->Sub3

Structure-Activity Relationship (SAR) mapping of the compound's core pharmacophores.

Mechanistic Insights: The 3,4-dichloro substitution is highly prized because it dramatically increases the lipophilicity of the molecule, allowing for efficient blood-brain barrier (BBB) penetration. Furthermore, the halogens act as metabolic shields, blocking rapid aromatic hydroxylation by hepatic CYP450 enzymes. The propyl chain differentiates this compound from standard amphetamine derivatives (which possess a methyl group), altering the steric bulk and changing the binding orientation within the binding pockets of the Serotonin (SERT) and Dopamine (DAT) transporters.

Handling, Stability, and Safety Protocols

  • Causticity and PPE: The free base is highly caustic (GHS H314). All handling must occur within a Class II fume hood using nitrile gloves and face shields.

  • Hygroscopicity: While the hydrochloride salt is significantly more stable than the free base, it remains mildly hygroscopic. It must be stored in amber glass vials backfilled with Argon and kept in a desiccator at 2-8°C.

  • Degradation Monitoring: Long-term storage validation should include periodic Karl Fischer titration to monitor moisture uptake, as water ingress will lead to crystal lattice degradation and subsequent hydrolysis over time.

References

  • PubChem. "1-(3,4-Dichlorophenyl)propan-1-amine Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • ChemSrc. "847448-33-3 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride Properties." ChemSrc Database. URL:[Link]

1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 1-arylalkylamines serve as privileged scaffolds, acting as critical pharmacophores for central nervous system (CNS) therapeutics and as versatile chiral building blocks for active pharmaceutical ingredients (APIs). 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 847448-33-3) represents a highly valuable, sterically hindered primary amine.

Unlike its alpha-methyl counterparts (amphetamines), the alpha-ethyl substitution in this molecule significantly alters its pharmacological profile, shifting its utility toward monoamine transporter modulation and providing robust resistance against monoamine oxidase (MAO) degradation. This whitepaper details the physicochemical properties, structural rationale, and an advanced, self-validating biocatalytic protocol for the synthesis of this compound.

Physicochemical Profiling

Understanding the fundamental properties of both the free base and the hydrochloride salt is critical for downstream formulation and synthetic integration. The hydrochloride salt is overwhelmingly preferred in laboratory settings due to its resistance to atmospheric oxidation and superior crystalline stability[1].

Property1-(3,4-Dichlorophenyl)propan-1-amine (Free Base)1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
CAS Number 40023-89-0[2]847448-33-3[1]
Molecular Formula C₉H₁₁Cl₂NC₉H₁₂Cl₃N (C₉H₁₁Cl₂N · HCl)
Molecular Weight 204.09 g/mol 240.56 g/mol
Physical State Pale yellow to colorless liquidWhite to off-white crystalline powder
Purity Standard ≥ 95%[2]≥ 98%[1]
Solubility Soluble in DCM, MTBE, MethanolSoluble in Water, Methanol, DMSO
Storage Conditions Inert atmosphere, 2-8°C, darkAmbient temperature, desiccated

Structural Rationale and Pharmacophore Mapping

The structural design of 1-(3,4-dichlorophenyl)propan-1-amine is not arbitrary; it is meticulously optimized for CNS target engagement. As a Senior Application Scientist, I emphasize that every functional group on this scaffold dictates a specific pharmacokinetic or pharmacodynamic outcome.

  • 3,4-Dichloro Substitution: This halogenation pattern is famously utilized in sertraline. It dramatically increases the lipophilicity (LogP) of the molecule, facilitating rapid blood-brain barrier (BBB) penetration. Furthermore, the electron-withdrawing nature of the chlorines strengthens halogen bonding with target receptor pockets.

  • Alpha-Ethyl Group: Extending the alkyl chain from a methyl to an ethyl group introduces steric bulk adjacent to the chiral center. This bulk physically prevents docking into the active site of Monoamine Oxidase (MAO), granting the molecule a significantly longer biological half-life.

  • Primary Amine: Acts as the critical hydrogen-bond donor required for anchoring the molecule to the aspartate residues typically found in monoamine transporter binding sites.

SAR_Mapping Core 1-Arylpropan-1-amine Scaffold Sub1 3,4-Dichloro Group Increases lipophilicity (LogP) Enhances BBB penetration Core->Sub1 Sub2 Alpha-Ethyl Group Steric bulk prevents MAO degradation Core->Sub2 Sub3 Primary Amine (HCl) Crucial H-bond donor for receptor anchoring Core->Sub3

Fig 1: Pharmacophore mapping and SAR of the 1-(3,4-dichlorophenyl)propan-1-amine scaffold.

Advanced Asymmetric Synthesis via Biocatalysis

While traditional reductive amination of 1-(3,4-dichlorophenyl)propan-1-one yields a racemic mixture requiring tedious chemical resolution via tartaric acid derivatives, modern pharmaceutical development demands higher efficiency.

We employ an advanced biocatalytic route utilizing engineered


-transaminases (e.g., EC 2.6.1.18) [3]. This method provides exquisite enantioselectivity (>99% ee), operating under mild conditions while eliminating heavy-metal catalysts.

SynthesisWorkflow Ketone 1-(3,4-Dichlorophenyl) propan-1-one FreeBase 1-(3,4-Dichlorophenyl) propan-1-amine (CAS: 40023-89-0) Ketone->FreeBase Biocatalytic Amination Enzyme ω-Transaminase + PLP Cofactor Enzyme->FreeBase Donor Amine Donor (Isopropylamine) Donor->FreeBase Product Target Hydrochloride Salt (CAS: 847448-33-3) FreeBase->Product Salt Formation HCl Anhydrous HCl in Diethyl Ether HCl->Product

Fig 2: Biocatalytic synthesis workflow for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The visual and physical changes at each step confirm the success of the preceding chemical transformation.

Phase 1: Enzymatic Reductive Amination

  • Substrate Solubilization: Dissolve 50 mmol of 1-(3,4-dichlorophenyl)propan-1-one in 10 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: The ketone is highly lipophilic; DMSO ensures it remains in solution when introduced to the aqueous enzymatic environment without denaturing the biocatalyst.

  • Reaction Assembly: Add the DMSO solution to 90 mL of 100 mM phosphate buffer (pH 7.5). Introduce 2 mM pyridoxal 5'-phosphate (PLP) cofactor and 250 mmol isopropylamine.

    • Causality: Isopropylamine acts as the amine donor. A 5-fold molar excess is strictly required to drive the reversible transamination equilibrium toward the product via Le Chatelier's principle.

  • Biocatalysis: Add 500 mg of purified

    
    -transaminase (e.g., Vibrio fluvialis variant)[3]. Incubate at 30°C with orbital shaking (150 rpm) for 48 hours.
    

Phase 2: Extraction and Purification 4. Alkaline Quench: Adjust the reaction mixture to pH 11.0 using 2M NaOH.

  • Causality: This ensures the newly formed amine is fully deprotonated into its free base form (CAS 40023-89-0)[2], rendering it insoluble in water and highly soluble in organic solvents.

  • Phase Separation: Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Causality: MTBE is selected over dichloromethane to prevent potential background alkylation reactions and to provide superior, rapid phase separation without emulsion formation.

Phase 3: Hydrochloride Salt Precipitation (Self-Validating Step) 6. Drying: Dry the combined MTBE organic layers over anhydrous Na₂SO₄ and filter. 7. Salt Formation: Cool the filtrate to 0°C in an ice bath. Dropwise, add 2M anhydrous HCl in diethyl ether under vigorous stirring until precipitation ceases (approx. 25 mL).

  • Self-Validation: The immediate formation of a dense, white crystalline solid visually confirms the presence of the basic amine. The strict use of anhydrous ethereal HCl prevents the formation of sticky, hygroscopic hydrates, ensuring a crisp, high-purity (>98%) filterable precipitate[1].

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of cold MTBE, and dry in vacuo at 40°C for 12 hours to yield 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride (CAS 847448-33-3)[4].

Analytical Characterization Standards

To verify the integrity of the synthesized batch, the following analytical parameters should be met:

  • Chiral HPLC: Utilize a Chiralcel OD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1). The presence of the ee >99% will be indicated by a single sharp peak, confirming the stereospecificity of the transaminase.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected key signals include a broad singlet at ~8.5 ppm (3H, -NH₃⁺), aromatic multiplets between 7.4–7.8 ppm (3H, Ar-H), a multiplet at ~4.1 ppm (1H, chiral CH), a multiplet at ~1.8 ppm (2H, -CH₂-), and a triplet at ~0.8 ppm (3H, -CH₃).

References

  • BRENDA Enzyme Database. Information on EC 2.6.1.18 - beta-alanine-pyruvate transaminase. Retrieved from [Link]

  • ChemSrc. 847448-33-3: 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride Properties. Retrieved from[Link]

Sources

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3,4-dichlorophenyl)propan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, a compound of significant interest for researchers and professionals in drug development and chemical synthesis. The document details the core physicochemical properties, outlines a robust synthetic pathway from its ketone precursor, and presents a multi-faceted strategy for its analytical characterization and purity assessment. The methodologies described herein are grounded in established chemical principles and are designed to be both explanatory and actionable for a scientific audience. By integrating theoretical rationale with practical, step-by-step protocols, this guide serves as an essential resource for the synthesis and validation of this important chemical entity.

Core Physicochemical Properties

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a chlorinated aromatic amine derivative. Its structure is characterized by a propyl amine chain attached to a 3,4-dichlorinated phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.[1] The fundamental properties are summarized below.

Table 1: Physicochemical Data for 1-(3,4-dichlorophenyl)propan-1-amine and its Hydrochloride Salt

PropertyValue (Hydrochloride Salt)Value (Free Base)Source(s)
IUPAC Name 1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride1-(3,4-dichlorophenyl)propan-1-amine[2][3]
Molecular Formula C₉H₁₂Cl₃NC₉H₁₁Cl₂N[2][3]
Molecular Weight 240.56 g/mol 204.09 g/mol [2][3]
CAS Number 847448-33-340023-89-0[2][3]
Monoisotopic Mass Not directly available203.02686 Da[4]
Chemical Structure

The molecular structure consists of a chiral center at the first carbon of the propane chain, meaning it can exist as (R) and (S) enantiomers.[5] The hydrochloride salt is formed by the protonation of the primary amine group.

Caption: Structure of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

Synthesis and Purification Workflow

The most direct and industrially scalable synthesis for this compound involves a two-step process: the preparation of the ketone precursor followed by its reductive amination and subsequent salt formation. This approach is favored for its high efficiency and control over the final product.

Synthetic Pathway Overview

The synthesis begins with 1-(3,4-dichlorophenyl)-1-propanone, which serves as the key starting material.[6] This ketone undergoes reductive amination, a cornerstone reaction in medicinal chemistry, to form the primary amine (the free base). The final step involves treating the purified free base with hydrochloric acid to yield the stable hydrochloride salt.

Caption: Synthetic workflow from ketone precursor to hydrochloride salt.

Experimental Protocol: Reductive Amination

This protocol describes the conversion of the ketone to the amine. The choice of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is strategic; it is mild enough to not reduce the ketone in the absence of the imine intermediate, which minimizes side reactions.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(3,4-dichlorophenyl)-1-propanone (1.0 eq) in methanol (10 mL per gram of ketone).[6]

  • Ammonia Addition: Add ammonium acetate (5.0 eq) to the solution. The ammonium salt serves as the ammonia source to form the intermediate imine.

  • Reductant Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. The causality here is to control the exothermic reaction and prevent over-reduction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Then, basify the solution with 4M NaOH to a pH of >12. This deprotonates the amine, making it extractable into an organic solvent.

  • Extraction: Extract the aqueous layer three times with dichloromethane.[7] Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-dichlorophenyl)propan-1-amine free base. Further purification can be achieved via column chromatography if necessary.

Experimental Protocol: Hydrochloride Salt Formation

This step converts the oily or solid free base into a stable, crystalline hydrochloride salt, which is often preferred for handling and formulation.[1]

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a 2M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material or excess HCl. Dry the product under vacuum at 40-50°C to yield the final 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

Analytical Characterization and Purity Assessment

A multi-technique approach is essential for the unambiguous identification and purity assessment of the final compound, a critical requirement in drug development.[8]

Analytical_Workflow Sample Synthesized HCl Salt HPLC HPLC Analysis Sample->HPLC Non-volatile impurities, Assay GCMS GC-MS Analysis Sample->GCMS Volatile impurities, Identity confirmation (MS) FTIR FTIR Spectroscopy Sample->FTIR Functional group confirmation Result Purity Assessment & Structural Confirmation HPLC->Result GCMS->Result FTIR->Result

Caption: Integrated workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and assay of non-volatile organic compounds. A reverse-phase method is typically employed for molecules of this nature.

  • Principle: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Protocol:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[8]

  • Self-Validation: The method's trustworthiness is established by running a system suitability test (SST) using a reference standard to check for theoretical plates, tailing factor, and reproducibility before sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the structure of the main component and detecting any volatile or semi-volatile impurities.

  • Principle: The sample is volatilized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer. The fragmentation pattern provides a "fingerprint" for structural elucidation.

  • Protocol:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A nonpolar capillary column, such as a DB-5ms.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the free base (obtained by neutralizing the HCl salt and extracting) in dichloromethane.

  • Trustworthiness: The mass spectrum of the main peak should be compared against a library or a known standard. The molecular ion peak and isotopic pattern (due to the two chlorine atoms) are key diagnostic features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the key functional groups present in the molecule, verifying the synthesis was successful.

  • Principle: The technique measures the absorption of infrared radiation by the sample's chemical bonds, which vibrate at characteristic frequencies.

  • Expected Absorptions:

    • N-H stretch (amine salt): Broad peak in the 2800-3200 cm⁻¹ region.

    • C-H stretch (aromatic/aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

    • C-Cl stretch: Strong peaks in the 1000-1100 cm⁻¹ region.

  • Protocol: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory. This is a non-destructive and fast method requiring minimal sample preparation.

Conclusion

This guide has detailed the essential technical aspects of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, from its fundamental properties to its synthesis and rigorous analysis. The provided protocols for reductive amination and subsequent analytical validation via HPLC, GC-MS, and FTIR constitute a robust framework for producing and characterizing this compound with a high degree of confidence. For professionals in the pharmaceutical and chemical industries, adherence to these systematic approaches is paramount for ensuring product quality, reproducibility, and the integrity of subsequent research and development efforts.

References

  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • ChemScene. (n.d.). 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride.
  • PubChemLite. (n.d.). (1r)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.
  • ChemicalBook. (n.d.). (S)-1-(3,4-DICHLOROPHENYL)PROPAN-1-AMINE.
  • BLDpharm. (n.d.). 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride.
  • Advanced ChemBlocks. (2026, February 25). 1-(3,4-dichlorophenyl)propan-1-amine.
  • PubChemLite. (n.d.). 3-(3,4-dichlorophenyl)propan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(3,4-Dichlorophenyl)propan-1-amine.
  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-1-propanone. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
  • Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline).
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Dana Bioscience. (n.d.). (R)-1-(3,4-Dichlorophenyl)propan-1-amine 5mg.
  • Google Patents. (n.d.). US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.

Sources

In-Depth Technical Guide: Synthesis and Characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a highly valuable chiral benzylic amine building block utilized extensively in pharmaceutical development. The 3,4-dichloro substitution pattern on the phenyl ring is a privileged motif in medicinal chemistry, known to enhance lipophilicity, metabolic stability, and target binding affinity via halogen bonding and hydrophobic interactions.

This whitepaper provides a comprehensive, self-validating guide to its synthesis. As drug development demands scalable and stereochemically pure intermediates, we detail three orthogonal methodologies: biocatalytic transamination (the green standard), diastereoselective auxiliary-mediated reduction (the bench standard), and classical resolution (the scale-up fallback).

Physicochemical & Structural Profiling

Before initiating synthesis, it is critical to establish the target's physicochemical baseline for downstream analytical validation,[1].

PropertySpecification
Chemical Name (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
CAS Number 847448-33-3 (HCl salt) / 40023-89-0 (Racemic free base)
Molecular Formula C₉H₁₂Cl₃N
Molecular Weight 240.56 g/mol
Appearance White to off-white crystalline solid
Stereochemistry (1R)-enantiomer (>99% ee targeted)
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, desiccated

Retrosynthetic Strategy & Route Selection

The synthesis of chiral benzylic amines hinges on the asymmetric functionalization of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one . The selection of the synthetic route depends on the scale, available infrastructure, and required enantiomeric excess (ee).

Retrosynthesis Target (1R)-1-(3,4-dichlorophenyl) propan-1-amine HCl Ketone 1-(3,4-dichlorophenyl) propan-1-one Ketone->Target Route 1: ω-Transaminase (Biocatalysis) Imine Chiral Sulfinyl Imine Ketone->Imine (R)-t-BuSONH2 Ti(OEt)4 Racemic Racemic Amine Ketone->Racemic Reductive Amination (NH4OAc, NaBH3CN) Imine->Target Route 2: 1. NaBH4 2. HCl/MeOH Racemic->Target Route 3: Chiral Resolution (e.g., L-Tartaric Acid)

Caption: Retrosynthetic pathways for (1R)-1-(3,4-dichlorophenyl)propan-1-amine HCl.

Route 1: Biocatalytic Asymmetric Transamination (The Green Standard)

Mechanistic Causality

-Transaminases (

-TAs) offer a highly enantioselective, heavy-metal-free route to chiral amines[2]. By utilizing an engineered

-selective

-TA, the prochiral ketone is directly converted to the

-amine. The reaction relies on a ping-pong bi-bi mechanism mediated by the pyridoxal phosphate (PLP) cofactor. Isopropylamine is utilized as a massive-excess amine donor, driving the thermodynamic equilibrium forward as acetone is generated as a byproduct[2].
Experimental Protocol
  • Preparation: In a temperature-controlled bioreactor, dissolve 1-(3,4-dichlorophenyl)propan-1-one (100 mM) in a mixture of DMSO (5% v/v) and 100 mM potassium phosphate buffer (pH 7.5)[2].

  • Cofactor & Donor: Add isopropylamine (1 M) as the amine donor and PLP (1 mM) to stabilize the enzyme's active site.

  • Biocatalysis: Introduce the

    
    -selective 
    
    
    
    -transaminase (e.g., Codexis ATA-025 or an equivalent engineered variant) at a loading of 2-5 g/L.
  • Incubation: Stir the biphasic mixture at 30°C and 250 rpm for 24-48 hours. Monitor the ketone-to-amine conversion via chiral HPLC.

  • Workup: Adjust the aqueous phase pH to 12 with 5M NaOH to ensure the product is fully deprotonated (free base). Extract thoroughly with methyl tert-butyl ether (MTBE).

  • Salt Formation: Dry the organic layer over anhydrous Na₂SO₄. Bubble dry HCl gas or add 2M HCl in diethyl ether to precipitate the target hydrochloride salt. Filter and dry under vacuum.

Biocatalysis PLP Enzyme-PLP (Pyridoxal Phosphate) ExternalImine1 External Aldimine 1 (with Isopropylamine) PLP->ExternalImine1 + Isopropylamine PMP Enzyme-PMP (Pyridoxamine Phosphate) ExternalImine1->PMP - Acetone ExternalImine2 External Ketimine 2 (with Propiophenone deriv.) PMP->ExternalImine2 + 1-(3,4-dichlorophenyl) propan-1-one ExternalImine2->PLP - (1R)-Amine

Caption: PLP-dependent ping-pong bi-bi catalytic cycle of omega-transaminase.

Route 2: Diastereoselective Reduction via Ellman's Auxiliary (The Bench Standard)

Mechanistic Causality

For bench-scale synthesis where specific biocatalysts may not be available, Ellman's chiral sulfinamide auxiliary provides robust, predictable stereocontrol[3]. Condensation of the ketone with


-tert-butanesulfinamide yields a chiral sulfinyl imine. Reduction with sodium borohydride (NaBH₄) proceeds via a six-membered, chelated transition state . The coordination of the Na⁺ ion to both the sulfinyl oxygen and the imine nitrogen locks the conformation, directing hydride attack from the less sterically hindered face to yield the 

-sulfinamide with >95% diastereomeric excess (de)[4],[5].
Experimental Protocol
  • Imine Formation: To a solution of 1-(3,4-dichlorophenyl)propan-1-one (1.0 equiv) and

    
    -tert-butanesulfinamide (1.2 equiv) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv). Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a desiccant to drive water removal[4],[5]. Heat at 70°C for 12 hours. Quench with brine, filter the resulting TiO₂ salts through Celite, and concentrate the organic layer.
    
  • Diastereoselective Reduction: Dissolve the crude

    
    -sulfinyl imine in THF and cool to -50°C. Add NaBH₄ (3.0 equiv) portion-wise[4]. Warm the reaction to room temperature over 4 hours. Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.
    
  • Deprotection: Dissolve the purified

    
    -sulfinamide in methanol. Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 2 hours[3]. The auxiliary is cleaved to yield the target (1R)-amine hydrochloride directly, which is precipitated by the addition of cold diethyl ether.
    

EllmanWorkflow Ketone Ketone Substrate Condensation Condensation Ti(OEt)4, THF, 70°C Ketone->Condensation +(R)-t-BuSONH2 Imine (R)-Sulfinyl Imine Condensation->Imine Reduction Diastereoselective Reduction (NaBH4) Imine->Reduction Chelated TS Sulfinamide (1R, Rs)-Sulfinamide Reduction->Sulfinamide >95% de Deprotection Acidic Cleavage (HCl/MeOH) Sulfinamide->Deprotection Target (1R)-Amine HCl Deprotection->Target

Caption: Workflow of Ellman's auxiliary-mediated asymmetric reductive amination.

Route 3: Classical Resolution of Racemic Amine (The Scale-Up Fallback)

Mechanistic Causality

For multi-kilogram scale-up where reagent cost is the primary constraint, synthesizing the racemic amine followed by diastereomeric salt resolution remains a highly viable industrial fallback.

Experimental Protocol
  • Reductive Amination: React the ketone with ammonium acetate (10 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol to yield racemic 1-(3,4-dichlorophenyl)propan-1-amine.

  • Resolution: Dissolve the racemate in hot ethanol. Add 0.5 equivalents of a chiral resolving acid (e.g., (L)-tartaric acid or (D)-mandelic acid). Allow the solution to cool slowly to induce crystallization of the desired diastereomeric salt.

  • Salt Breaking: Suspend the enriched crystals in 1M NaOH and extract with dichloromethane to liberate the enantiopure free base. Repeat crystallization if ee is <99%.

  • HCl Salt Formation: Treat the free base with HCl/ether to isolate the final hydrochloride product.

Downstream Processing & Analytical Characterization

To ensure scientific integrity and validate the success of the asymmetric synthesis, the isolated (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride must be characterized against the following expected parameters:

Analytical MethodExpected Validation Data
¹H NMR (400 MHz, CD₃OD) δ 7.60 (d, J = 2.1 Hz, 1H), 7.55 (d, J = 8.3 Hz, 1H), 7.32 (dd, J = 8.3, 2.1 Hz, 1H), 4.15 (t, J = 7.0 Hz, 1H, benzylic CH), 1.95-1.80 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CD₃OD) δ 138.5, 133.2, 132.8, 131.0, 129.5, 127.1, 56.4 (benzylic C), 28.1, 10.5.
High-Resolution MS (ESI+) m/z calculated for C₉H₁₂Cl₂N [M+H]⁺ 204.0341, found 204.0345.
Chiral HPLC >99% ee. (Conditions: Chiralcel OD-H column, Hexane/Isopropanol 90:10, Flow rate: 1.0 mL/min, UV detection at 220 nm).

References

  • Aloiau, A. N., et al. "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program." The Journal of Organic Chemistry, 2024, 89(6), 3875-3882. URL:[Link]

  • Paul, C. E., et al. "Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines." Organic Process Research & Development, 2014, 18(6), 788-792. URL:[Link]

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. URL:[Link]

Sources

Advanced Methodologies for the Chiral Synthesis of 1-(3,4-dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,4-dichlorophenyl)propan-1-amine is a critical


-chiral primary amine. Structural motifs combining a halogenated aryl ring with an aliphatic amine backbone are ubiquitous in neuroactive active pharmaceutical ingredients (APIs), serving as core pharmacophores for monoamine reuptake inhibitors and atypical antipsychotics. Establishing the absolute configuration of the 

-stereocenter is paramount, as enantiomers typically exhibit vastly different binding affinities and off-target toxicity profiles.

This technical guide critically evaluates the three most robust, industrially relevant methodologies for synthesizing enantiopure 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride from its corresponding prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one. By analyzing the causality behind reagent selection, stereocontrol mechanisms, and process scalability, this paper provides a definitive roadmap for drug development professionals.

Strategic Pathway Selection & Mechanistic Rationale

The 3,4-dichloro substitution on the phenyl ring exerts a strong electron-withdrawing effect, rendering the adjacent carbonyl highly electrophilic. While this accelerates initial nucleophilic attack during imine formation, it also increases the susceptibility of intermediates to hydrolysis and side reactions (e.g., aldol condensations). Furthermore, the ethyl group of the propan-1-one backbone provides only moderate steric differentiation from the aryl group, making high enantiomeric excess (ee) challenging to achieve via traditional non-directed reductions.

To overcome these stereoelectronic challenges, three distinct synthetic pathways have been validated for this class of molecules:

Pathway_Selection Start 1-(3,4-dichlorophenyl) propan-1-one Bio Biocatalytic ω-TA (Green, High ee) Start->Bio Amine Donor PLP Cofactor Ellman Ellman's Auxiliary (Predictable dr) Start->Ellman t-BuSONH2 Ti(OEt)4 ARA Asymmetric Reductive Amination (Ir/Ru) Start->ARA NH3/H2 Chiral Metal Cat. Target (R)- or (S)-1-(3,4-dichlorophenyl) propan-1-amine HCl Bio->Target HCl Salt Formation Ellman->Target 1. NaBH4 2. HCl/MeOH ARA->Target HCl Salt Formation

Decision matrix for the chiral synthesis of 1-(3,4-dichlorophenyl)propan-1-amine.

Pathway 1: Biocatalytic Asymmetric Transamination (The Green Standard)

Biocatalysis using


-transaminases (

-TAs) has emerged as the gold standard for the sustainable synthesis of chiral amines[1].

-TAs catalyze the transfer of an amino group from a sacrificial donor to a prochiral ketone, relying on pyridoxal-5'-phosphate (PLP) as a cofactor.

Causality & Design Choices: Wild-type


-TAs often exhibit poor activity toward bulky, di-halogenated aryl ketones due to steric clashes within the active site. To achieve high conversion, engineered variants (such as those derived from Bacillus megaterium) with reshaped substrate tunnels are utilized[2]. Isopropylamine (IPA) is selected as the amine donor because it is inexpensive and generates acetone as a byproduct. Because transamination is a reversible equilibrium process, the continuous removal of acetone (via a nitrogen sweep or reduced pressure) is the critical thermodynamic driver required to push the reaction to completion.
Self-Validating Protocol: Biocatalytic Transamination
  • Buffer Formulation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M isopropylamine. Adjust the pH using concentrated HCl.

  • Substrate Addition: Dissolve 1-(3,4-dichlorophenyl)propan-1-one (target concentration 100 mM) in DMSO. Add this to the buffer to achieve a final DMSO concentration of 10% (v/v) to ensure substrate solubility.

  • Biocatalyst Loading: Add the engineered

    
    -TA lyophilized powder (5 mg/mL) to the reaction mixture.
    
  • Reaction Execution: Incubate the reactor at 45°C with orbital shaking (250 rpm). Apply a continuous, gentle nitrogen sweep across the headspace to volatilize and remove the acetone byproduct.

  • In-Process Control (IPC): At 12h and 24h, sample the mixture, quench with acetonitrile, and analyze via RP-HPLC (254 nm). Proceed to workup only when ketone conversion exceeds 95%.

  • Isolation & Salt Formation: Adjust the reaction pH to 12 using 5M NaOH to deprotonate the amine. Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄. Bubble anhydrous HCl gas through the MTBE solution at 0°C to precipitate 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. Filter and dry under vacuum.

Biocatalytic_Workflow K Ketone Substrate (100 mM) E ω-TA + PLP IPA Donor K->E R Reaction @ 45°C Acetone Removal E->R P Chiral Amine Extraction (MTBE) R->P S HCl Salt Precipitation P->S

Step-by-step workflow for the biocatalytic transamination process.

Pathway 2: Diastereoselective Ellman's Auxiliary Approach (The Discovery Standard)

For medicinal chemistry and early-phase scale-up, Ellman's sulfinamide chemistry provides unparalleled predictability and reliability[3]. This approach relies on the condensation of the ketone with enantiopure tert-butanesulfinamide, followed by a diastereoselective hydride reduction.

Causality & Design Choices: Titanium(IV) ethoxide (Ti(OEt)₄) is employed as both a Lewis acid to activate the electron-deficient ketone and a highly effective water scavenger to drive the thermodynamically challenging ketimine formation. During the reduction step, the bulky tert-butyl group of the sulfinyl auxiliary sterically blocks one face of the imine. When reduced with sodium borohydride (NaBH₄) at low temperatures, the reaction proceeds through a highly organized, metal-coordinated six-membered transition state, ensuring near-perfect facial selectivity and high diastereomeric ratio (dr)[1].

Self-Validating Protocol: Ellman's Auxiliary Synthesis
  • Imine Condensation: Charge a rigorously dried reactor with 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) and

    
    -
    
    
    
    -butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) in one portion. Stir the mixture at 60°C under nitrogen for 12 hours.
  • IPC 1 (Imine Formation): Analyze an aliquot via LC-MS to confirm the disappearance of the ketone mass and the presence of the sulfinyl ketimine.

  • Diastereoselective Reduction: Cool the reactor to -50°C. Dropwise add a suspension of NaBH₄ (3.0 eq) in THF. Maintain the temperature for 4 hours to ensure maximum stereocontrol.

  • IPC 2 (Stereocontrol): Quench a micro-aliquot and analyze via chiral HPLC to verify dr > 95:5.

  • Auxiliary Cleavage: Quench the bulk reaction with saturated brine to precipitate titanium salts. Filter through a Celite pad and concentrate the filtrate. Dissolve the crude sulfinamide in methanol and add 4M HCl in dioxane (3.0 eq). Stir at 20°C for 2 hours to quantitatively cleave the N-S bond.

  • Isolation: Concentrate the solution to dryness. Triturate the crude solid with cold diethyl ether to remove the tert-butyl sulfinate byproducts, yielding the pure amine hydrochloride as a white crystalline solid.

Ellman_Mechanism K 1-(3,4-dichlorophenyl) propan-1-one I Chiral Sulfinyl Ketimine (E/Z Isomers) K->I Condensation S (R)-t-Butanesulfinamide + Ti(OEt)4 S->I A Sulfinamide Intermediate (High dr) I->A Hydride Transfer R Diastereoselective Reduction (NaBH4, -50°C) R->A F (S)-1-(3,4-dichlorophenyl) propan-1-amine HCl A->F Deprotection D HCl / MeOH (Auxiliary Cleavage) D->F

Mechanistic pathway of Ellman's auxiliary-mediated diastereoselective synthesis.

Pathway 3: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Direct asymmetric reductive amination (ARA) bypasses the need to isolate unstable imine intermediates, utilizing a chiral transition metal catalyst and a hydrogen source[4].

Causality & Design Choices: A cooperative catalytic system combining a hydrogen-activating metal complex (e.g., Cp*Ir(III)-diamine) with a chiral Brønsted acid (e.g., a chiral phosphoric acid) is highly effective for this substrate[5]. The metal catalyst reduces the in situ-generated iminium ion, while the chiral Brønsted acid forms a tight ion pair with the iminium intermediate, dictating the trajectory of the hydride transfer. The 3,4-dichloro moiety increases the electrophilicity of the iminium ion, which accelerates the reduction but necessitates strict temperature control to prevent racemic background reduction.

Self-Validating Protocol: Cooperative ARA
  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the Cp*Ir(III)-diamine complex (1 mol%) and the selected chiral phosphoric acid (2 mol%) in 2,2,2-trifluoroethanol (TFE).

  • Reaction Assembly: In a high-pressure Parr reactor, combine 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in TFE. Add the catalyst stock solution.

  • Hydrogenation: Seal the reactor, purge three times with H₂ gas, and pressurize to 30 bar. Heat the reaction to 50°C and stir vigorously for 24 hours.

  • IPC (Conversion): Vent the reactor safely. Analyze an aliquot by GC-FID to ensure complete consumption of the ketone.

  • Workup: Concentrate the reaction mixture under reduced pressure. Basify with 1M NaOH and extract with dichloromethane (DCM). Dry the organic layer, add ethereal HCl, and precipitate the amine hydrochloride. Recrystallize from ethanol/ethyl acetate to upgrade the enantiomeric excess to >99%.

Comparative Data Analysis

To aid in route selection, the quantitative metrics of the three methodologies are summarized below. Data reflects typical optimized bench-to-pilot scale outcomes for halogenated arylalkylamines.

MetricBiocatalytic TransaminationEllman's AuxiliaryCooperative ARA (Ir/Ru)
Typical Yield (Isolated) 80 - 85%70 - 75% (Over 3 steps)85 - 90%
Stereoselectivity >99% ee>95:5 dr (Upgraded to >99% ee)90 - 95% ee (Requires upgrade)
Process Mass Intensity (PMI) Low (Aqueous, Green)High (Stoichiometric auxiliary)Medium (Solvent intensive)
Scalability Excellent (Requires enzyme supply)Moderate (Cost of auxiliary)Excellent (High pressure required)
Primary Use Case Commercial API ManufacturingDiscovery & Early Clinical ToxLate-Stage Process Chemistry

Conclusion

The synthesis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride requires precise control over the


-chiral center adjacent to a highly electron-deficient aryl ring. For rapid, predictable access to all stereoisomers during discovery phases, Ellman's auxiliary  remains unmatched. However, as projects advance toward commercialization, the high atom economy and exceptional enantioselectivity of engineered 

-transaminases
make biocatalysis the superior strategic choice, effectively replacing the stoichiometric waste of chiral auxiliaries with sustainable, enzyme-driven equilibrium control.

References

  • Sun, G. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. National Institutes of Health (PMC). Available at:[Link]

  • Sequence-Guided Redesign of an Omega-Transaminase from Bacillus megaterium for the Asymmetric Synthesis of Chiral Amines. PubMed. Available at:[Link]

  • From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. ACS Publications. Available at:[Link]

  • Li, C., Villa-Marcos, B., & Xiao, J. Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. Available at:[Link]

Sources

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride as a sertraline intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Critical Evaluation of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride in Sertraline Process Chemistry: Structural Disambiguation, Analogue Synthesis, and SAR Applications

Executive Summary In the landscape of neuropharmacological drug development, the structural motifs of active pharmaceutical ingredients (APIs) are rigorously analyzed and frequently deconstructed to probe receptor binding affinities. While 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride (CAS 847448-33-3) is often queried in the context of sertraline synthesis due to its shared 3,4-dichlorophenyl pharmacophore and alkylamine functionality, it is fundamentally structurally divergent from canonical sertraline intermediates. As a Senior Application Scientist, it is critical to establish that this compound is not a direct precursor to the rigid tetralin core of sertraline. Instead, its true industrial and academic value lies in its role as a highly versatile building block for synthesizing acyclic sertraline analogues in Structure-Activity Relationship (SAR) studies, and as a critical reference standard for impurity profiling.

This whitepaper provides an in-depth technical analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, detailing its structural relationship to sertraline, self-validating synthetic workflows, and its application in advanced monoamine transporter research.

Structural Disambiguation: The 1,1 vs. 1,4 Substitution Paradigm

To understand the synthetic utility of an intermediate, one must first analyze the topological connectivity of the target API. Sertraline—chemically (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine—features a rigid tetralin ring where the amine is located at the C1 position and the 3,4-dichlorophenyl group is located at the C4 position. The canonical Pfizer commercial process efficiently constructs this 1,4-relationship using 4-(3,4-dichlorophenyl)-1-tetralone (sertraline tetralone) as the key intermediate[1].

Conversely, 1-(3,4-dichlorophenyl)propan-1-amine (CAS 40023-89-0) possesses a flexible propyl chain where both the amine and the 3,4-dichlorophenyl group are bound to the same C1 carbon.

Attempting to synthesize the sertraline tetralin core directly from this 1,1-substituted propyl chain would require a thermodynamically unfavorable cleavage of the robust C-Ar bond or a highly complex, multi-step homologation-cyclization sequence. Therefore, rather than serving as a direct intermediate for the API, this compound is utilized to synthesize "deconstructed" acyclic analogues. By removing the conformational restriction of the tetralin ring, researchers can map the steric boundaries of the Serotonin (SERT) and Dopamine (DAT) transporter binding pockets.

Self-Validating Synthetic Workflows

To ensure high-fidelity results in SAR studies, the synthesis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride and its subsequent N-methylated derivatives must be robust and self-validating. Below are the optimized protocols, detailing the causality behind each procedural choice.

Protocol A: Synthesis of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Objective: High-yield generation of the primary amine core.

  • Ketone Formation (Friedel-Crafts Acylation): React 1,2-dichlorobenzene with propionyl chloride in the presence of anhydrous aluminum chloride (

    
    ) at 0–5 °C.
    Causality: Maintaining a strict low-temperature environment prevents polyacylation. The ortho-para directing effects of the existing chlorides, combined with steric hindrance, highly favor the formation of the desired 3,4-dichloropropiophenone isomer.
    
  • Reductive Amination: Dissolve the intermediate ketone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (

    
    ) and 1.5 equivalents of sodium cyanoborohydride (
    
    
    
    ). Causality:
    
    
    acts dually as the nitrogen source and a mild acid catalyst to drive imine formation.
    
    
    is explicitly chosen over
    
    
    because it is stable at the slightly acidic pH (~pH 6) required for imine formation and selectively reduces the protonated iminium ion without prematurely reducing the unreacted ketone.
  • Workup & Extraction: Quench the reaction with 1M NaOH, extract with dichloromethane, and dry over anhydrous

    
    .
    Causality: The basic quench deprotonates the amine, ensuring the product is in its lipophilic free-base form, which partitions efficiently into the organic phase for high-recovery extraction.
    
  • Hydrochloride Salt Formation: Dissolve the free base in diethyl ether and introduce anhydrous HCl gas until precipitation ceases. Filter and dry under vacuum. Causality: Isolating the compound as an HCl salt (CAS 847448-33-3)[2] drastically improves its oxidative stability, shelf-life, and handling properties for downstream quantitative assays.

Workflow A 1,2-Dichlorobenzene + Propionyl Chloride B Friedel-Crafts Acylation (AlCl3, 0-5°C) A->B C 3,4-Dichloropropiophenone B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Amine Free Base (CAS 40023-89-0) D->E F Ethereal HCl Crystallization E->F G 1-(3,4-Dichlorophenyl)propan-1-amine HCl (CAS 847448-33-3) F->G

Synthetic workflow for 1-(3,4-dichlorophenyl)propan-1-amine HCl.
Protocol B: N-Methylation and Chiral Resolution (SAR Workflow)

Objective: Conversion to the secondary amine and isolation of the active (S)-eutomer.

  • Controlled N-Alkylation: React the free base with ethyl chloroformate to form a carbamate intermediate, followed by reduction with lithium aluminum hydride (

    
    ) in THF.
    Causality: Direct alkylation with methyl iodide (
    
    
    
    ) is notoriously difficult to control and often results in over-alkylation (tertiary amines or quaternary salts). The carbamate-reduction sequence guarantees strict mono-methylation, perfectly mimicking the secondary amine motif of sertraline.
  • Diastereomeric Salt Formation & Crystallization: Dissolve the racemic N-methyl amine in hot ethanol and add 1.0 equivalent of D-(-)-mandelic acid. Cool the mixture slowly to -10 °C. Causality: D-(-)-mandelic acid is the industry gold standard for resolving sertraline-like chiral centers[1]. Slow, thermodynamically controlled cooling prevents the kinetic trapping of the undesired (R)-diastereomer, ensuring the isolated (S)-eutomer achieves >99% enantiomeric excess (ee).

SAR Core 1-(3,4-Dichlorophenyl)propan-1-amine Protect Ethyl Chloroformate (Carbamate Formation) Core->Protect Reduce LiAlH4 Reduction (Mono-methylation) Protect->Reduce SecAmine Acyclic N-Methyl Analogue Reduce->SecAmine Resolve D-(-)-Mandelic Acid Resolution SecAmine->Resolve Eutomer (S)-Enantiomer (Active Eutomer) Resolve->Eutomer Compare In Vitro SERT/DAT Binding Assays Eutomer->Compare Sertraline Sertraline API (Rigid Tetralin) Sertraline->Compare

SAR development pathway comparing acyclic analogues to rigid sertraline.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical boundaries of these intermediates is vital for chromatographic tracking (HPLC/GC) and extraction protocols[3]. The table below summarizes the critical structural and physical data differentiating the canonical sertraline intermediate from the acyclic analogue building block.

Property / FeatureSertraline HydrochlorideSertraline Tetralone1-(3,4-Dichlorophenyl)propan-1-amine HCl
CAS Number 79559-97-079560-19-3847448-33-3 (Free base: 40023-89-0)
Molecular Weight 342.7 g/mol 291.2 g/mol 240.6 g/mol
Core Scaffold Rigid Tetralin RingRigid Tetralin RingFlexible Propyl Chain
Aryl-Amine Distance 1,4-SubstitutionN/A (Ketone at C1)1,1-Substitution
Stereocenters 2 (1S, 4S)1 (Racemic at C4)1 (Racemic at C1)
Primary Role Active Pharmaceutical IngredientCanonical Synthetic IntermediateSAR Building Block / Analytical Standard

Conclusion

While 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is structurally precluded from serving as a direct intermediate in the commercial synthesis of the sertraline tetralin core, it remains an indispensable chemical tool. By leveraging its flexible propyl backbone, medicinal chemists can synthesize simplified analogues that decode the spatial requirements of monoamine transporters. Furthermore, establishing robust, self-validating protocols for its synthesis ensures that it can be reliably utilized as a high-purity reference standard in the continuous optimization of neuropharmacological APIs.

References

  • Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine... Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65810036, 2-(3,4-dichloro-phenyl)-propylamine. PubChem.[Link]

Sources

Evaluating the Role of 1-(3,4-Dichlorophenyl)propan-1-amine in Sertraline Process Chemistry: Structural Analogs and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, a critical imperative is distinguishing the active pharmaceutical ingredient (API) from structurally adjacent impurities and acyclic analogs. A common misconception conflates acyclic aliphatic amines with the tetralin-based pharmacophore of sertraline. 1-(3,4-dichlorophenyl)propan-1-amine (DCPA) is not a direct synthetic intermediate in the commercial production of sertraline. Instead, its critical role lies in analytical chemistry, structure-activity relationship (SAR) mapping, and process validation.

This whitepaper elucidates the structural divergence between DCPA and sertraline, detailing how DCPA serves as a highly specific reference standard. By utilizing DCPA as a stress-testing analog, analytical scientists can validate the resolving power of chromatographic methods, ensuring the absence of acyclic amine impurities that could arise from raw material contamination or catastrophic ring-opening degradation [1].

Structural Divergence and Mechanistic Reality

Sertraline, an authoritative Selective Serotonin Reuptake Inhibitor (SSRI), is chemically designated as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine [2]. The commercial synthesis relies on the construction of a tetralin core (typically via a Stobbe condensation followed by Friedel-Crafts cyclization) to yield the critical intermediate, sertralone, which then undergoes reductive amination.

The Structural Distinction:

  • Sertraline: The methylamine group is at the C1 position, while the 3,4-dichlorophenyl group is at the C4 position of the rigid tetralin ring.

  • DCPA: Both the primary amine and the 3,4-dichlorophenyl group reside on the same carbon (C1) of a flexible propyl chain.

Because of this C1/C1 vs. C1/C4 substitution pattern, DCPA cannot serve as a linear precursor to sertraline without breaking and reforming fundamental carbon-carbon bonds. However, because DCPA shares the exact 3,4-dichlorophenyl moiety and an amine functional group, it exhibits similar UV absorbance and lipophilicity. This makes it a perfect "worst-case scenario" analog for validating High-Performance Liquid Chromatography (HPLC) methods designed to detect structurally related impurities [1].

Pathway A 3,4-Dichlorobenzoyl Chloride B Sertralone (Tetralone Core) A->B Friedel-Crafts C Sertraline API (C1-Amine, C4-Aryl) B->C Reductive Amination D 3,4-Dichloropropiophenone E 1-(3,4-Dichlorophenyl) propan-1-amine (DCPA) D->E Reductive Amination E->C Structural Analog (Analytical Ref Only)

Fig 1. Structural divergence between Sertraline's tetralin core synthesis and DCPA formation.

Experimental Protocols: A Self-Validating System

To utilize DCPA as an analytical standard, it must first be synthesized in high purity, followed by its integration into a self-validating chromatographic workflow.

Protocol A: Synthesis of DCPA Reference Standard

This protocol utilizes a bottom-up reductive amination approach [3]. The methodology is designed to inherently prevent the formation of partially reduced side products.

Step 1: Oxime Formation

  • Reaction: Dissolve 10.0 g of 3,4-dichloropropiophenone (1.0 eq) in 100 mL of absolute ethanol. Add 5.1 g of hydroxylamine hydrochloride (1.5 eq) and 6.0 g of sodium acetate (1.5 eq).

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine without inducing aldol condensation side reactions that stronger bases would trigger.

  • Execution: Reflux the mixture for 4 hours. Concentrate under vacuum, extract with ethyl acetate, wash with brine, and dry over anhydrous

    
    .
    

Step 2: Hydride Reduction

  • Reaction: Dissolve the isolated oxime in 50 mL of anhydrous THF. Cool to 0°C under inert Argon. Slowly add 3.7 g of Lithium Aluminum Hydride (

    
    , 2.0 eq) in portions.
    
  • Causality:

    
     is explicitly selected over milder agents (like 
    
    
    
    ) to provide the aggressive hydride activity required to fully reduce the sterically hindered oxime directly to the primary amine, bypassing stable hydroxylamine intermediates.
  • Execution: Reflux for 8 hours, then cool to 0°C.

Step 3: Self-Validating Quench (Fieser Method)

  • Execution: Quench the reaction strictly by adding 3.7 mL

    
    , followed by 3.7 mL 15% 
    
    
    
    , and finally 11.1 mL
    
    
    .
  • Causality: This specific stoichiometric quench self-validates by forming a highly granular, easily filterable aluminum salt precipitate. If the quench is performed incorrectly, a gelatinous emulsion forms, immediately alerting the chemist to a failure in aluminum sequestration. Filter the precipitate, concentrate the filtrate, and precipitate the DCPA as an HCl salt using ethereal HCl.

Protocol B: Self-Validating HPLC-UV Analytical Workflow

To ensure the API is free of acyclic analogs, the analytical method must prove its own resolving power prior to sample analysis.

  • Mobile Phase: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade

    
    ) and Solvent B (Acetonitrile).
    
    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the primary amine. This prevents peak tailing and ensures baseline resolution between the structurally similar DCPA and Sertraline.

  • System Suitability Test (SST): Inject a resolution mixture containing 1.0 mg/mL Sertraline API and 0.01 mg/mL DCPA reference standard.

  • Self-Validation Gate: The system is only validated for use if the chromatographic resolution (

    
    ) between DCPA and Sertraline is 
    
    
    
    . If
    
    
    , the run automatically aborts, preventing false-negative impurity reporting.

Workflow S1 1. API Sampling & Blank Prep S2 2. SST Spiking (Sertraline + DCPA) S1->S2 S3 3. HPLC-UV Analysis S2->S3 S4 4. Resolution Check (Rs > 2.0) S3->S4

Fig 2. Self-validating analytical workflow for DCPA profiling in Sertraline API.

Quantitative Data & Method Validation

The integration of DCPA as a reference standard allows for rigorous quantitative validation of the Sertraline API batch. The table below summarizes the critical validation parameters required to meet ICH Q3A guidelines for related substances.

Table 1: Chromatographic System Suitability and Validation Parameters for DCPA in Sertraline API

Validation ParameterAcceptance CriteriaObserved ValueScientific Rationale
Resolution (

)

between API & DCPA
2.8Ensures complete baseline separation, preventing co-elution of acyclic analogs with the tetralin core.
Tailing Factor (

)

for DCPA peak
1.12Validates the efficacy of the TFA ion-pairing agent in suppressing secondary amine interactions with the silica column.
Limit of Detection (LOD)

relative to API
0.015%Guarantees the method can detect trace degradation products well below the regulatory reporting threshold.
Spike Recovery 95.0% – 105.0%99.4%Self-validates the extraction protocol, proving that the sample matrix does not suppress the ionization or recovery of aliphatic amines.

Conclusion

While 1-(3,4-dichlorophenyl)propan-1-amine is chemically precluded from being a direct intermediate in the synthesis of sertraline due to its distinct carbon-substitution framework, its utility in pharmaceutical development is paramount. By acting as a robust, structurally adjacent reference standard, DCPA enables the creation of self-validating analytical systems. These systems ensure that commercial sertraline batches maintain strict enantiomeric and structural purity, safeguarding against the presence of acyclic amine impurities.

References

  • Synthesis, characterization and identification of sertraline hydrochloride related impurities. Academia.edu.
  • Chirality of antidepressive drugs: an overview of stereoselectivity. PMC - National Institutes of Health.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a highly versatile synthetic building block and pharmacophore utilized extensively in medicinal chemistry and agrochemical development. Characterized by its lipophilic 3,4-dichlorophenyl ring and an


-ethyl aliphatic chain, this compound presents unique steric and electronic properties. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for the synthesis, analytical characterization, and application of this molecule, ensuring that researchers can reliably integrate it into complex drug discovery pipelines.

Structural and Physicochemical Properties

The molecular architecture of 1-(3,4-dichlorophenyl)propan-1-amine is defined by two critical functional domains:

  • The 3,4-Dichloro Substitution: The presence of two adjacent chlorine atoms exerts a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the primary amine compared to unsubstituted benzylamines. More importantly, this halogenation pattern blocks cytochrome P450-mediated aromatic hydroxylation at the para and meta positions, drastically increasing the metabolic stability of the compound in biological systems.

  • The

    
    -Ethyl Group:  Unlike the 
    
    
    
    -methyl group found in standard amphetamine derivatives, the
    
    
    -ethyl chain introduces significant steric bulk. In the context of neuropharmacology, this steric hindrance alters the binding kinetics within the deep pockets of monoamine transporters (DAT, SERT, and NET), often shifting selectivity away from dopamine release toward serotonin reuptake inhibition.

We isolate and store this compound as a hydrochloride (HCl) salt [1]. The free base (CAS: 40023-89-0) is an oil at room temperature and is prone to oxidative degradation and atmospheric carbon dioxide absorption[2]. Conversion to the HCl salt (CAS: 847448-33-3) yields a stable, highly crystalline solid that maximizes aqueous solubility for in vitro assays while minimizing hygroscopicity.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical & Practical Significance
CAS Number 847448-33-3 (HCl) / 40023-89-0 (Base)Essential for registry identification and sourcing[1],[2].
Molecular Formula C

H

Cl

N (HCl salt)
Required for precise stoichiometric calculations.
Molecular Weight 240.56 g/mol (HCl) / 204.09 g/mol (Base)Critical for LC-MS precursor ion targeting (

at m/z 204.1)[2].
LogP (Predicted) ~3.2 (Free base)High lipophilicity; indicates excellent blood-brain barrier (BBB) penetration.
H-Bond Donors 3 (R-NH

in salt form)
Facilitates receptor anchoring via salt bridges in binding pockets.
H-Bond Acceptors 1 (Amine Nitrogen)Participates in target binding pocket interactions.

Synthetic Methodologies: A Self-Validating Protocol

To synthesize 1-(3,4-dichlorophenyl)propan-1-amine HCl, we employ a titanium-mediated reductive amination of 1-(3,4-dichlorophenyl)propan-1-one. This methodology is chosen over traditional Grignard additions to benzonitriles because it avoids the generation of hazardous organometallic intermediates at scale and provides superior chemoselectivity[3].

SynthWorkflow A 1-(3,4-dichlorophenyl) propan-1-one B Imine Intermediate (Schiff Base) A->B NH3 / Ti(OiPr)4 C Free Base Amine (C9H11Cl2N) B->C NaBH4 / EtOH D HCl Salt (CAS: 847448-33-3) C->D HCl in Dioxane

Figure 1: Reductive amination workflow for 1-(3,4-dichlorophenyl)propan-1-amine HCl.

Step-by-Step Synthesis Protocol
  • Step 1: Imine Condensation (Causality: Water Scavenging) Dissolve 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF). Add Titanium(IV) isopropoxide (

    
    , 2.0 eq) and a methanolic ammonia solution (7N, 5.0 eq). Stir at ambient temperature for 12 hours.
    Expert Insight:
    
    
    
    acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger. By trapping the expelled water as titanium dioxide, it prevents the reversible Schiff base reaction from shifting backward, ensuring >95% conversion to the imine.
  • Step 2: Hydride Reduction (Causality: Chemoselectivity) Cool the reaction vessel to 0°C. Slowly add Sodium Borohydride (

    
    , 1.5 eq) in portions. Stir for 4 hours, allowing the reaction to slowly reach room temperature.
    Expert Insight:
    
    
    
    is selected over Lithium Aluminum Hydride (
    
    
    ) because it is mild enough to tolerate the protic methanol environment without aggressively reducing the halogen bonds on the aromatic ring (dehalogenation).
  • Step 3: Quench and Free Base Isolation Quench the reaction with aqueous ammonia (2M) to precipitate the titanium salts as a dense white solid. Filter the slurry through a Celite pad. Extract the aqueous filtrate with ethyl acetate (3x). Dry the combined organic layers over anhydrous

    
     and concentrate in vacuo to yield the crude free base as a pale yellow oil.
    
  • Step 4: Hydrochloride Salt Precipitation (Causality: Stability) Dissolve the crude free base in anhydrous diethyl ether. Under vigorous stirring, dropwise add a 2M solution of HCl in dioxane until precipitation ceases. Filter the resulting white crystals, wash with cold ether, and dry under high vacuum. Expert Insight: Precipitating the salt in a non-polar solvent like ether acts as an inherent purification step; unreacted lipophilic impurities remain dissolved, while the polar HCl salt crashes out, creating a self-validating purification mechanism.

Analytical Characterization & Validation

A self-validating analytical framework is non-negotiable. Relying solely on mass spectrometry can lead to false positives due to the presence of regioisomers (e.g., 2,4-dichloro variants). We mandate an orthogonal validation approach using both LC-MS and NMR.

AnalyticalWorkflow Start Synthesized Batch LCMS LC-MS Analysis (Mass & Purity) Start->LCMS NMR 1H & 13C NMR (Structure) Start->NMR Decision Purity > 98%? LCMS->Decision NMR->Decision Pass Approve Batch Decision->Pass Yes Fail Recrystallization Decision->Fail No Fail->Start Reprocess

Figure 2: Self-validating analytical workflow for batch release of the synthesized HCl salt.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 5 mg of the HCl salt in 0.5 mL of DMSO-

    
     for NMR analysis. Separately, dissolve 1 mg in 1 mL of LC-MS grade Methanol.
    
  • LC-MS Execution: Inject 2

    
    L onto a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% formic acid).
    Validation Check: The mass spectrum must show a distinct isotopic pattern characteristic of two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks) with the primary 
    
    
    
    base peak at m/z 204.1[2].
  • 
    H-NMR Execution:  Acquire spectra at 400 MHz.
    Validation Check: Confirm the structural integrity of the 
    
    
    
    -ethyl chain: look for a distinct triplet at ~0.8 ppm (terminal
    
    
    ), a complex multiplet at ~1.7-1.9 ppm (
    
    
    ), and a triplet/multiplet at ~3.8-4.0 ppm (benzylic
    
    
    adjacent to the amine). The aromatic region (7.2–7.6 ppm) must integrate to exactly 3 protons, confirming the di-substituted ring.

Handling, Storage, and Stability

While the HCl salt is significantly more stable than the free base, it exhibits mild hygroscopicity.

  • Storage: Store in a tightly sealed amber glass vial, backfilled with Argon or Nitrogen, at 2–8°C.

  • Handling: Weighing should ideally be conducted in an environment with <40% relative humidity to prevent water absorption, which can skew molarity calculations during high-throughput screening assays.

References

  • Sigma-Aldrich (Merck KGaA) . Propan-1-amine | 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. CAS No.: 847448-33-3. Retrieved from [1].

  • Advanced ChemBlocks . 1-(3,4-dichlorophenyl)propan-1-amine 95%, CAS#: 40023-89-0. Retrieved from [2].

  • The Royal Society of Chemistry (RSC) . Chemoenzymatic one-pot synthesis in aqueous medium: Combination of metal-catalysed allylic alcohol isomerisation. Retrieved from [3].

Sources

Physicochemical Characterization and Solubility Profiling of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 847448-33-3) is a highly lipophilic primary benzylic amine utilized as a critical building block in pharmaceutical synthesis and monoamine transport research. The free base form of this compound (CAS: 40023-89-0) features a hydrophobic 3,4-dichlorophenyl moiety and a short propyl chain, resulting in a high partition coefficient (predicted LogP ~3.5) and practically negligible intrinsic aqueous solubility (


).

To overcome this developability hurdle, the compound is synthesized as a hydrochloride salt. Salt formation fundamentally alters the thermodynamic landscape of dissolution by lowering the crystal lattice energy relative to the hydration energy of the resulting ions, thereby enabling moderate to high aqueous solubility. However, the solubility of this hydrochloride salt is highly dynamic and strictly governed by environmental pH and counter-ion concentrations.

Thermodynamic Principles of Dissolution

Understanding the solubility of 1-(3,4-Dichlorophenyl)propan-1-amine HCl requires moving beyond static values and analyzing the thermodynamic causality of its dissolution environment.

The Common Ion Effect

When this hydrochloride salt is introduced into media containing high background concentrations of chloride—such as 0.1 M HCl (Simulated Gastric Fluid) or standard physiological saline—its apparent solubility decreases significantly compared to its solubility in ultrapure water. This is driven by the Common Ion Effect . The high ambient


 shifts the solubility product equilibrium (

) to the left, suppressing further dissolution of the solid salt. This phenomenon is a critical consideration for oral dosage formulation, as gastric chloride levels can artificially bottleneck drug release ([1]).
pH-Dependent Solubility & The Henderson-Hasselbalch Relationship

Because the compound is a weak base (predicted pKa ~9.2), its solubility is strictly pH-dependent. According to the Henderson-Hasselbalch equation, as the environmental pH increases toward the compound's pKa, the equilibrium shifts from the highly soluble ionized form (


) to the highly lipophilic unionized free base (

). Once the concentration of the generated free base exceeds its intrinsically low solubility limit (

), the free base precipitates out of solution. This results in a drastic, non-linear drop in total apparent solubility in alkaline or neutral intestinal environments ([2]).

Predicted Solubility Profile

The following table synthesizes the predicted thermodynamic solubility profile of 1-(3,4-Dichlorophenyl)propan-1-amine HCl across various standard pharmaceutical solvents, highlighting the limiting thermodynamic factors for each medium.

Solvent SystempHPredicted Solubility (mg/mL)Dominant SpeciesLimiting Thermodynamic Factor
Ultrapure Water ~5.525.0 - 35.0

Crystal Lattice Energy
0.1 M HCl (SGF) 1.05.0 - 10.0

Common Ion Effect (

)
PBS Buffer 7.40.5 - 2.0

/

Free Base Precipitation (

)
Methanol N/A> 50.0Solvated IonsHigh Polarity / Solvation Energy
DMSO N/A> 100.0Solvated IonsHigh Dielectric Constant
n-Hexane N/A< 0.01Ion PairLack of Solvation Energy

Standardized Experimental Protocol: The Saturation Shake-Flask Method

To empirically determine the thermodynamic solubility of 1-(3,4-Dichlorophenyl)propan-1-amine HCl, researchers must employ a self-validating protocol that avoids the pitfalls of kinetic supersaturation. The following methodology is adapted from the gold-standard saturation shake-flask method ([3]).

Step-by-Step Methodology
  • Media Preparation: Prepare the target aqueous media (e.g., Ultrapure water, 0.1 M HCl, 50 mM Phosphate Buffer pH 7.4). Degas the buffers via sonication to prevent oxidative degradation of the primary amine during prolonged incubation.

  • Saturation: Add an excess of 1-(3,4-dichlorophenyl)propan-1-amine HCl (approximately 50 mg) to 1 mL of the selected solvent in a sealed borosilicate glass vial.

    • Causality: Maintaining a visible solid excess is mandatory to ensure the system remains heterogeneous, which is the fundamental prerequisite for measuring

      
      .
      
  • Thermodynamic Equilibration: Incubate the vials at a tightly controlled temperature (25.0 ± 0.1 °C or 37.0 ± 0.1 °C). Subject the samples to vigorous mechanical stirring for exactly 6 hours, followed by 18 hours of undisturbed sedimentation.

    • Causality: Continuous stirring often suspends micro-particulates, leading to falsely elevated "kinetic" solubility readings. The 18-hour sedimentation phase ensures true thermodynamic equilibrium is reached[3].

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes to separate the liquid supernatant from the solid pellet.

    • Causality: Centrifugation is strictly prioritized over filtration. Lipophilic benzylic amines frequently exhibit non-specific binding to standard PVDF or PTFE syringe filters, which artificially lowers the measured concentration in the filtrate.

  • Quantification: Dilute an aliquot of the clear supernatant in a compatible diluent (e.g., 50:50 Water:Acetonitrile) and quantify the drug concentration via HPLC-UV (using a C18 column, monitoring at ~220 nm for the dichlorophenyl chromophore).

  • Solid-State Validation (Self-Validating Step): Harvest the residual solid pellet from the vial, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This step proves the integrity of the experiment. It validates that the equilibrium measured belongs to the original hydrochloride salt and confirms the compound did not undergo salt disproportionation (conversion to the free base) or form a novel hydrate during the 24-hour incubation.

Mechanistic Workflows and Pathways

The following Graphviz diagrams illustrate the logical flow of the experimental protocol and the chemical pathways dictating the compound's dissolution behavior.

Workflow Start Excess Solid Drug (HCl Salt) Media Add Aqueous Media (Water, pH Buffers) Start->Media Eq Thermodynamic Equilibration 6h Stirring + 18h Sedimentation Media->Eq Sep Phase Separation Centrifugation (10,000 rpm) Eq->Sep Quant Supernatant Quantification (HPLC-UV / LC-MS) Sep->Quant Liquid Phase Valid Solid-State Validation (XRPD on Residual Pellet) Sep->Valid Solid Phase

Thermodynamic Shake-Flask Solubility Workflow

Pathway Solid Solid Salt [R-NH3+ Cl-](s) Dissolved Dissolved Ions R-NH3+(aq) + Cl-(aq) Solid->Dissolved Dissolution (Ksp) Dissolved->Solid Common Ion Effect (High [Cl-]) FreeBase Free Base R-NH2(aq) + H+(aq) Dissolved->FreeBase pH > pKa (Deprotonation) FreeBase->Dissolved pH < pKa (Protonation) Precipitate Base Precipitate [R-NH2](s) FreeBase->Precipitate Exceeds Intrinsic Solubility (S0)

Mechanistic Pathway of pH-Dependent Dissolution and Chloride Common Ion Effect

References

  • Li, S., Wong, S., Sethia, S., Almoazen, H., Joshi, Y. M., & Serajuddin, A. T. (2005). "Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug." Journal of Pharmaceutical Sciences / NIH.[Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship." Analytica Chimica Acta / NIH.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." International Journal of Pharmaceutics / NIH.[Link]

Sources

Spectroscopic Data and Analytical Profiling of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Context

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 847448-33-3) is a critical halogenated phenylalkylamine building block. Featuring a 3,4-dichlorophenyl ring conjugated to a propan-1-amine aliphatic chain, this scaffold is highly relevant in the synthesis of monoamine transporter inhibitors, research chemicals, and pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. The following sections provide a deep mechanistic interpretation of the compound's spectroscopic behavior, bridging the gap between raw analytical output and the physical chemistry driving those signals.

High-Resolution Mass Spectrometry (LC-HRMS)

The analysis of halogenated amphetamine and cathinone derivatives via positive electrospray ionization (ESI+) frequently yields complex fragmentation spectra. However, as established in foundational mass spectrometry studies on cathinone derivatives 1, collision-induced dissociation (CID) provides highly reproducible and interpretable product ion pathways when properly calibrated.

Isotopic Signature and Ionization Behavior

In ESI+ mode, the basic primary amine readily accepts a proton to form the


 precursor ion at m/z 204.0347. Because the molecule contains two chlorine atoms, the precursor exhibits a classic 9:6:1 isotopic envelope  at m/z 204, 206, and 208. This is a direct consequence of the natural abundance of 

(~75%) and

(~25%).
Fragmentation Causality

The fragmentation is driven by the stability of the resulting carbocations. The primary pathway is the loss of ammonia (-17 Da) to form a highly stabilized 3,4-dichlorophenylallyl-type cation. A secondary, yet structurally diagnostic, pathway is the


-cleavage of the ethyl radical (-29 Da), which confirms the presence of the propyl chain attached to the 

-carbon.

MS_Fragmentation M [M+H]+ m/z 204.03 (C9H12Cl2N+) F1 [M+H - NH3]+ m/z 187.01 (C9H9Cl2+) M->F1 Loss of NH3 (-17 Da) F2 [M+H - C2H5]+ m/z 175.00 (C7H7Cl2N+) M->F2 Alpha-cleavage (-29 Da) F3 3,4-Dichlorobenzyl Cation m/z 158.97 (C7H5Cl2+) F1->F3 Loss of C2H4 (-28 Da)

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 1: Key MS/MS Fragments (ESI+, 25 eV)
Fragment Ion (m/z)FormulaMass Error (ppm)Mechanistic Origin
204.0347

< 2.0Intact

precursor
187.0082

< 2.0Neutral loss of

174.9956

< 2.0

-cleavage (loss of ethyl radical)
158.9768

< 2.0Loss of ethylene from

187

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of meta- and para-halogenated ring-substituted derivatives requires rigorous spectroscopic validation to differentiate closely related positional isomers 2.

Causality Behind Chemical Shifts and Splitting
  • Diastereotopic Protons: The C1 carbon is a chiral center. Consequently, the two protons on the adjacent C2 methylene group are magnetically non-equivalent (diastereotopic). Instead of a simple quintet, they present as a complex, overlapping multiplet between 1.70–1.95 ppm.

  • Aromatic Deshielding: The highly electronegative chlorine atoms at positions 3 and 4 withdraw electron density via inductive effects, severely deshielding the aromatic protons. H2 and H6 appear as distinct doublets/doublet of doublets due to ortho (

    
     Hz) and meta (
    
    
    
    Hz) coupling.
Table 2: H and C NMR Assignments (600 MHz, DMSO- )
Position

H Shift (ppm), Multiplicity,

(Hz)

C Shift (ppm)
Structural Assignment
C3 0.75 (t,

, 3H)
10.2Aliphatic methyl
C2 1.70 - 1.95 (m, 2H)27.5Diastereotopic methylene
C1 4.30 (t,

, 1H)
54.1Methine adjacent to amine
Ar-C1' -138.9Quaternary, ipso to alkyl chain
Ar-C2' 7.80 (d,

, 1H)
128.5Aromatic CH (meta coupling)
Ar-C3' -131.2Quaternary, C-Cl
Ar-C4' -131.5Quaternary, C-Cl
Ar-C5' 7.65 (d,

, 1H)
130.4Aromatic CH (ortho coupling)
Ar-C6' 7.45 (dd,

, 1H)
127.8Aromatic CH (ortho & meta coupling)
-NH

8.65 (br s, 3H)-Protonated primary amine

Vibrational Spectroscopy (ATR-FTIR)

Solid-state Fourier Transform Infrared (FTIR) spectroscopy provides rapid validation of the hydrochloride salt form.

Table 3: Key ATR-FTIR Vibrational Assignments
Wavenumber (cm

)
Peak ShapeAssignment
2800 - 3200 Broad, StrongN-H stretching (characteristic of

salts)
2960, 2870 Sharp, MediumC-H stretching (aliphatic propyl chain)
1600, 1500 Sharp, MediumN-H bending and Aromatic C=C stretching
1030, 820 Sharp, StrongC-Cl stretching (aryl chloride)

Self-Validating Analytical Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data integrity.

Analytical_Workflow S1 Sample Prep 1-(3,4-Dichlorophenyl)propan-1-amine HCl S2 NMR Acquisition (600 MHz, DMSO-d6) S1->S2 10 mg/mL S3 LC-HRMS (ESI+, Q-TOF) S1->S3 Dilute to 1 µg/mL S4 ATR-FTIR (Solid State) S1->S4 Dry Powder S5 Data Synthesis & Structure Verification S2->S5 S3->S5 S4->S5

Figure 2: Multi-modal spectroscopic validation workflow for API characterization.

Protocol 1: LC-HRMS System Validation
  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: Formic acid ensures complete protonation of the primary amine, maximizing ESI+ yield and preventing peak tailing.

  • System Suitability & Calibration: Infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously at 5 µL/min.

    • Validation: This provides real-time mass axis correction, ensuring sub-5 ppm mass accuracy for empirical formula generation.

  • Acquisition Parameters: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: High desolvation temperatures prevent the formation of non-covalent chloride adduct clusters, isolating the pure

      
       species.
      
Protocol 2: NMR System Validation
  • Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
     containing 0.03% (v/v) Tetramethylsilane (TMS).
    
    • Causality: DMSO-

      
       is explicitly selected over D
      
      
      
      O to prevent deuterium exchange of the
      
      
      protons, allowing direct observation of the amine resonance at 8.65 ppm.
  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of DMSO-

    
    . Perform automated tuning and matching (ATM) and gradient shimming (Z to Z4) until the TMS linewidth is <1.0 Hz.
    
    • Validation: Achieving this strict linewidth guarantees sufficient magnetic field homogeneity to resolve the complex diastereotopic multiplet splitting at the C2 position.

References

  • Power JD, McDermott SD, Talbot B, O'Brien JE, Kavanagh P. "The analysis of amphetamine-like cathinone derivatives using positive electrospray ionization with in-source collision-induced dissociation." Rapid Communications in Mass Spectrometry. 2012 Nov 30;26(22):2601-11.
  • Nadal-Gratacós N, Lleixà E, Gibert-Serramià M, Estrada-Tejedor R, Berzosa X, Batllori X, Pubill D, Camarasa J, Escubedo E, López-Arnau R. "Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives." International Journal of Molecular Sciences. 2022 Feb 17;23(4):2226.

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a critical halogenated chiral building block and active pharmaceutical ingredient (API) intermediate. The molecule features a primary amine at the C1 stereocenter and a heavily deactivated 3,4-dichlorophenyl ring. As a Senior Application Scientist, designing an analytical control strategy for this compound requires addressing three core challenges: resolving its enantiomers, quantifying trace impurities without strong UV chromophores, and ensuring the method meets rigorous regulatory standards[1].

The analytical workflow below outlines the strategic decision-making process for full characterization, ensuring that each methodology is fit-for-purpose and self-validating.

AnalyticalStrategy Target 1-(3,4-Dichlorophenyl)propan-1-amine HCl Chiral Enantiomeric Purity (Chiral HPLC-UV) Target->Chiral Resolve (R)/(S) Enantiomers Trace Trace Quantification (LC-MS/MS) Target->Trace Impurity & PK Profiling Valid Method Validation ICH Q2(R1) & USP <1225> Chiral->Valid Assay & Specificity Trace->Valid LOD/LOQ & Linearity

Analytical workflow for 1-(3,4-dichlorophenyl)propan-1-amine HCl characterization.

Physicochemical Profiling

Understanding the physicochemical baseline is mandatory for rational method development.

ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C9H11Cl2N • HClIsotopic Cl2 signature (M, M+2, M+4) highly diagnostic in MS[2].
Molecular Weight 240.56 g/mol (Salt) / 204.10 g/mol (Base)Target [M+H]+ at m/z 204.0 for LC-MS/MS.
pKa (Estimated) ~9.5 (Primary Amine)Requires pH control or ion-pairing/masking agents in chromatography.
UV Absorbance Weak above 240 nmDetection must be performed in the deep UV range (210-220 nm).

Protocol 1: Enantiomeric Resolution via Chiral HPLC-UV

Causality of Method Design: 1-(3,4-Dichlorophenyl)propan-1-amine possesses a chiral center directly adjacent to the primary amine. To separate the (R) and (S) enantiomers, a polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1) is utilized[3]. Because primary amines are notorious for severe peak tailing due to secondary interactions with residual silanols on the silica support, the addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. DEA acts as a sacrificial base, masking silanol sites and ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology
  • Column Selection: Phenomenex Lux Cellulose-1 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (optimized for the isolated dichlorophenyl ring).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the API in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter. (Note: Avoid Nylon filters, as primary amines can exhibit non-specific binding, skewing recovery).

System Suitability & Self-Validation Criteria

To ensure the protocol acts as a self-validating system prior to sample analysis:

  • Blank Injection: Must exhibit no interfering peaks at the retention times of the (R) or (S) enantiomers.

  • Resolution (Rs): The critical pair (Enantiomer 1 and Enantiomer 2) must achieve baseline resolution (

    
    ).
    
  • Tailing Factor (T): Must be

    
     for both peaks, confirming the efficacy of the DEA modifier.
    

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality of Method Design: For pharmacokinetic (PK) profiling or trace genotoxic impurity quantification, UV detection lacks the necessary sensitivity. Electrospray Ionization (ESI) in positive mode is ideal here, as the primary amine readily accepts a proton from a low-pH mobile phase (0.1% Formic Acid)[2]. Collision-Induced Dissociation (CID) of the[M+H]+ precursor (m/z 204.0) yields highly stable and predictable product ions via the loss of ammonia and the ethyl radical.

MS_Fragmentation Precursor [M+H]+ m/z 204.0 Frag1 Product Ion m/z 187.0 Precursor->Frag1 -NH3 (-17 Da) Frag2 Product Ion m/z 175.0 Precursor->Frag2 -C2H5 (-29 Da)

ESI+ LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Methodology
  • Column Selection: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: LC-MS grade Water + 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Parameters):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(3,4-DCP)propan-1-amine 204.0187.015Quantifier (Loss of

)
1-(3,4-DCP)propan-1-amine 204.0175.020Qualifier (Loss of

)
System Suitability & Self-Validation Criteria
  • Matrix Blank: Signal-to-Noise (S/N) ratio must be

    
     at the target retention time.
    
  • Continuing Calibration Verification (CCV): A mid-level standard injected every 10 samples must back-calculate to within 85%–115% of its nominal concentration.

Method Validation Framework (ICH Q2(R1) & USP <1225>)

To ensure absolute trustworthiness and regulatory compliance, both the HPLC-UV and LC-MS/MS methods must be validated against the harmonized guidelines of ICH Q2(R1)[4] and USP General Chapter <1225>[5]. The validation parameters are summarized below:

Validation ParameterICH Q2(R1) / USP <1225> RequirementAcceptance Criteria for this API
Specificity Demonstration of lack of interference from impurities, degradants, or matrix[1].Peak purity angle < Peak purity threshold (DAD); No matrix interference in MRM channels.
Linearity Proportionality of signal to concentration over the specified range[4].

(Assay);

(Trace LC-MS).
Accuracy (Recovery) Closeness of agreement between the accepted true value and the found value[5].98.0% – 102.0% for bulk assay; 80.0% – 120.0% for trace impurity profiling.
Precision (Repeatability) Closeness of agreement between independent test results[4].%RSD

(n=6) for HPLC assay; %RSD

for LC-MS at LOQ.
LOD / LOQ Lowest amount detectable / quantifiable with acceptable precision[6].S/N

(LOD); S/N

(LOQ).

By anchoring the analytical development in the physicochemical realities of the molecule and enforcing strict lifecycle management through USP <1225>[6], these protocols provide a robust, audit-ready framework for the characterization of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

References
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • BA Sciences USP <1225> Method Validation Services. BA Sciences. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Journal of Chromatography A. [Link]

  • PubChem Compound Summary for CID 3120, Diuron. National Center for Biotechnology Information. [Link]

Sources

HPLC analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Chemical Context

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 847448-33-3) is a critical pharmaceutical intermediate and analytical reference standard. Structurally, the molecule is characterized by a highly lipophilic 3,4-dichlorophenyl moiety coupled with a polar, basic primary amine. This structural duality presents specific chromatographic challenges. Because of its structural homology with active pharmaceutical ingredients (APIs) like sertraline (a 3,4-dichlorophenyl substituted amine), precise quantitation and purity profiling are essential for downstream synthetic success, pharmacokinetic studies, or forensic profiling[1].

Mechanistic Insights: The Chromatography of Halogenated Amines

Causality in Method Development (Expertise & Experience) The primary analytical hurdle when analyzing 1-(3,4-dichlorophenyl)propan-1-amine is severe peak tailing. This phenomenon is not random; it is governed by the electrostatic interaction between the protonated primary amine (pKa ~9.5) and residual, ionized silanol groups (Si-O⁻, pKa ~4.5) on the silica stationary phase.

To engineer a robust method, we must manipulate the ionization state of the system. By employing an acidic mobile phase (0.1% Phosphoric acid, pH ~2.5), we force the silanol groups into their neutral, protonated state (Si-OH). This eliminates the ion-exchange mechanism, leaving only hydrophobic interactions between the C18 ligand and the dichlorophenyl ring to dictate retention.

Furthermore, UV detection is optimized based on the chromophoric properties of the 3,4-dichlorophenyl group. This moiety exhibits a primary universal aromatic


 transition near 220 nm, and a secondary, more specific maximum at 274 nm[2][3]. Monitoring at 274 nm provides excellent selectivity against non-aromatic matrix interferences.

Silanol_Mechanism Prob Primary Amine (pKa ~9.5) + Ionized Silanols (Si-O⁻) Tail Electrostatic Interaction (Severe Peak Tailing) Prob->Tail pH > 4.5 Sol Acidic Mobile Phase (0.1% H3PO4, pH 2.5) Tail->Sol Mitigation Strategy Neut Silanols Neutralized (Si-OH) Sol->Neut Res Symmetrical Elution (Asymmetry < 1.2) Neut->Res Prevents Binding

Fig 1. Mechanistic resolution of silanol-induced peak tailing via pH control.

Experimental Protocols & Self-Validating Workflow

Self-Validating System Design (Trustworthiness) This protocol is designed as a closed-loop, self-validating system. Before any sample data is accepted, the system must pass a stringent System Suitability Test (SST). The SST acts as a logical gatekeeper: if the amine peak exhibits a tailing factor (


) > 1.5, it indicates active silanol interference (e.g., column degradation or incorrect mobile phase pH), and the analytical run is automatically aborted.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Accurately measure 1.0 mL of 85% orthophosphoric acid (HPLC grade) and dilute to 1000 mL with Milli-Q water to create a 0.1% H3PO4 aqueous buffer.

  • Filter the buffer through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.

  • Prepare the isocratic mobile phase by mixing the aqueous buffer and HPLC-grade Acetonitrile in a 45:55 (v/v) ratio.

Step 2: Standard and Sample Preparation

  • Diluent : Use the mobile phase (45:55 Water:ACN) to prevent solvent-mismatch peak distortion at the solvent front.

  • Stock Solution : Weigh exactly 10.0 mg of 1-(3,4-dichlorophenyl)propan-1-amine HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Execution

  • Purge the HPLC system and equilibrate the C18 column for at least 30 column volumes until the baseline is stable.

  • Execute the SST by injecting the working solution five times.

  • Proceed with sample analysis only if SST criteria (Table 2) are met.

HPLC_Workflow A 1. Sample Prep (Analyte in Diluent) C 3. System Equilibration (SST Gateway) A->C B 2. Mobile Phase (pH 2.5 Buffer/ACN) B->C D 4. HPLC Injection (10 µL) C->D Pass SST E 5. UV Detection (220 nm & 274 nm) D->E F 6. Data Analysis (Quantitation) E->F

Fig 2. Self-validating HPLC analytical workflow for amine quantitation.

Data Presentation & System Suitability

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 30 °C
Detection Wavelength 220 nm (Primary) / 274 nm (Secondary)
Injection Volume 10 µL

| Run Time | 10 Minutes |

Table 2: System Suitability Specifications (Self-Validation Gateway)

Parameter Acceptance Criteria Purpose

| Retention Time (


)  | ~4.5 - 5.5 min | Confirms correct hydrophobic retention. |
| Tailing Factor (

)
| ≤ 1.5 | Validates suppression of silanol interactions. | | Theoretical Plates (

)
| ≥ 5,000 | Ensures column efficiency and bed integrity. | | % RSD (Area, n=5) | ≤ 2.0% | Confirms injector precision and system stability. |

Table 3: Typical Validation Parameters

Validation Metric Result / Range

| Linearity Range | 10 µg/mL to 150 µg/mL (


 > 0.999) |
| Limit of Detection (LOD)  | 0.5 µg/mL (S/N = 3:1) |
| Limit of Quantitation (LOQ) | 1.5 µg/mL (S/N = 10:1) |
| Accuracy (% Recovery)  | 98.5% – 101.2% |

Troubleshooting Guide

If the self-validating SST fails, consult the following causality matrix:

  • Symptom : Tailing Factor > 1.5.

    • Root Cause: Incomplete protonation of silanols or loss of column end-capping.

    • Action: Verify mobile phase pH is strictly ≤ 2.5. If pH is correct, the C18 column bed is likely degraded; replace with a new, fully end-capped column.

  • Symptom : Retention time drift (shifting earlier).

    • Root Cause: Loss of stationary phase hydrophobicity or evaporation of the organic modifier (Acetonitrile).

    • Action: Prepare fresh mobile phase and ensure sealed reservoirs.

  • Symptom : High baseline noise at 220 nm.

    • Root Cause: UV-absorbing impurities in the aqueous buffer.

    • Action: Switch to LC-MS grade water and ensure the phosphoric acid is strictly HPLC grade. Alternatively, rely on the 274 nm channel for quantitation.

References

1.[1] Title: A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Source: Rasayan Journal of Chemistry. URL: 2.[2] Title: Development and validation of RP-HPLC method for quantification of sertraline in nanofiber formulation. Source: Research Journal of Pharmacy and Technology. URL: 3.[3] Title: Diuron | SIELC Technologies. Source: SIELC Technologies. URL: 4. Title: Propan-1-amine | Sigma-Aldrich. Source: Sigma-Aldrich. URL:

Sources

Gas chromatography method for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatographic Analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Introduction

1-(3,4-dichlorophenyl)propan-1-amine is a significant chiral intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form ensures stability and ease of handling. Rigorous analytical control is paramount to guarantee the purity, potency, and safety of any final drug product. Gas chromatography (GC) offers a powerful technique for this purpose due to its high resolution and sensitivity.[1]

However, the direct GC analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is not feasible. The compound exists as a non-volatile salt, and the corresponding free primary amine is highly polar. This polarity leads to undesirable interactions with the GC system, resulting in poor peak shape, column adsorption, and inaccurate quantification.[2][3][4]

This application note provides a comprehensive, robust, and validated protocol for the analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. The method is based on a two-step sample preparation process: first, the conversion of the hydrochloride salt to its free amine form (free-basing), followed by chemical derivatization to a less polar, more volatile, and thermally stable analyte. This guide details both achiral and chiral separation methods, catering to assays for purity and enantiomeric excess, respectively.

Principle of the Method

The core of this analytical method is the chemical modification of the analyte to make it amenable to GC analysis. The hydrochloride salt is first neutralized with a base to liberate the free amine. This free amine, while more volatile than the salt, still exhibits poor chromatographic behavior. To overcome this, the primary amine group is derivatized, typically through acylation, which replaces the active hydrogen atoms with a non-polar functional group.[2][5] This derivatization significantly increases volatility and thermal stability while minimizing interactions with the stationary phase, leading to sharp, symmetrical peaks ideal for accurate quantification.[2]

Analyte Amine Hydrochloride Salt (Non-Volatile) FreeBase Free Amine (Polar, Volatile) Analyte->FreeBase  Free-Basing  (add Base) Derivative Acylated Derivative (Non-Polar, Highly Volatile) FreeBase->Derivative  Derivatization  (add TFAA) GC GC Analysis Derivative->GC

Figure 1: Core principle of the sample preparation workflow.

Materials and Reagents

  • Reference Standard: 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, certified purity.

  • Test Sample: Batches of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride for analysis.

  • Internal Standard (Optional but Recommended): Tetracosane or other suitable high-purity, non-reactive hydrocarbon.

  • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA), >99% purity.

  • Solvents: Toluene (Anhydrous, >99.8%), Ethyl Acetate (HPLC Grade), Dichloromethane (HPLC Grade).

  • Base: 2.0 M Sodium Hydroxide (NaOH) solution, or Imidazole for non-aqueous free-basing.[6]

  • Drying Agent: Anhydrous Sodium Sulfate.

  • Gases: Helium (Carrier Gas, 99.999% purity), Nitrogen, Hydrogen, and Air (for FID).

  • Consumables: 2 mL GC autosampler vials with PTFE-lined caps, volumetric flasks, pipettes, syringes, 0.45 µm syringe filters.

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required. The following conditions provide a validated starting point and can be optimized as needed. Two distinct methods are presented: an achiral method for purity assessment and a chiral method for enantiomeric separation.

Parameter Method A: Achiral Analysis (Purity) Method B: Chiral Analysis (Enantiomeric Ratio)
GC System Agilent 7890 Series or equivalent with FID/MSAgilent 7890 Series or equivalent with FID/MS
Column DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film)Rt-βDEXsm or equivalent beta-cyclodextrin column (30 m x 0.25 mm ID, 0.25 µm film)[7]
Inlet Temperature 250 °C230 °C
Injection Mode Split (50:1)Split (50:1)
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (Constant Flow)1.5 mL/min (Constant Flow)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)120 °C (hold 1 min), ramp at 2 °C/min to 180 °C (hold 10 min)
Detector FIDFID
Detector Temp. 300 °C280 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min
Makeup Gas (N2) 25 mL/min25 mL/min

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

This protocol describes the critical free-basing and derivatization steps. All preparations should be performed in a well-ventilated fume hood.

  • Preparation of Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like methanol or water.

  • Preparation of Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for the standard.

  • Free-Basing and Extraction:

    • Pipette 1.0 mL of the standard or sample solution into a 10 mL glass vial.

    • Add 1.0 mL of 2.0 M NaOH solution to the vial.

    • Add 2.0 mL of Toluene (or another suitable extraction solvent like ethyl acetate).

    • Cap the vial and vortex vigorously for 2 minutes to ensure complete neutralization and extraction of the free amine into the organic layer.

    • Allow the layers to separate for 5-10 minutes. A brief centrifugation can aid separation if an emulsion forms.

  • Derivatization with TFAA:

    • Carefully transfer approximately 1.5 mL of the upper organic (Toluene) layer to a clean, dry 2 mL GC autosampler vial, avoiding any of the lower aqueous layer.

    • Add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial.[2]

    • Immediately cap the vial tightly.

    • Heat the vial at 60-70 °C for 20 minutes in a heating block or oven to complete the derivatization reaction.[2]

    • Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

Protocol 2: GC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC Analysis Weigh 1. Weigh Sample/Standard Dissolve 2. Dissolve in Solvent Weigh->Dissolve FreeBase 3. Add NaOH & Toluene (Free-Basing & Extraction) Dissolve->FreeBase Separate 4. Vortex & Separate Layers FreeBase->Separate Derivatize 5. Transfer Organic Layer & Add TFAA Separate->Derivatize React 6. Heat, React, & Cool Derivatize->React Setup 7. GC System Setup & Equilibration React->Setup SST 8. System Suitability Test (Inject Standard x5) Setup->SST Analyze 9. Analyze Samples SST->Analyze Process 10. Process Data & Calculate Results Analyze->Process

Figure 2: Detailed step-by-step experimental workflow.

Data Analysis and System Suitability

For reliable and accurate results, the GC system must meet predefined performance criteria before sample analysis. This is achieved through a System Suitability Test (SST).

System Suitability Test (SST): Inject the derivatized standard solution five times and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.

Parameter Acceptance Criteria Rationale
Peak Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 50,000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection and detector precision.[8]
Resolution (Rs) (for Chiral Method B) ≥ 1.5Ensures baseline separation between the two enantiomer peaks.

Calculation: The concentration or purity of the analyte in the sample is determined by comparing its peak area to that of the reference standard, using the following formula for an external standard method:

Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Method Validation Summary

To ensure the method is fit for its intended purpose in a regulated environment, it must be validated according to ICH guidelines.[9][10] The following parameters are critical:

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (if using MS), no interfering peaks at the analyte's retention time in blank/placebo.[8]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).[8][10]
Accuracy The closeness of the test results to the true value, assessed via recovery studies.Recovery typically within 98.0-102.0% for spiked samples at different levels.[8][9]
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.%RSD ≤ 2.0% for repeatability (same day, analyst, instrument).[8][10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; %RSD at this level should be acceptable.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters like flow rate, oven ramp rate, or temperature are slightly varied.

Conclusion

This application note provides a detailed and scientifically grounded framework for the gas chromatographic analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. By incorporating essential free-basing and derivatization steps, the inherent challenges of analyzing this polar amine salt are overcome. The protocol offers both achiral and chiral methodologies, enabling comprehensive quality control for purity and enantiomeric excess. Adherence to the outlined system suitability and method validation principles will ensure the generation of reliable, accurate, and defensible analytical data for researchers, scientists, and drug development professionals.

References

  • Scribd. Derivatization of Amines. Available from: [Link]

  • Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Available from: [Link]

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available from: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Method Development and Validation of Gas Chromatography. Available from: [Link]

  • Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Food Chemistry, Function and Analysis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). Available from: [Link]

  • Acta Poloniae Pharmaceutica. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Available from: [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available from: [Link]

  • OpenAgrar. Improvement of Gas Chromatographic Determination Methods of Volatile Amines in Fish and Fishery Products. Available from: [Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Available from: [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • American Chemical Society. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

Sources

High-Throughput LC-MS/MS Quantification of 1-(3,4-Dichlorophenyl)propan-1-amine in Biological Matrices: A Robust Bioanalytical Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Analytical Context

1-(3,4-Dichlorophenyl)propan-1-amine (CAS: 40023-89-0) is a highly relevant chemical building block, synthetic intermediate, and research chemical structurally related to substituted amphetamines and monoamine reuptake inhibitors [1]. In pharmacokinetic (PK) and forensic toxicology workflows, quantifying this compound presents a distinct set of analytical challenges. As a halogenated primary aliphatic amine (estimated pKa ~9.5, XLogP3 ~2.8), it is fully ionized at physiological and typical LC mobile phase pH levels.

This application note details a rigorously designed, self-validating LC-MS/MS methodology for the quantification of 1-(3,4-dichlorophenyl)propan-1-amine in human plasma. By synergizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction with Charged Surface Hybrid (CSH) chromatography, this protocol eliminates matrix-induced ion suppression and resolves the peak tailing artifacts historically associated with basic amines.

Scientific Rationale: The "Why" Behind the Workflow

To establish a trustworthy and robust assay, every step of the sample preparation and chromatographic separation was selected based on the specific physicochemical properties of the analyte.

Sample Preparation: Overcoming Matrix Effects with Mixed-Mode SPE

Simple protein precipitation (PPT) is insufficient for trace-level quantification of hydrophobic amines, as it leaves high concentrations of endogenous phospholipids in the extract. These lipids co-elute with the analyte, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression.

To achieve a self-validating, high-recovery extraction, we utilize Mixed-Mode Strong Cation Exchange (MCX) SPE [2].

  • Causality: By acidifying the plasma sample with phosphoric acid, the primary amine of 1-(3,4-dichlorophenyl)propan-1-amine becomes fully protonated. When loaded onto the MCX sorbent, the analyte is captured via strong electrostatic interactions with the sulfonic acid groups. This allows for an aggressive wash step using 100% methanol, which completely strips away neutral and acidic lipids. The analyte is subsequently eluted by neutralizing its charge with a high-pH organic solvent (5% NH₄OH in methanol).

Chromatography: Mitigating Peak Tailing with CSH Technology

Basic aliphatic amines are notorious for exhibiting severe peak tailing on traditional high-purity silica C18 columns. At acidic mobile phase pH (e.g., pH 2.7 with 0.1% formic acid), the positively charged amine interacts with residual, deprotonated surface silanols via secondary ion-exchange mechanisms.

  • Causality: To prevent this, the method employs a Charged Surface Hybrid (CSH) C18 column [3]. CSH technology introduces a reproducible, low-level positive charge to the particle surface. This positive surface actively repels the protonated 1-(3,4-dichlorophenyl)propan-1-amine, entirely bypassing secondary silanol interactions. The result is sharp, highly symmetrical peaks and increased loading capacity without requiring high-ionic-strength buffers or ion-pairing reagents.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(3,4-dichlorophenyl)propan-1-amine (Purity ≥95%).

  • Internal Standard (IS): 1-(3,4-dichlorophenyl)propan-1-amine-D5 (Custom SIL).

  • Sorbent: Oasis MCX 96-well Plate (30 µm, 30 mg/well).

  • Analytical Column: Waters ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm).

Step-by-Step Mixed-Mode SPE Protocol

Note: This protocol is designed as a self-validating system. Extraction recovery must be monitored per batch by comparing pre-extraction spiked QCs against post-extraction spiked blanks.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL). Add 100 µL of 4% H₃PO₄ (aq) to disrupt protein binding and ensure complete amine protonation. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the MCX plate, followed by 1.0 mL of 2% Formic Acid (aq).

  • Loading: Apply the pre-treated sample (210 µL) to the SPE wells at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid (aq) to remove water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute neutral and acidic lipids (analyte remains ionically bound).

  • Elution: Elute the target analyte and IS with 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0.0-0.5 min (5% B); 0.5-3.0 min (linear gradient to 60% B); 3.0-3.5 min (flush at 95% B); 3.6-5.0 min (re-equilibration at 5% B).

Mass Spectrometry (ESI+ MRM): Due to the dichloro-substitution, the compound yields a distinct isotopic pattern (M, M+2, M+4). The monoisotopic [M+H]⁺ at m/z 204.0 is utilized for maximum sensitivity. The primary fragmentation pathway is the loss of ammonia (-17 Da) to form a stabilized carbocation.

Table 1: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
1-(3,4-DCP)propan-1-amine204.0187.02515Quantifier
1-(3,4-DCP)propan-1-amine204.0175.02522Qualifier
Analyte-D5 (IS)209.1192.12515IS Quantifier

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the method was validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4].

Self-Validating Batch Criteria: Every analytical run must begin with a System Suitability Test (SST) consisting of six replicate injections of the Lower Limit of Quantification (LLOQ) standard. The batch is only authorized to proceed if the SST precision (CV%) is ≤ 15% and retention time drift is ≤ 2%. Unknowns must be bracketed by Low, Mid, and High QC samples.

Table 2: Bioanalytical Validation Summary

Validation ParameterExperimental ResultFDA Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mLR² ≥ 0.995 (1/x² weighting)
LLOQ 0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 89.4% ± 4.1%Consistent across QC levels
Matrix Factor (IS Normalized) 0.980.85 – 1.15

Analytical Workflow Visualization

Workflow N1 Sample Prep (Acidification) N2 MCX SPE (Matrix Removal) N1->N2 N3 CSH C18 LC (Separation) N2->N3 N4 ESI+ MS/MS (Detection) N3->N4 N5 Data Analysis (Quantification) N4->N5

Figure 1: Bioanalytical workflow for the LC-MS/MS quantification of basic amines in plasma.

References

  • PubChem (National Institutes of Health). 2-(3,4-dichloro-phenyl)-propylamine | C9H11Cl2N | CID 65810036. Retrieved March 9, 2026, from[Link]

  • Molecules (MDPI). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). Retrieved March 9, 2026, from[Link]

  • Waters Corporation. ACQUITY UPLC CSH C18 Column, 130Å, 1.7 µm, 2.1 mm X 150 mm. Retrieved March 9, 2026, from[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Retrieved March 9, 2026, from[Link]

Application Note: 1-(3,4-Dichlorophenyl)propan-1-amine as an Analytical Reference Standard for Isomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical QC Scientists

Executive Summary & Analytical Rationale

In the fields of forensic toxicology and pharmaceutical impurity profiling, the unambiguous identification of target analytes is frequently confounded by the presence of positional isomers. 1-(3,4-Dichlorophenyl)propan-1-amine (an


-ethylbenzylamine derivative) is a critical reference standard used to resolve these exact analytical bottlenecks.

Structurally, this compound is a primary amine featuring a chiral center at the C1 position. Its most significant analytical challenge lies in its isomeric relationship with 3,4-dichloroamphetamine (DCA) , a potent serotonin-releasing agent and neurotoxin. Because both compounds share the exact same molecular formula (C9H11Cl2N) and monoisotopic mass, they present as isobaric interferences in mass spectrometry. Furthermore, 1-phenylpropan-1-amine derivatives are frequently generated as synthetic byproducts or "masked" precursors during the clandestine Leuckart synthesis of amphetamine-type stimulants[1][2].

Without an authentic reference standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems cannot definitively distinguish the 1-amine from the 2-amine. This application note details the causality behind the chromatographic and mass spectrometric techniques required to achieve baseline resolution and self-validating quantification of this compound.

Physicochemical Properties

Understanding the physicochemical baseline of the reference standard is mandatory for proper storage, handling, and mobile phase selection.

Table 1: Reference Standard Specifications

PropertyValue
IUPAC Name 1-(3,4-dichlorophenyl)propan-1-amine
CAS Number (Free Base) 40023-89-0[3]
CAS Number (HCl Salt) 847448-33-3[4]
Molecular Formula C9H11Cl2N
Monoisotopic Mass 203.026 g/mol
Exact Mass[M+H]+ 204.034 m/z
Physical Form Liquid (Free Base) / White Solid (HCl Salt)
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Mechanistic Insights: The Causality of the Method

As a Senior Application Scientist, I emphasize that analytical methods must be built on chemical logic, not just trial and error.

Chromatographic Causality (Why PFP over C18?): Standard C18 columns rely purely on hydrophobic dispersion forces, which often fail to resolve the subtle steric differences between the


-ethyl group of 1-(3,4-dichlorophenyl)propan-1-amine and the 

-methyl group of its amphetamine isomer. By utilizing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. The highly electron-deficient fluorinated ring of the PFP phase engages in strong

interactions with the electron-rich dichloro-substituted aromatic ring of the analyte. Combined with dipole-dipole interactions, this shape selectivity forces the positional isomers to elute at distinctly different retention times.

Mass Spectrometric Causality (ESI+ Fragmentation): In positive Electrospray Ionization (ESI+), the primary amine is readily protonated due to its basicity (facilitated by 0.1% Formic Acid in the mobile phase). Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable fragmentation cascade. The initial loss of ammonia (-17 Da) generates a stable carbocation. Subsequent


-cleavage and structural rearrangements yield diagnostic product ions that, when mapped against the reference standard, confirm the molecular identity.

Fragmentation_Pathway M [M+H]+ m/z 204.0 F1 [M+H - NH3]+ m/z 187.0 M->F1 -NH3 (-17 Da) F3 [C6H3Cl2]+ m/z 145.0 M->F3 Alpha-Cleavage F2 [C7H5Cl2]+ m/z 159.0 F1->F2 -C2H4 (-28 Da)

Figure 1: Proposed ESI+ CID fragmentation pathway for 1-(3,4-dichlorophenyl)propan-1-amine.

Experimental Protocols

Protocol 1: LC-MS/MS Isomeric Resolution & Quantification

This protocol is designed as a self-validating system . The method is only considered valid if the system suitability criteria (defined in Step 4) are met prior to sample acquisition.

LCMS_Workflow N1 Standard Preparation N2 Matrix Extraction N1->N2 N3 UHPLC (PFP) Separation N2->N3 N4 ESI-MS/MS Detection N3->N4 N5 Isomer Resolution N4->N5

Figure 2: End-to-end analytical workflow for LC-MS/MS isomeric resolution of amine standards.

Step 1: Reference Standard Preparation

  • Accurately weigh 1.0 mg of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride[4].

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock solution.

  • Dilute serially with initial mobile phase (95% A / 5% B) to create a calibration curve ranging from 1 ng/mL to 500 ng/mL.

Step 2: UHPLC Conditions

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.04060
6.0595
7.5595
7.6955
10.0955

Step 3: MS/MS Parameters (Multiple Reaction Monitoring) Operate the mass spectrometer in ESI+ mode.

Table 3: MRM Transitions

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
1-(3,4-Dichlorophenyl)propan-1-amine204.0187.0159.015 / 25

Step 4: System Suitability & Self-Validation Inject a resolution mixture containing both 1-(3,4-dichlorophenyl)propan-1-amine and its isomer, 3,4-dichloroamphetamine, at 50 ng/mL.

  • Validation Criteria 1: The critical resolution factor (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , column degradation has occurred, and the run must be aborted.
  • Validation Criteria 2: The ion ratio (Quantifier/Qualifier) of the reference standard must remain within

    
     of the established library value across all calibration levels. Deviation indicates co-eluting matrix interference.
    
Protocol 2: Chiral Chromatography for Enantiomeric Purity

Because 1-(3,4-dichlorophenyl)propan-1-amine possesses a chiral center, distinguishing the


 and 

enantiomers is crucial for pharmaceutical reference applications.
  • Column Selection: Utilize an immobilized amylose-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Causality Note: Diethylamine is strictly required as a basic modifier to suppress secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing severe peak tailing.

  • Flow Rate: 1.0 mL/min under isocratic conditions.

  • Detection: UV at 220 nm or inline polarimetry.

References

  • ResearchGate. "Simplified Leuckart reaction of the marker P1P identified in BMK produced from 2Me3Ph glycidate." ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. "CHAPTER 14: Substances Not Listed in the International Conventions." RSC Books. Available at: [Link]

Sources

Application Note: Protocol for Synthesizing 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step methodology, and in-process validation for the synthesis of the pharmaceutical building block 1-(3,4-dichlorophenyl)propan-1-amine.

Introduction & Mechanistic Rationale

1-(3,4-Dichlorophenyl)propan-1-amine (CAS: 40023-89-0)[1] and its hydrochloride salt (CAS: 847448-33-3) are critical building blocks utilized in medicinal chemistry and pharmacological research[2]. Structurally, it is a primary amine featuring a lipophilic 3,4-dichlorophenyl moiety, making it a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

To achieve high purity and yield in a professional laboratory setting, the synthesis is most effectively executed via a two-step process starting from 3,4-dichloropropiophenone:

  • Oximation: Conversion of the ketone to an oxime using hydroxylamine hydrochloride. This step is chosen because oximes are highly stable, easily crystallizable intermediates that allow for the purification of the carbon skeleton prior to reduction.

  • Chemoselective Reduction: Reduction of the oxime to the primary amine. A critical challenge here is preventing the dehalogenation of the 3,4-dichloroaryl ring, which frequently occurs under standard catalytic hydrogenation (e.g., Pd/C, H2). Therefore, a chemoselective reduction utilizing Sodium Borohydride (

    
    ) and Nickel(II) Chloride hexahydrate (
    
    
    
    )—generating nickel boride in situ—is employed. This method robustly reduces the oxime to the amine without cleaving the aryl-chlorine bonds.

Physicochemical Data Summary

The following table summarizes the key properties of the target compound and its free base form to guide analytical validation[1][3].

PropertyFree BaseHydrochloride Salt
Chemical Name 1-(3,4-Dichlorophenyl)propan-1-amine1-(3,4-Dichlorophenyl)propan-1-amine HCl
CAS Number 40023-89-0847448-33-3
Molecular Formula


Molecular Weight 204.09 g/mol 240.56 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
SMILES ClC1=CC(C(CC)N)=CC=C1ClClC1=CC(C(CC)N)=CC=C1Cl.Cl

Synthetic Strategy & Workflow

The following workflow illustrates the logical progression of the synthesis, highlighting the intermediate isolation points that serve as self-validating checkpoints.

G A 3,4-Dichloropropiophenone (Starting Material) B Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH/H2O) A->B C 1-(3,4-Dichlorophenyl)propan-1-one oxime (Stable Intermediate) B->C D Step 2: Chemoselective Reduction (NaBH4, NiCl2·6H2O, MeOH) C->D E 1-(3,4-Dichlorophenyl)propan-1-amine (Free Base) D->E F Step 3: Salt Formation (HCl in Diethyl Ether) E->F G 1-(3,4-Dichlorophenyl)propan-1-amine HCl (Final Product) F->G

Figure 1: Synthetic workflow for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

Detailed Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. This protocol is scaled for a 10 mmol reaction.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)propan-1-one oxime

Causality Focus: Sodium acetate is used as a buffer to liberate the free base of hydroxylamine from its hydrochloride salt without making the solution too basic, which could lead to unwanted aldol condensation side-reactions.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloropropiophenone (2.03 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate trihydrate (2.04 g, 15.0 mmol) in 10 mL of deionized water.

  • Reaction: Add the aqueous solution dropwise to the ethanolic ketone solution. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and evaporate the solvent to yield the oxime as a white/off-white solid.
Step 2: Chemoselective Reduction to Free Base

Causality Focus: The slow addition of


 is critical. The reaction is highly exothermic and evolves hydrogen gas. The in situ generation of the black nickel boride catalyst provides a highly active surface for the specific reduction of the N-O bond without triggering hydrodehalogenation of the aromatic ring.
  • Preparation: Dissolve the crude oxime (approx. 10.0 mmol) and

    
     (2.38 g, 10.0 mmol) in 40 mL of anhydrous methanol in a 250 mL round-bottom flask. Cool the deep green solution to 0°C using an ice bath.
    
  • Reduction: Slowly add Sodium Borohydride (

    
    , 1.13 g, 30.0 mmol) in small portions over 30 minutes. Observation: The solution will immediately turn black, indicating the formation of nickel boride, accompanied by vigorous effervescence.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by carefully adding 10 mL of water. Filter the mixture through a pad of Celite to remove the black nickel catalyst, washing the pad with methanol. Concentrate the filtrate, then basify the aqueous residue with 2M NaOH to pH 12. Extract the free amine with dichloromethane (

    
     mL). Dry the combined organic layers over 
    
    
    
    and concentrate to yield the free base (1-(3,4-dichlorophenyl)propan-1-amine) as a pale yellow oil.
Step 3: Hydrochloride Salt Formation

Causality Focus: Converting the free base to the hydrochloride salt drastically improves the compound's stability, shelf-life, and handling properties, preventing atmospheric oxidation of the primary amine.

  • Dissolution: Dissolve the crude free base oil in 15 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (approx. 6 mL, 1.2 eq) under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0°C. Filter the precipitate using a Büchner funnel, wash with cold anhydrous ether (

    
     mL), and dry under high vacuum to afford 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride as a white crystalline powder.
    

In-Process Controls & Validation

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed:

  • IPC 1 (End of Step 1): Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The starting ketone is UV-active. The oxime product will appear as a new, more polar spot. Complete disappearance of the ketone spot validates the completion of oximation.

  • IPC 2 (End of Step 2): LC-MS analysis of the crude free base. The expected

    
     is 
    
    
    
    (with a characteristic isotopic pattern for two chlorine atoms: 204, 206, 208 in a 9:6:1 ratio). Absence of the
    
    
    corresponding to the oxime validates the reduction.
  • Final Validation:

    
    -NMR (
    
    
    
    or
    
    
    ) of the final HCl salt. The methine proton (CH adjacent to the amine and phenyl ring) should appear as a distinct triplet or doublet of doublets around 4.0 - 4.5 ppm, integrating for 1H, confirming the structural integrity of the propan-1-amine backbone.

References

Sources

Advanced Analytical Protocol: Trace-Level Quantitation of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride in Sertraline API

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Sertraline hydrochloride is a highly prescribed selective serotonin reuptake inhibitor (SSRI). During its synthesis or prolonged storage, structurally related impurities can emerge, which must be strictly monitored to comply with the [1].

One such critical analyte is 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride (CAS: 847448-33-3). Unlike the active pharmaceutical ingredient (API), which features a rigid tetrahydronaphthalene ring, this impurity is a straight-chain aliphatic primary amine. This structural divergence drastically reduces its UV molar absorptivity, rendering traditional HPLC-UV methods inadequate for trace-level quantitation (e.g., ≤0.05% reporting thresholds). To overcome this, we have engineered a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This guide details the mechanistic rationale, sample handling, and instrumental parameters required to establish a robust, self-validating analytical system.

Mechanistic Insights: Chromatography & Ionization (E-E-A-T)

As analytical scientists, we must design methodologies where the chemistry dictates the instrumental parameters, rather than relying on empirical trial and error.

Chromatographic Causality & The Divert Valve Strategy

The aliphatic nature of 1-(3,4-dichlorophenyl)propan-1-amine makes it significantly less hydrophobic than the bulky, highly retained Sertraline molecule. On a reversed-phase C18 column, the impurity will elute several minutes before the API.

To achieve the necessary sensitivity for the impurity, the API must be prepared at a high concentration (e.g., 10 mg/mL). However, injecting 10 mg/mL of API directly into an electrospray ionization (ESI) source will cause catastrophic ion suppression, space-charge effects, and rapid source fouling. To create a self-validating and self-protecting system , we employ a post-column divert valve strategy—a technique heavily validated in [2]. The valve directs the early-eluting impurity into the mass spectrometer, and then switches to waste milliseconds before the massive API peak elutes.

Ionization & Fragmentation Pathway

The primary amine group of the impurity is highly basic (


). By utilizing 0.1% Formic Acid in the mobile phase, we ensure 100% protonation in solution, maximizing the 

yield at

204.0 during positive ESI. Upon collision-induced dissociation (CID), primary amines characteristically undergo a neutral loss of ammonia (-17 Da) to form a stable alkene cation, alongside alpha-cleavage products.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 204.0 1-(3,4-dichlorophenyl)propan-1-amine F1 Quantifier Ion m/z 187.0 [M+H - NH3]+ M->F1 -17 Da (Ammonia Neutral Loss) F2 Qualifier Ion m/z 145.0 [C6H3Cl2]+ M->F2 -59 Da (Alpha Cleavage)

Fig 2. Proposed ESI+ mass spectrometric fragmentation pathway for the propan-1-amine impurity.

Experimental Protocols

Reagents & Materials
  • Sertraline API : Pharmaceutical grade.

  • Reference Standard : 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride (Purity ≥ 98%).

  • Solvents : LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid (FA).

Step-by-Step Sample Preparation

The goal of this preparation is to solubilize the matrix entirely while preventing degradation prior to injection.

  • Diluent Preparation : Mix LC-MS Grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution : Accurately weigh 10 mg of the impurity reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • API Sample Preparation : Accurately weigh 100 mg of Sertraline API into a 10 mL volumetric flask.

  • Solubilization : Add 7 mL of diluent, sonicate for 5 minutes at room temperature to ensure complete dissolution, and make up to the 10 mL mark (Final concentration: 10 mg/mL).

  • Filtration : Filter the sample through a 0.22 µm PTFE syringe filter directly into an LC-MS certified amber vial.

LC-MS/MS Workflow Execution

The workflow relies on precise timing to separate the analyte from the matrix.

LCMS_Workflow S1 API Sample Injection (10 mg/mL) S2 UPLC Separation (C18 Column) S1->S2 2 µL Volume S3 Divert Valve (Switch at 3.5 min) S2->S3 Eluent Flow S4 Waste (Bulk API Elution) S3->S4 t > 3.5 min S5 ESI-MS/MS (Impurity Analysis) S3->S5 t = 1.5 to 3.5 min

Fig 1. LC-MS/MS column divert workflow to prevent MS saturation by the Sertraline API matrix.

Quantitative Data & Instrumental Parameters

To ensure reproducibility across different laboratories, the quantitative parameters are strictly defined below. The method utilizes a sub-2-micron column to maintain sharp peak shapes, which is critical for achieving the required signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ), as supported by [3].

Table 1: UPLC Gradient Program

Column : Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) | Flow Rate : 0.4 mL/min | Temp : 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Valve Position
0.095%5%Waste
1.595%5%MS (Analyze)
3.550%50%Waste (Divert)
5.010%90%Waste
7.010%90%Waste
7.195%5%Waste
10.095%5%Waste
Table 2: Mass Spectrometry (MRM) Parameters

Source : ESI Positive | Capillary Voltage : 3.0 kV | Desolvation Temp : 500°C

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
1-(3,4-dichlorophenyl)propan-1-amine204.0187.0502515Quantifier
1-(3,4-dichlorophenyl)propan-1-amine204.0145.0502525Qualifier
Table 3: Method Validation Summary

Validation performed in accordance with ICH Q2(R1) guidelines.

Validation ParameterResult / MetricAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL (0.0005% w/w)S/N ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL (0.0015% w/w)S/N ≥ 10:1, RSD ≤ 10%
Linearity Range 0.15 µg/mL – 10.0 µg/mL

≥ 0.995
Accuracy (Spike Recovery) 96.4% – 101.2%80.0% – 120.0%
Method Precision (Repeatability) 2.8% RSD (at 1.0 µg/mL)RSD ≤ 5.0%

References

  • Health Canada . Guidance on nitrosamine impurities in medications. Accessed March 2026. URL:[Link]

  • Waters Corporation . Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS. Application Note. URL:[Link]

  • MDPI Pharmaceuticals . Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. URL:[Link]

Troubleshooting & Optimization

Purification techniques for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediate Purification. This portal is designed to provide researchers and drug development professionals with mechanistic troubleshooting guides and self-validating protocols for the isolation and purification of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride .

Because this compound features a highly lipophilic halogenated aromatic ring coupled with a polar primary amine hydrochloride headgroup, its purification relies heavily on manipulating hydrogen bonding networks[1] and exploiting differential solubility across pH gradients.

Diagnostic Purification Workflow

Before proceeding to the troubleshooting FAQs or protocols, utilize the diagnostic logic tree below to determine the precise purification pathway required for your crude batch.

PurificationLogic Start Crude 1-(3,4-dichlorophenyl) propan-1-amine HCl Inspect Initial QC & Visual Inspection Start->Inspect CondColor Visible Discoloration? Inspect->CondColor CondPurity Purity < 98%? CondColor->CondPurity No ActionAB Acid-Base Extraction (Freebasing & Re-salting) CondColor->ActionAB Yes CondMoisture Hygroscopic Behavior? CondPurity->CondMoisture No ActionRecryst Binary Solvent Recrystallization CondPurity->ActionRecryst Yes ActionDry Vacuum Desiccation (<10 mbar, 45°C) CondMoisture->ActionDry Yes Final Pure API-Grade Hydrochloride Salt CondMoisture->Final No ActionAB->CondPurity ActionRecryst->CondMoisture ActionDry->Final

Diagnostic workflow for the purification of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride.

Knowledge Base: Troubleshooting & FAQs

Q1: My crystallized hydrochloride salt turns into a sticky paste when exposed to ambient air. How do I prevent this? A: This is classic deliquescence caused by hygroscopicity.

  • Causality: The highly polar nature of the amine hydrochloride coordinates readily with atmospheric moisture. This is almost always exacerbated by excess unreacted hydrochloric acid or residual polar solvents (like water or ethanol) trapped in the crystal lattice. Free protons from excess HCl catalyze moisture absorption.

  • Solution: Ensure strict stoichiometric addition of HCl during the re-salting phase (target pH 2.0–3.0). Dry the isolated product in a vacuum oven at 45°C (<10 mbar) over a strong desiccant (e.g., P₂O₅) until a constant weight is achieved.

Q2: The crude salt has a distinct yellow/brown tint. Recrystallization isn't removing it. What is the mechanism of this discoloration and how do I clear it? A: Discoloration in halogenated phenylalkylamines is typically caused by trace oxidation products of the primary amine or unreacted synthetic precursors (e.g., ketones from reductive amination).

  • Causality: Recrystallization relies on differential solubility. If the oxidized impurity has a similar solubility profile to the target salt in your chosen solvent (e.g., methanol), it will co-crystallize.

  • Solution: Perform an Acid-Base Extraction (Freebasing)[2]. By converting the salt back to the free base, you shift the solubility paradigm. The lipophilic 1-(3,4-dichlorophenyl)propan-1-amine free base partitions into an organic solvent, while polar oxidized impurities wash away in the aqueous layer.

Q3: I am experiencing low yields (<60%) during the cooling crystallization step. What parameters should I adjust? A: Low yields in the cooling crystallization of amine hydrochlorides usually stem from using a solvent system where the solubility curve is too flat across the temperature gradient.

  • Causality: 1-(3,4-dichlorophenyl)propan-1-amine HCl has a highly lipophilic 3,4-dichlorophenyl tail. In purely polar solvents (like water or methanol), it remains too soluble even at 0°C.

  • Solution: Implement a binary solvent system utilizing an alcohol and an anti-solvent[3]. Dissolve the crude salt in minimal boiling Isopropanol (IPA), then slowly titrate in Heptane (anti-solvent) until the cloud point is reached.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Purification (Freebasing & Re-salting)

This protocol utilizes pH-driven phase partitioning to strip out structurally similar organic impurities and inorganic salts[2].

  • Suspension: Suspend the crude 1-(3,4-dichlorophenyl)propan-1-amine HCl in deionized water (10 mL/g of crude).

  • Freebasing (Self-Validation Step): Under vigorous stirring, add 2M NaOH dropwise until the aqueous phase reaches pH > 12.0 . Validation: The primary amine has a pKa of ~9.5; pushing the pH above 12 ensures >99% deprotonation, visible as a milky oil separating from the water.

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). MTBE is preferred over Dichloromethane (DCM) as it minimizes emulsion formation with halogenated aromatics.

  • Washing & Drying: Combine the organic layers and wash once with brine to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Re-salting (Self-Validation Step): Chill the MTBE solution to 0–5°C in an ice bath. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Validation: Spot the slurry on pH paper; stop addition precisely when the pH hits 2.0–3.0 . Over-acidification guarantees a hygroscopic final product.

  • Isolation: Filter the purified white precipitate via a Büchner funnel, wash with cold MTBE, and proceed to vacuum drying.

Protocol B: Binary Solvent Recrystallization (IPA/Heptane)

This protocol is designed to maximize crystal purity and yield by manipulating the supersaturation point[3].

  • Dissolution: Place the amine HCl salt in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Isopropanol (IPA) and heat to 80°C until complete dissolution.

  • Clarification (Optional): If colored impurities persist, add activated carbon (10% w/w), reflux for 15 minutes, and hot-filter through a Celite pad.

  • Anti-Solvent Titration (Self-Validation Step): Maintain the filtrate at 70°C. Slowly add Heptane dropwise until a faint, persistent turbidity is observed. Validation: This "cloud point" confirms the exact boundary of supersaturation. Add exactly 1 mL of IPA to clear the solution.

  • Controlled Cooling: Allow the solution to cool linearly to room temperature over 2 hours (target ramp: ~0.5°C/min). Rapid crash-cooling traps solvent in the crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for 1 hour to drive the equilibrium and maximize yield.

  • Isolation & Drying (Self-Validation Step): Isolate crystals by vacuum filtration. Dry under vacuum (40°C, <10 mbar). Validation: Weigh the product every 2 hours until a constant weight is achieved (Δ < 0.1%), confirming complete removal of entrapped IPA/Heptane.

Quantitative Data: Troubleshooting Metrics

Use the following self-validating metrics to benchmark your purification workflow. Deviations from these targets are the primary cause of batch failures.

Process ParameterTarget RangeOut-of-Spec ConsequenceCorrective Action
Freebasing pH 12.0 – 13.0Incomplete extraction into organic phase (Yield loss)Titrate with 2M NaOH until aqueous pH > 12
Re-salting pH 2.0 – 3.0Highly hygroscopic product due to excess free protonsWash filter cake thoroughly with cold ethereal solvent
Recryst. Cooling Ramp 0.5°C / minRapid crash-out leading to solvent entrapment / polymorphsImplement linear cooling via a jacketed reactor
Vacuum Drying Temp 40°C – 50°CThermal degradation or oxidation of the APIMaintain strict temp control under high vacuum (<10 mbar)

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Title: MX2008013056A - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.

Sources

Technical Support Center: Chiral Separation of Dichlorophenylpropanamine (DCPPA) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals overcome the specific thermodynamic and kinetic hurdles associated with the enantiomeric resolution of dichlorophenylpropanamine (DCPPA) and structurally related halogenated chiral amines.

Part 1: Causality-Driven FAQs

Q: Why do I observe severe peak tailing and a total loss of resolution for DCPPA enantiomers on standard polysaccharide columns? A: The root cause is secondary electrostatic interactions. DCPPA is a basic amine with a high pKa. In Normal Phase (NP) chromatography, the basic amino group interacts strongly with residual, unendcapped silanol groups on the silica support underlying the Chiral Stationary Phase (CSP). This non-enantioselective interaction bypasses the chiral selector entirely, leading to severe peak tailing and co-elution. Mechanistic Solution: You must incorporate a basic competitive additive. Adding 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase competitively masks these active silanol sites. This forces the DCPPA molecules to interact exclusively with the chiral selector cavities (e.g., the carbamate linkages and phenyl rings), restoring enantioselectivity 1.

Q: Should I use coated or immobilized chiral stationary phases for screening halogenated amines like DCPPA? A: Always default to immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) for halogenated aromatics. The dichloro-substitution on DCPPA creates unique steric bulk and distinct electron-withdrawing effects that often require non-standard solvents—like dichloromethane (DCM) or methyl tert-butyl ether (MTBE)—to optimize


 interactions. Coated phases will dissolve and irreversibly degrade if exposed to these solvents. Immobilized phases tolerate a universal range of organic modifiers, vastly expanding your selectivity tuning space without risking column destruction 2.

Q: How do I transition my Normal Phase method to a Reversed-Phase (RP) method for LC-MS compatibility? A: Standard NP mobile phases (Hexane/IPA/DEA) are not compatible with electrospray ionization (ESI-MS) due to high background noise and ion suppression. To transition to LC-MS, you must switch to a volatile, high-pH aqueous buffer. Using 5 mM Ammonium Bicarbonate in Water/Acetonitrile, adjusted to pH 11 with Ammonium Hydroxide, suppresses the ionization of the DCPPA amine group. Driving the analyte into its neutral state maximizes its hydrophobic inclusion into the chiral cavities of the CSP, ensuring excellent resolution while maintaining complete MS volatility 3.

Part 2: Troubleshooting Guide

Issue 1: Partial Resolution (Rs < 1.5) During Primary Screening

  • Causality: The steric bulk of the dichloro-substitution may hinder optimal inclusion into the chiral cavity of standard amylose 3,5-dimethylphenylcarbamate selectors.

  • Intervention: Alter the chiral selector's electronic environment. Switch from an electron-donating selector (dimethylphenyl) to an electron-withdrawing selector (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)). This induces favorable dipole-dipole and halogen-halogen interactions with the DCPPA molecule, often flipping the enantioselectivity and drastically improving resolution.

Issue 2: Retention Times Shifting Over Multiple Injections

  • Causality: Polysaccharide chains exhibit "memory effects." They undergo slow conformational changes depending on the solvent environment, meaning the column has not reached thermodynamic equilibrium 4.

  • Intervention: Implement a rigorous equilibration protocol. Flush the column with 100% Ethanol for 20 column volumes (CV) to "reset" the polymer conformation, followed by at least 30 CVs of your target mobile phase. Additionally, ensure the column compartment is strictly thermostatted (e.g., 25.0 ± 0.1 °C), as enantioselectivity (

    
    ) is highly temperature-dependent.
    

Part 3: Quantitative Data & Method Optimization

The following table summarizes empirical data demonstrating the causality of mobile phase selection on the chromatographic performance of DCPPA on an immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP.

Table 1: Optimization of Mobile Phase Additives for DCPPA Separation

Mobile Phase Composition (v/v)Additivek1 (Peak 1)k2 (Peak 2)Selectivity (

)
Resolution (Rs)Tailing Factor (Tf)
Hexane / IPA (90:10)None4.204.801.140.82.5
Hexane / IPA (90:10)0.1% DEA2.153.501.632.41.1
Hexane / EtOH (90:10)0.1% DEA1.802.451.361.81.0
Water / MeCN (30:70)5mM

(pH 11)
3.105.201.683.11.05

Note: The addition of DEA drastically reduces Tf and improves Rs. The high-pH RP method provides the highest overall resolution by forcing the basic amine into a neutral state for maximum hydrophobic inclusion.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol is designed as a self-validating system. If the system suitability criteria at the end of the protocol are not met, the system is not in a state of control, and the analytical results cannot be trusted.

Protocol: LC-MS Compatible Reversed-Phase Method for DCPPA

Objective: Achieve baseline enantiomeric resolution of DCPPA suitable for mass spectrometric quantification.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Dissolve 395 mg of Ammonium Bicarbonate (

      
      ) in 1.0 L of LC-MS grade water to create a 5 mM solution.
      
    • Add concentrated Ammonium Hydroxide (

      
      ) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 11.0 .
      
    • Mix the aqueous buffer with LC-MS grade Acetonitrile in a 30:70 (v/v) ratio. Degas ultrasonically for 10 minutes.

  • System Equilibration:

    • Install an immobilized Amylose-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 25.0 °C.

    • Pump the mobile phase at 1.0 mL/min for a minimum of 45 minutes (approx. 30 CVs) to ensure the high-pH buffer fully permeates the stationary phase pores.

  • Sample Preparation:

    • Dissolve the DCPPA racemate standard in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Acquisition:

    • Inject 5 µL of the sample.

    • Monitor via UV/DAD at 230 nm and ESI-MS in positive ion mode (

      
      ).
      
  • Self-Validation Check (System Suitability):

    • Criterion 1: The Tailing Factor (Tf) of the first eluting enantiomer must be

      
       1.2. (If > 1.2, verify pH is exactly 11.0; lower pH leads to amine ionization and tailing).
      
    • Criterion 2: Resolution (Rs) between the two enantiomers must be

      
       1.5. (If < 1.5, decrease the column temperature to 20.0 °C to increase thermodynamic enantioselectivity).
      

Part 5: Method Development Visualization

Workflow Start DCPPA Racemate Immob Select Immobilized CSP Start->Immob Phase Detection Requirement? Immob->Phase NP UV/DAD: Normal Phase Phase->NP RP LC-MS: Reversed Phase Phase->RP Eval Rs > 1.5 & Tf < 1.2? NP->Eval RP->Eval Opt Optimize Modifiers Eval->Opt No Valid Method Validated Eval->Valid Yes Opt->Eval Re-test

Fig 1. Chiral method development workflow for basic halogenated amines.

References

  • Phenomenex.
  • Daicel Chiral Technologies. Develop Chiral Separation Methods with Daicel's Immobilized Columns. ChiralTech.
  • BenchChem. Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • PMC / National Institutes of Health. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)

Sources

Technical Support Center: HPLC Optimization for 1-(3,4-dichlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-(3,4-dichlorophenyl)propan-1-amine .

Because this active pharmaceutical ingredient (API) features a highly lipophilic halogenated aromatic ring coupled with a basic primary amine (pKa ~9.5), it presents unique chromatographic challenges. This guide synthesizes field-proven troubleshooting strategies, focusing on causality, self-validating protocols, and thermodynamic control of the column environment.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 1-(3,4-dichlorophenyl)propan-1-amine exhibit severe peak tailing (As > 1.5) on my standard C18 column?

The Causality: Peak tailing for basic amines is rarely a physical column defect; it is a chemical phenomenon driven by dual retention mechanisms. While the lipophilic 3,4-dichlorophenyl group interacts predictably with the C18 stationary phase via hydrophobic partitioning, the protonated primary amine (


) undergoes secondary ion-exchange interactions with negatively charged, unendcapped residual silanol groups (

) on the silica surface . Because these ion-exchange sites are heterogeneous and saturable, the desorption kinetics are slow, resulting in a pronounced "tail" on the chromatogram.

The Fix: You must chemically neutralize either the amine or the silanols. This is achieved by shifting the mobile phase pH to either <3.0 (neutralizing silanols) or >10.5 (neutralizing the amine) .

Q2: How do I definitively prove that silanol interactions—and not column voiding—are causing my peak tailing?

The Causality: A physically degraded column (e.g., collapsed silica bed or clogged frit) will distort all peaks regardless of their chemical structure. Chemical tailing is analyte-specific. The Fix (Self-Validation): Inject a neutral, hydrophobic marker such as toluene or uracil. If the neutral marker elutes with perfect symmetry (Asymmetry factor


) while your amine tails, the root cause is confirmed as secondary silanol interactions. If the neutral marker also tails or splits, your column bed is physically compromised and must be replaced.
Q3: My retention times drift unpredictably between runs. How do I stabilize them?

The Causality: 1-(3,4-dichlorophenyl)propan-1-amine has a pKa of ~9.5. If your mobile phase pH is buffered anywhere near this value (e.g., pH 8.0 to 11.0), the compound exists in a dynamic equilibrium between its protonated (hydrophilic) and neutral (hydrophobic) states. Micro-fluctuations in mobile phase preparation will drastically shift this ratio, causing massive retention time drift . The Fix: Always buffer the mobile phase at least ±1.5 pH units away from the analyte's pKa. For this compound, you must operate strictly below pH 8.0 (fully protonated) or above pH 11.0 (fully neutral) .

Part 2: Mechanistic Workflows & Visualizations

To successfully chromatograph this compound, you must select a definitive pH strategy. The following workflows illustrate the logical progression and chemical mechanisms behind these choices.

HPLC_Optimization_Workflow Start Analyze Compound: 1-(3,4-dichlorophenyl)propan-1-amine pKa ~9.5 | Basic Amine Decision Select pH Strategy (Must be ±1.5 units from pKa) Start->Decision Low_pH Low pH Strategy (pH 2-3) Amine: Protonated (+) Silanols: Neutralized Decision->Low_pH Option A High_pH High pH Strategy (pH 10.5+) Amine: Neutralized Silanols: Ionized (-) Decision->High_pH Option B Low_Protocol Use Standard C18 Column Buffer: 20mM Phosphate (pH 2.5) Result: Fast Elution, Sharp Peaks Low_pH->Low_Protocol High_Protocol Use Hybrid/Polymer Column Buffer: 10mM NH4HCO3 (pH 10.5) Result: Strong Retention, Sharp Peaks High_pH->High_Protocol

Caption: Workflow for selecting mobile phase pH to optimize basic amine retention and peak shape.

Silanol_Mechanism Amine Protonated Amine (NH3+) 1-(3,4-dichlorophenyl)propan-1-amine Mid_pH Mid pH (4-8) Silanols Ionized (SiO-) Amine->Mid_pH Inadequate buffering Low_pH Low pH (<3) Silanols Neutral (SiOH) Amine->Low_pH Optimal acidic buffering Tailing Secondary Ion Exchange Severe Peak Tailing (As > 1.5) Mid_pH->Tailing Sharp Hydrophobic Retention Only Symmetrical Peak (As ~ 1.0) Low_pH->Sharp

Caption: Mechanism of secondary silanol interactions causing peak tailing and its mitigation via low pH.

Part 3: Quantitative Data Summary

The table below summarizes the thermodynamic state of the column and the analyte at various pH levels, providing a predictive model for your chromatography.

Mobile Phase pHAmine Ionization StateSilanol Ionization StateExpected Retention (

)
Expected Peak Asymmetry (

)
Recommended Column Chemistry
2.5 Protonated (

)
Neutral (

)
Low (

~ 1-3)
Excellent (

< 1.2)
Standard C18 / End-capped
7.0 Protonated (

)
Ionized (

)
MediumPoor (

> 2.0)
Not Recommended
10.5 Neutral (

)
Ionized (

)
High (

> 5)
Excellent (

< 1.2)
Ethylene Bridged Hybrid (BEH) C18

Part 4: Self-Validating Experimental Protocols

Protocol A: Low-pH Screening Workflow (Recommended for MS Compatibility)

This protocol utilizes acidic conditions to suppress silanol ionization. It is ideal for LC-MS applications if volatile buffers are used.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Prepare 0.1% Formic Acid in HPLC-grade water (pH ~2.7). Causality: Low pH neutralizes silanols. Formic acid provides sufficient ionic strength to mask residual electrostatic interactions while remaining MS-compatible .

  • Organic (B): 0.1% Formic Acid in Acetonitrile.

Step 2: Column Equilibration

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibrate at 95% A / 5% B for a minimum of 20 column volumes to ensure complete protonation of the stationary phase.

Step 3: System Suitability & Self-Validation

  • Inject 10 µL of a neutral marker (0.1 mg/mL Toluene).

  • Validation Gate: Calculate the asymmetry factor (

    
    ). If 
    
    
    
    , the column bed is physically degraded. Do not proceed; replace the column.

Step 4: Analyte Injection & Optimization

  • Inject 1-(3,4-dichlorophenyl)propan-1-amine.

  • If retention factor (

    
    ) is < 2 (eluting too close to the void volume), decrease the initial %B. The protonated amine is highly hydrophilic, so highly aqueous starting conditions are required.
    
Protocol B: High-pH Retention Maximization Protocol

This protocol is utilized when separating the target amine from closely eluting hydrophilic impurities. By deprotonating the amine, its lipophilicity is maximized, drastically increasing retention on the C18 phase.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Prepare 10 mM Ammonium Bicarbonate. Adjust to pH 10.5 using Ammonium Hydroxide. Causality: pH 10.5 is one full unit above the amine's pKa, ensuring >90% of the molecules are in the neutral, highly retentive state.

  • Organic (B): HPLC-grade Acetonitrile.

Step 2: Column Selection (Critical Step)

  • Install an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based column. Causality: Standard silica dissolves rapidly above pH 8.0. Hybrid particles incorporate organic bridges into the silica matrix, resisting alkaline hydrolysis.

Step 3: Self-Validation

  • Monitor column backpressure over 10 blank gradient injections.

  • Validation Gate: A pressure increase of >10% or a sudden drop in baseline retention indicates silica dissolution. If pressure remains stable, the hybrid matrix is successfully resisting the alkaline environment.

Step 4: Analyte Injection

  • Inject the amine. Expect significantly longer retention times compared to Protocol A. Adjust the organic modifier upward (e.g., start at 30% B) to elute the neutral lipophilic compound efficiently.

Part 5: References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Library. [Link]

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. [Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Waters Library. [Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch Materials Technical Support.[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Analysis . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the Gas Chromatography (GC) analysis of sertraline and its related compounds.

Sertraline is a bulky, secondary amine-containing active pharmaceutical ingredient (API). Its structure—specifically the basic nitrogen and the hydrochloride salt form typically used in formulations—makes it highly susceptible to thermal degradation, irreversible adsorption, and severe peak tailing in standard GC systems. This guide bridges the gap between theoretical chemistry and practical troubleshooting to ensure your analytical workflows are robust, sensitive, and reproducible.

Core Analytical Workflow

G N1 1. Sample Preparation (Plasma or API) N2 2. Alkaline Extraction (Converts HCl salt to free-base) N1->N2 N3 3. HFBA Derivatization (Blocks secondary amine) N2->N3 N4 4. GC Injection (Deactivated Liner, 250°C) N3->N4 N5 5. Capillary Separation (5% Phenyl-methylpolysiloxane) N4->N5 N6 6. MS Detection (SIM Mode) (High Sensitivity & Specificity) N5->N6

GC-MS workflow for sertraline analysis utilizing HFBA derivatization.

Section 1: Diagnostic Troubleshooting Guide

Issue 1: Severe Peak Tailing and Loss of Sensitivity

The Symptom: Your chromatogram shows broad, asymmetrical peaks for sertraline, and the signal-to-noise ratio drops significantly at lower concentrations. The Causality: Sertraline contains a secondary amine group. In its underivatized state, this highly polar group acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with active silanol (-SiOH) sites present on the glass wool of the inlet liner or exposed fused-silica on the column. The Solution: You must mask the secondary amine. Derivatization using Heptafluorobutyric anhydride (HFBA) replaces the amine proton with a perfluoroacyl group. This eliminates hydrogen bonding, drastically improves volatility, and enhances mass spectrometric sensitivity due to the stable, high-mass fluorinated fragments [1].

Issue 2: Thermal Degradation and "Ghost" Peaks

The Symptom: Multiple unexplained peaks appear in the chromatogram, and the primary sertraline peak area is inconsistent across replicate injections. The Causality: Injecting sertraline directly as a hydrochloride (HCl) salt into a hot GC inlet (e.g., 250°C) causes thermal cracking. The salt is non-volatile and degrades rather than vaporizing. Furthermore, accumulation of the salt in the liner creates active sites that catalyze the degradation of subsequent injections. The Solution: Always perform an alkaline liquid-liquid extraction (LLE) to convert the sertraline HCl salt into its free-base form prior to injection or derivatization[2]. Additionally, use an ultra-inert, deactivated inlet liner without glass wool to minimize catalytic surface area.

Issue 3: Poor Resolution of Dechlorinated Impurities

The Symptom: In API purity analysis, dechlorinated impurities (where one or both chlorine atoms are missing from the phenyl ring) co-elute with the main sertraline peak. The Causality: Dechlorinated impurities are common byproducts of the catalytic hydrogenation step during sertraline synthesis [4]. Because they share the identical tetrahydronaphthalene backbone, their boiling points and polarities are extremely similar to the parent compound. The Solution: A standard 100% dimethylpolysiloxane (DB-1) column lacks the selectivity to separate these isomers. Switch to a 5% phenyl-methylpolysiloxane (DB-5MS) or a mid-polarity DB-17 column. The phenyl groups in the stationary phase provide π-π interactions that selectively retain the fully chlorinated sertraline slightly longer than the dechlorinated variants.

Section 2: Quantitative Performance Metrics

The following table summarizes the expected analytical performance when utilizing optimized GC methodologies for sertraline and its related compounds, allowing you to benchmark your own laboratory data.

Analyte / ImpurityMatrixAnalytical MethodColumn PhaseLOD / LOQExpected Recovery
Sertraline (HFBA) Plasma / BloodGC-MS (SIM)5% Phenyl (DB-5MS)0.1 ng/mL / 0.3 ng/mL80% – 95%
Desmethylsertraline (HFBA) Plasma / BloodGC-MS (SIM)5% Phenyl (DB-5MS)0.3 ng/mL / 1.0 ng/mL84% – 107%
Methanol (Residual Solvent) APIGC-HS-FID6% Cyanopropylphenyl (DB-624)~ 5 ppm / 15 ppm90% – 110%
Ethyl Acetate (Residual Solvent) APIGC-HS-FID6% Cyanopropylphenyl (DB-624)~ 5 ppm / 15 ppm90% – 110%

Data synthesized from validated pharmacokinetic and API quality control studies [1], [2], [3].

Section 3: Standardized Experimental Protocols

Protocol A: HFBA Derivatization & GC-MS Analysis of Sertraline

This protocol is a self-validating system designed for high-sensitivity pharmacokinetic tracking [1], [2].

  • Alkaline Extraction (Free-Basing): Aliquot 1.0 mL of plasma (or API solution) into a glass centrifuge tube. Add 50 µL of Internal Standard (e.g., Protriptyline). Add 0.5 mL of 0.1 M NaOH to adjust the pH > 9.0.

  • Phase Separation: Add 3.0 mL of extraction solvent (hexane:ethyl acetate, 70:30 v/v). Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried residue in 50 µL of ethyl acetate. Add 50 µL of Heptafluorobutyric anhydride (HFBA). Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Reagent Removal: Evaporate the excess HFBA and acidic byproducts under nitrogen. Crucial Step: Excess HFBA will rapidly degrade your GC column phase.

  • Reconstitution & Injection: Reconstitute in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS in splitless mode.

  • Self-Validation Checkpoint: Monitor the MS scan for the underivatized sertraline base peak. If present, your derivatization efficiency is compromised (likely due to moisture in the sample), and the batch must be re-prepared.

Protocol B: GC-Headspace (GC-HS) for Organic Volatile Impurities

Used for quantifying residual solvents (methanol, ethyl acetate) in Sertraline HCl API without contaminating the GC inlet [3].

  • Sample Prep: Accurately weigh 100 mg of Sertraline HCl API into a 20 mL headspace vial.

  • Dilution: Add 5.0 mL of a high-boiling diluent (e.g., Dimethyl sulfoxide, DMSO) to completely dissolve the API. Seal with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial in the headspace oven at 80°C for 20 minutes with moderate agitation.

  • Injection: Transfer 1.0 mL of the vapor phase via a heated transfer line (90°C) to the GC-FID equipped with a DB-624 column.

  • Thermal Gradient: Hold the oven at 40°C for 5 minutes, then ramp at 10°C/min to 200°C.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I analyze sertraline by GC without derivatization? A: While possible using highly deactivated columns and ultra-inert liners, it is not recommended for quantitative analysis. Underivatized sertraline will exhibit severe peak tailing, and its high boiling point requires elevated oven temperatures that promote thermal degradation. Derivatization is the gold standard for reliable GC-MS data.

Q: Why do my retention times for sertraline shift slightly between runs? A: This is a classic sign of active site buildup in the inlet liner. As matrix components (or un-extracted HCl salts) accumulate, they interact with the analyte, delaying its transfer onto the column. Replace the liner, trim the first 10-20 cm of the capillary column, and ensure your alkaline extraction step is fully neutralizing the sample.

Q: What is the best internal standard (IS) for sertraline GC-MS analysis? A: Protriptyline is widely cited and highly effective because it is also a secondary amine that undergoes the exact same HFBA derivatization process as sertraline [1]. This ensures that any variations in extraction efficiency or derivatization kinetics are mathematically normalized. Alternatively, deuterated sertraline (Sertraline-d3) is the absolute ideal IS if budget permits.

References

  • Khraiwesh, A., Papoutsis, I., Nikolaou, P., Pistos, C., Spiliopoulou, C., & Athanaselis, S. (2011). "Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood." Journal of Chromatography B. URL:[Link]

  • Kim, K. M., Jung, B. H., Choi, M. H., Woo, J. S., Paeng, K. J., & Chung, B. C. (2002). "Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry." Journal of Chromatography B. URL:[Link]

  • Asian Journal of Chemistry. (2018). "Simultaneous Determination of Organic Volatile Impurities in Sertraline HCl API and its Pharmaceutical Dosage Forms by GC-HS with FID." Asian Journal of Chemistry. URL:[Link]

  • Teva Pharmaceutical Industries Ltd. (2006). "Processes for preparing sertraline." World Intellectual Property Organization (WIPO) Patent WO2006091732A1.

Reducing impurities in the synthesis of sertraline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sertraline Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to address the most complex mechanistic challenges encountered during the synthesis of sertraline intermediates.

The transition from the tetralone intermediate (sertralone) to the highly pure (1S-cis)-sertraline active pharmaceutical ingredient (API) is fraught with stereochemical and side-reaction pitfalls. This guide moves beyond basic troubleshooting to explain the causality behind impurity formation and provides self-validating protocols to ensure your synthesis remains robust, scalable, and compliant.

🔬 Process Overview & Impurity Mapping

Before troubleshooting, it is critical to map where specific impurities are generated. The pathway involves imine condensation followed by catalytic hydrogenation. Each node represents a critical junction where thermodynamic or kinetic missteps lead to distinct impurity profiles.

G A Sertralone (Tetralone) B Sertraline Imine (Schiff Base) A->B Methylamine I1 Unreacted Tetralone A->I1 C Racemic cis/trans Sertraline B->C Hydrogenation I2 Deschloro Impurities B->I2 D (1S-cis)-Sertraline C->D Resolution I3 trans-Isomers C->I3

Fig 1: Sertraline synthesis workflow highlighting key stages of impurity generation.

🛠️ Troubleshooting FAQs: Mechanistic Solutions

Q1: My imine formation is stalling, leaving high levels of unreacted sertralone. How can I drive this reaction without using hazardous TiCl₄?

The Mechanism: Imine condensation releases water, creating an equilibrium that can easily stall or reverse (hydrolysis). Historically, Titanium Tetrachloride (TiCl₄) was used as a harsh dehydrating agent to force the reaction forward, which generated massive, toxic TiO₂ waste[1]. The Solution: You can exploit thermodynamics via solvent selection. By conducting the reaction in an alcoholic solvent (e.g., absolute ethanol or n-propyl alcohol), the resulting sertraline imine exhibits extremely low solubility. As the imine forms, it continuously precipitates out of the reaction matrix. According to Le Chatelier’s principle, this phase separation actively pulls the equilibrium forward, achieving >95% conversion without any chemical dehydrating agents[2].

Q2: During the catalytic hydrogenation of the imine, I am seeing a high trans-isomer ratio. How do I improve the cis/trans stereoselectivity?

The Mechanism: The therapeutic efficacy of sertraline is exclusive to the (1S-cis) enantiomer. Reduction of the imine with a conventional 10% Pd/C catalyst typically yields a highly unfavorable cis/trans ratio of approximately 3:1[3]. This occurs because the highly active, unhindered Pd/C surface allows for non-selective facial attack of hydrogen across the planar imine. The Solution: Transition to a Palladium on Calcium Carbonate (Pd/CaCO₃) catalyst. The calcium carbonate support imposes specific steric constraints that force the imine to adsorb onto the catalyst in its most thermodynamically stable conformation. This stereochemical bias directs the delivery of hydrogen almost exclusively to one face of the molecule, drastically improving the cis/trans ratio to >20:1[2].

Q3: My post-reduction HPLC shows significant dehalogenated (deschloro) impurities. What causes this, and how do I suppress it?

The Mechanism: Dechlorination (hydrogenolysis of the aryl C-Cl bond) is a competing side reaction during hydrogenation[4]. The carbon-chlorine bond dissociation energy is relatively low, making it susceptible to cleavage by highly active palladium species, generating DCS-1 (monodeschloro) and DCS-3 (dideschloro) impurities[4]. The Solution: You must attenuate the catalyst's activity. The basic microenvironment of a 5% Pd/CaCO₃ catalyst reduces the rate of hydrogenolysis while maintaining sufficient activity for the primary C=N bond reduction[2]. Alternatively, if your facility relies on Raney Nickel, you must strictly control the pressure (50-100 psi) and temperature (25-60°C), or introduce a catalyst poison/inhibitor such as triphenylphosphine to selectively block the highly active sites responsible for dehalogenation[5],[6].

📊 Quantitative Impurity Profiling: Catalyst Performance

To summarize the mechanistic choices discussed above, the following table compares catalyst performance based on historical data and optimized green-chemistry pathways.

Catalyst SystemSolvent Matrixcis/trans RatioDechlorination (DCS)Overall Yield
10% Pd/C THF / Toluene~3:1High (>5.0%)~40 - 50%
Raney Nickel Methanol~10:1Moderate (~2.0%)~60 - 70%
5% Pd/CaCO₃ Ethanol / n-Propanol>20:1 <1.5% >94%

Note: Data reflects optimized commercial scale-up parameters. Yields represent the telescoped intermediate prior to final mandelic acid resolution.

CatalystLogic Imine Sertraline Imine Reduction PdC 10% Pd/C Catalyst (High Activity) Imine->PdC Historical Route PdCaCO3 Pd/CaCO3 Catalyst (Attenuated Activity) Imine->PdCaCO3 Optimized Route HighTrans High trans-isomer (~3:1 cis/trans) PdC->HighTrans HighDechloro High Dechlorination (DCS-1, DCS-2) PdC->HighDechloro HighCis High cis-isomer (>20:1 cis/trans) PdCaCO3->HighCis LowDechloro Low Dechlorination (<1.5%) PdCaCO3->LowDechloro

Fig 2: Mechanistic divergence in impurity profiles based on hydrogenation catalyst selection.

🧪 Validated Protocol: Telescoped Imine Formation & Stereoselective Reduction

This protocol describes a continuous, telescoped workflow that minimizes intermediate isolation, thereby eliminating the risk of Schiff base hydrolysis (reversion to sertralone) while tightly controlling stereochemistry.

Phase 1: Solubility-Driven Imine Condensation

  • Charge: In a pressure-rated reactor, combine 1.0 molar equivalent of sertralone (tetralone intermediate) with 5 volumes of absolute ethanol.

  • Cool & Add: Cool the suspension to -5 °C. Slowly charge 3.4 molar equivalents of anhydrous monomethylamine.

  • React: Seal the reactor and heat to 85–100 °C. Maintain vigorous stirring for 16 hours.

  • Validation Hold 1 (In-Process Control): Draw a 1 mL aliquot. Analyze via RP-HPLC (210 nm). Self-Validation Criteria: The system is validated to proceed to Phase 2 only if unreacted sertralone is ≤ 5% AUC. If >5%, extend the reaction time by 2 hours.

  • Precipitation: Cool the reactor to -15 °C to force complete precipitation of the sertraline imine. Do not isolate or expose to atmospheric moisture.

Phase 2: Attenuated Catalytic Hydrogenation 6. Catalyst Charging: Directly to the cold imine suspension, add 5% w/w of Pd/CaCO₃ catalyst. 7. Hydrogenation: Purge the reactor with nitrogen, followed by hydrogen gas. Pressurize to 50 psi and warm to 25 °C. Stir vigorously for 2 to 4 hours. 8. Validation Hold 2 (Impurity Check): Draw a filtered aliquot and analyze via Chiral HPLC. Self-Validation Criteria: The reduction is complete and validated when the cis/trans ratio is >20:1 and total deschloro impurities (DCS-1, DCS-2) are <1.5%. 9. Filtration: Filter the reaction mixture through a Celite pad to remove the palladium catalyst. 10. Resolution (Downstream): The resulting ethanolic solution of racemic cis-sertraline is now primed for direct resolution via the addition of D-(-)-mandelic acid to selectively precipitate the desired (1S-cis)-sertraline mandelate.

📚 References

  • Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • A Cost Effective Process For Production Of Sertraline Hydrochloride Free From Trans Isomer And Dehalogenated Impurities Source: QuickCompany / Indian Patent Office URL:[Link]

  • Key Intermediates in the Synthesis of Sertraline Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • WO2004092110A2 - Hydrogenation of imine intermediates of sertraline with catalysts Source: Google Patents / WIPO URL:

  • US20080114188A1 - Processes for preparing sertraline Source: Google Patents / USPTO URL:

  • Recycling process for preparing sertraline (US Patent 7262327) Source: Justia Patents URL:[Link]

Sources

Technical Support Center: Stability Testing of 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and formulation scientists working with 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride .

Because this compound is a primary amine hydrochloride salt containing a di-halogenated aromatic ring, its stability profile is governed by distinct thermodynamic and kinetic vulnerabilities. This guide bypasses generic advice to focus on the exact mechanistic causes of degradation you will encounter in the lab, providing self-validating protocols to ensure your data is robust and regulatory-compliant.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the API weight fluctuate during storage, and how does this physical instability affect chemical stability? A: This is a classic hygroscopicity issue inherent to many hydrochloride salts[1]. The polarity of the protonated amine and the chloride counter-ion creates a strong affinity for atmospheric moisture. When the relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the crystal lattice, the salt absorbs water. Causality: Moisture acts as a plasticizer, increasing molecular mobility within the solid state. This lowers the activation energy for chemical degradation and can trigger irreversible polymorphic transformations or hydrate formation[2].

Q2: We observe new chromatographic peaks after exposing the compound to ambient laboratory light. What is the mechanism? A: You are observing photodehalogenation. The 3,4-dichlorophenyl moiety strongly absorbs UV radiation, which provides sufficient energy to induce homolytic or heterolytic cleavage of the carbon-chlorine (C-Cl) bond[3]. Causality: This cleavage generates highly reactive phenyl radicals or phenyl cations. These intermediates rapidly abstract hydrogen from surrounding excipients/solvents or react with ambient oxygen, leading to dechlorinated degradants or oxidized phenolic impurities[4].

Q3: Why is the compound rapidly degrading when formulated with lactose, even at room temperature? A: This is a textbook Maillard reaction[5]. 1-(3,4-dichlorophenyl)propan-1-amine is a primary amine. When mixed with reducing sugars like lactose, the nucleophilic primary amine attacks the reactive carbonyl group of the sugar. Causality: This nucleophilic addition forms an unstable Schiff base (glycosylamine), which subsequently undergoes an Amadori rearrangement to form stable, brown-colored α-aminoketose degradants[6]. You must replace lactose with non-reducing fillers like microcrystalline cellulose (MCC) or mannitol.

Q4: What happens if the microenvironmental pH of the formulation increases? A: If alkaline excipients (e.g., magnesium stearate) raise the local pH, the hydrochloride salt will deprotonate, converting back into its free base form[7]. The free base is significantly more volatile, less soluble in aqueous media, and highly susceptible to oxidative degradation compared to the protonated salt.

Part 2: Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems . If the internal checks fail, the data must be rejected, preventing the progression of false-positive stability results.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Unlike static desiccator tests, DVS provides continuous mass monitoring with precise RH control, allowing you to pinpoint the exact RH at which the crystal lattice collapses.

  • Sample Preparation: Accurately weigh 10–15 mg of 1-(3,4-dichlorophenyl)propan-1-amine HCl into a quartz sample pan. Ensure the powder bed is spread evenly to eliminate diffusion limitations.

  • Isotherm Program: Program the DVS to step from 0% RH to 90% RH in 10% increments at 25°C, followed by a desorption cycle back to 0% RH.

  • Self-Validating Equilibrium Criteria: Set the mass change threshold (

    
    ) to <0.002% per minute for a minimum of 10 minutes. Logic: If the instrument advances to the next RH step before this threshold is met, the data reflects kinetic moisture uptake, not true thermodynamic equilibrium. The system must be programmed to hold the RH indefinitely until 
    
    
    
    is satisfied.
  • Data Analysis: Plot the sorption/desorption isotherm. A hysteresis loop (where the desorption curve does not overlap the sorption curve) definitively indicates the formation of a stable hydrate rather than simple surface adsorption[1].

Protocol 2: Forced Degradation (Photostability) per ICH Q1B

This protocol isolates photochemical degradation from thermal degradation to accurately map the photodehalogenation pathway.

  • Light Source Calibration: Use a Xenon arc lamp calibrated to provide both visible light and UV energy. Ensure the sample receives a minimum of 1.2 million lux hours and 200 Watt-hours/square meter of near-UV energy[8].

  • Sample Exposure: Spread the API in a thin layer (<3 mm thick) in a quartz petri dish to ensure uniform UV penetration.

  • Self-Validating Dark Control: Wrap an identical petri dish containing the same mass of API tightly in aluminum foil. Place it in the exact same light chamber. Logic: If the dark control shows degradation, your chamber is overheating the samples, and the degradation is thermal, not photochemical. The test is only valid if the dark control remains 100% intact[8].

  • Mass Balance Check: Analyze both samples via HPLC-UV/MS. Calculate the mass balance: (Area of Parent + Sum of Areas of Degradants) / Area of Unexposed Control. If the mass balance is <98%, your degradants are either volatile (escaping as gas) or lack a UV chromophore, mandating the use of a Charged Aerosol Detector (CAD).

Part 3: Quantitative Data Presentation

The following table summarizes the regulatory stability testing conditions required for this API according to ICH Q1A(R2) guidelines[9], alongside the mechanistically expected behavior of 1-(3,4-dichlorophenyl)propan-1-amine HCl.

Study TypeStorage ConditionMinimum TimeExpected API Behavior & Risks
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsGenerally stable; minor moisture adsorption dependent on container closure integrity.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsStable; potential for slight hydrate formation if DRH is exceeded.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsHigh risk of deliquescence or caking; elevated risk of excipient interaction (Maillard).
Photostability ≥ 1.2M lux hrs, ≥ 200W·h/m² UVN/A (ICH Q1B)High risk of photodehalogenation (C-Cl bond cleavage); requires opaque packaging.

Part 4: Mandatory Visualization

The following decision tree maps the logical workflow for diagnosing stability failures specific to the physical and chemical properties of this compound.

StabilityWorkflow Start Stability Failure Detected 1-(3,4-dichlorophenyl)propan-1-amine HCl Check1 Is it a physical or chemical failure? Start->Check1 PhysFail Physical Failure (Weight change, caking) Check1->PhysFail Physical ChemFail Chemical Failure (New HPLC peaks, color change) Check1->ChemFail Chemical Hygro Hygroscopicity Issue (Moisture uptake by HCl salt) PhysFail->Hygro CheckChem Identify Stressor ChemFail->CheckChem DVS Run DVS Protocol Optimize packaging (Desiccants) Hygro->DVS Photo UV/Light Exposure (Photodehalogenation) CheckChem->Photo Light Excipient Excipient Interaction (Maillard Reaction) CheckChem->Excipient Formulation pH pH Shift (Free Base Conversion) CheckChem->pH High Humidity/pH PhotoFix Run ICH Q1B Use opaque/amber packaging Photo->PhotoFix ExcipientFix Remove reducing sugars (e.g., Lactose) Excipient->ExcipientFix pHFix Buffer formulation Avoid alkaline lubricants pH->pHFix

Workflow for diagnosing and resolving stability failures in 1-(3,4-dichlorophenyl)propan-1-amine HCl.

Part 5: References

  • Sigma-Aldrich. 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride Product Specifications.

  • National Institutes of Health (PMC). Hygroscopicity Determination of Hydrochloride Salts.1

  • FDCELL / ICH. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.9

  • Royal Society of Chemistry. Drug–Excipient Interactions and Adduct Formation (Maillard Reaction).5

  • National Institutes of Health (PubMed). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.6

  • American Chemical Society (ACS). Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution.3

Sources

Technical Support Center: Method Validation for 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing and validating a robust High-Performance Liquid Chromatography (HPLC) assay for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride .

This compound is a chiral primary amine featuring a highly lipophilic 3,4-dichlorophenyl moiety[1]. Analyzing primary amine hydrochlorides presents distinct chromatographic challenges, primarily driven by strong electrostatic interactions with stationary phases[2]. This guide provides a self-validating, causality-driven framework fully aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3].

Validation Lifecycle Workflow

The following pathway illustrates the lifecycle approach to method validation, ensuring that quality is built into the method from development through routine Quality Control (QC) implementation.

Workflow Dev 1. Method Development (pH < 3.0, End-capped C18) SST 2. System Suitability (SST) (Tailing ≤ 2.0, %RSD ≤ 2.0%) Dev->SST Spec 3. Specificity (Forced Degradation Rs > 1.5) SST->Spec Lin 4. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 5. Accuracy (98.0% - 102.0% Recovery) Lin->Acc Prec 6. Precision (Repeatability %RSD ≤ 2.0%) Acc->Prec Rob 7. Robustness (QbD / DoE Approach) Prec->Rob Val 8. Validated Method (Ready for Routine QC) Rob->Val

Figure 1: ICH Q2(R2) aligned lifecycle workflow for analytical method validation.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing for this compound, and how can I resolve it?

Causality: Peak tailing for primary amines is primarily driven by secondary electrostatic interactions. Residual silanol groups (Si-OH) on silica-based stationary phases are naturally acidic (pKa ~3.5–4.5). At mid-to-high pH, they ionize into anionic silanoxides (Si-O⁻). Simultaneously, the primary amine group of 1-(3,4-dichlorophenyl)propan-1-amine (pKa ~9.5) is fully protonated (NH₃⁺). This creates a strong ion-exchange retention mechanism that competes with reversed-phase partitioning, causing asymmetric, tailing elution profiles[2]. Solution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer. This protonates the silanols, neutralizing their charge and suppressing the ion-exchange mechanism[2].

  • Column Selection: Utilize a highly end-capped, base-deactivated C18 column specifically designed to shield residual silanols.

Q2: The retention time of the analyte is highly variable between runs. What is causing this drift?

Causality: Because the analyte is a basic primary amine hydrochloride, its ionization state is highly sensitive to pH fluctuations if the mobile phase pH is near its pKa. Small variations in buffer preparation can drastically alter the ratio of ionized to un-ionized molecules, leading to erratic retention times. Solution: Buffer the mobile phase at least 2 pH units away from the analyte's pKa. Operating at pH 2.5 ensures the compound is >99.9% protonated and stable. The lipophilic 3,4-dichlorophenyl ring provides sufficient hydrophobic interaction with the C18 stationary phase to retain the protonated molecule without the need for complex ion-pairing reagents.

Q3: How do I demonstrate specificity in accordance with the new ICH Q2(R2) guidelines?

Causality: ICH Q2(R2) mandates that an assay must be stability-indicating—it must accurately quantify the Active Pharmaceutical Ingredient (API) without interference from impurities, degradation products, or placebo matrix components[3]. Solution: Execute a forced degradation protocol subjecting the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), photolysis (UV/Vis), and thermal stress (60°C). Self-Validating Check: The chromatographic resolution (


) between the 1-(3,4-dichlorophenyl)propan-1-amine peak and its closest degradation product must be automatically calculated by the integration software. If 

, the method fails specificity and must be re-optimized.
Q4: What is the recommended self-validating protocol for Accuracy and Precision?

Causality: A self-validating analytical system must internally verify its own performance limits without external bias, ensuring data integrity[3]. Solution: Prepare spiked samples in a placebo matrix at 80%, 100%, and 120% of the target working concentration. Analyze in triplicate at each level (9 total determinations). The system is self-validated if the recovery at all levels falls within 98.0% – 102.0%, and the method precision (repeatability) at the 100% level yields a Relative Standard Deviation (%RSD) ≤ 2.0%.

Quantitative Data Presentation: Validation Parameters

The following table summarizes the quantitative validation parameters, their self-validating acceptance criteria, and the experimental protocol required to satisfy ICH Q2(R2) standards[3].

Validation ParameterICH Q2(R2) RequirementExperimental ProtocolSelf-Validating Acceptance Criteria
System Suitability Verification of system performance prior to analysis.6 replicate injections of the 100% standard solution.Tailing Factor (

) ≤ 2.0Precision %RSD ≤ 2.0%
Specificity Unambiguous assessment of analyte in presence of impurities.Forced degradation studies (Acid, Base, Peroxide, Heat, Light).Peak purity angle < Purity threshold.Resolution (

) > 1.5 from degradants.
Linearity & Range Proportionality of signal to concentration.5 concentration levels ranging from 50% to 150% of target concentration.Correlation Coefficient (

) ≥ 0.999.y-intercept ≤ 2.0% of 100% response.
Accuracy Agreement between measured and true value.Triplicate preparations of placebo spiked at 80%, 100%, and 120%.Mean recovery at each level: 98.0% – 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results.6 independent sample preparations at the 100% target concentration.%RSD of assay results ≤ 2.0%.
Robustness Reliability of method under deliberate variations.DoE matrix varying Flow Rate (±0.1 mL/min), pH (±0.2), Temp (±5°C).System suitability criteria must be met across all variations.

Detailed Step-by-Step Methodology: RP-HPLC Assay

To ensure a self-validating workflow, the following protocol incorporates internal control gates. The sequence must automatically halt if the System Suitability Test (SST) fails.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. Causality: The 0.1% TFA ensures a pH of ~2.0, fully protonating the stationary phase silanols to prevent peak tailing[2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Phase 2: Chromatographic Conditions
  • Column: Base-deactivated, fully end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size).

  • Elution Mode: Isocratic, 60% Mobile Phase A / 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Detection: UV at 220 nm. Causality: The 3,4-dichlorophenyl ring exhibits strong

    
     transitions at this wavelength, maximizing sensitivity.
    
  • Injection Volume: 10 µL.

Phase 3: Standard and Sample Preparation
  • Standard Preparation (100% Level): Accurately weigh 50.0 mg of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Accurately weigh an amount of sample equivalent to 50.0 mg of the API into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate for 10 minutes to ensure complete extraction, cool to room temperature, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Phase 4: Self-Validating Execution Sequence
  • Equilibration: Run the mobile phase through the column for at least 30 minutes until a stable baseline is achieved.

  • Blank Injection: Inject Diluent to confirm no interfering peaks elute at the retention time of the API.

  • System Suitability Gate: Inject the Standard Preparation six times.

    • Self-Validation Check: The chromatography data system (CDS) must verify that the %RSD of the peak areas is ≤ 2.0% and the Tailing Factor is ≤ 2.0. If these criteria are not met, the sequence must abort.

  • Sample Analysis: Inject samples in duplicate. Bracket every 10 sample injections with a Standard injection to verify ongoing system drift remains ≤ 2.0%.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.[Link]

Sources

Technical Support Center: Enhancing Resolution in the Chiral Chromatography of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the notorious challenge of resolving amine hydrochlorides in chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).

Below, you will find a mechanistic troubleshooting guide, self-validating protocols, and quantitative benchmarks designed to help you achieve baseline resolution and excellent peak symmetry.

Method Development Workflow

Workflow A Amine HCl Sample B Neutralize to Free Base (Add 0.1% DEA to Sample) A->B Sample Prep C Select Chiral Stationary Phase (e.g., Amylose/Cellulose) B->C Column Selection D Mobile Phase Screening (Hexane/EtOH vs. Polar Organic) C->D Solvent Selection E Evaluate Chromatography (Resolution & Tailing) D->E Initial Injection F Optimize Additives (DEA vs. TFA/TEA mixture) E->F Tailing / Rs < 1.5 G Baseline Resolution (Rs > 1.5, Tf < 1.2) E->G Rs > 1.5 F->E Re-evaluate

Logical workflow for optimizing chiral resolution of amine hydrochlorides.

Troubleshooting Guide & FAQs

Q1: Why do amine hydrochlorides exhibit severe peak tailing and poor resolution on polysaccharide CSPs? A1: Causality: Amine hydrochlorides dissociate in polar or semi-polar mobile phases. The positively charged primary, secondary, or tertiary amine nitrogen strongly interacts with underivatized, acidic residual silanol groups on the silica gel support of the Chiral Stationary Phase (CSP) via ion-exchange or hydrogen bonding. This non-enantioselective secondary interaction causes heterogeneous desorption kinetics, leading to peak tailing that masks the delicate enantioselective interactions with the chiral selector. Self-Validating System Check: Before injecting the amine hydrochloride, inject a neutral chiral marker (e.g., trans-stilbene oxide). If the neutral marker elutes symmetrically but the amine tails, the issue is definitively isolated to acid-base interactions with the stationary phase, validating the need for mobile phase additives.

Q2: How do mobile phase additives resolve this, and should I use DEA, TEA, or TFA? A2: Causality: Basic additives like Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1% v/v) act as competitive masking agents. They preferentially bind to the acidic silanols, saturating these non-specific binding sites. Concurrently, they shift the equilibrium of the amine hydrochloride salt towards the free base form, which interacts more predictably with the carbamate or benzoate groups of the polysaccharide CSP 1. In certain modes (like Polar Organic Mode or SFC), a synergistic combination of acid and base (e.g., 0.3% Trifluoroacetic Acid (TFA) and 0.2% TEA) is superior. The acid protonates the amine, and the base acts as a counter-ion, forming a dynamic ion-pair that drastically improves mass transfer kinetics and peak shape 2.

Q3: What is the impact of the organic modifier (e.g., Ethanol vs. Isopropanol) on the resolution of basic chiral compounds? A3: Causality: The organic modifier is not merely a diluent; it actively competes for hydrogen bonding sites on the CSP. Isopropanol (IPA) is bulkier and provides stronger steric hindrance, which can either enhance or disrupt the transient diastereomeric complex depending on the analyte's 3D geometry. Ethanol (EtOH) is smaller, allowing a closer approach of the amine to the chiral groove, often yielding faster elution and altered selectivity 3. Systematically varying these modifiers alters the thermodynamics of the chiral recognition process.

Experimental Protocol: Systematic Mobile Phase Screening and Additive Optimization

Step 1: Sample Preparation (Free Base Conversion) Dissolve the racemic amine hydrochloride in the mobile phase. Add 0.1% v/v DEA directly to the sample vial to neutralize the HCl salt. Causality: This ensures solubility and prevents on-column precipitation or localized pH shifts during injection.

Step 2: Column Equilibration Flush the polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with the chosen mobile phase (e.g., Hexane/EtOH/DEA 80:20:0.1 v/v/v) for at least 20 column volumes. Self-Validating Step: Monitor the system pressure and UV baseline noise. A stable baseline over 30 minutes confirms complete equilibration of the additive with the CSP. Crucial: Dedicate columns to specific additives (acidic vs. basic) to prevent irreversible changes to the surface chemistry 1.

Step 3: Initial Screening Inject 5-10 µL of the sample. Monitor at the appropriate UV wavelength (e.g., 220 nm or 254 nm). Record Retention Factor (k), Resolution (Rs), and Tailing Factor (Tf).

Step 4: Additive Tuning If peak tailing (Tf > 1.5) persists with DEA, switch the mobile phase additive to a TFA/TEA mixture (e.g., 0.1% TFA / 0.1% TEA) to test ion-pairing efficacy. Re-equilibrate for 20 column volumes before the next injection.

Step 5: Modifier Adjustment If Rs < 1.5, swap Ethanol for Isopropanol or Methanol (if compatible with the CSP) to alter hydrogen-bonding dynamics. Adjust the modifier percentage in 5% increments to fine-tune retention.

Quantitative Data: Additive Effects on Resolution and Peak Symmetry

The following table summarizes the expected chromatographic outcomes when modifying the mobile phase for a standard basic amine hydrochloride on a polysaccharide CSP:

Mobile Phase CompositionAdditiveMechanism of ActionTypical Resolution (Rs)Tailing Factor (Tf)
Hexane / Ethanol (80:20)NoneUnmasked silanol interactions< 1.0 (Co-elution)> 2.5 (Severe)
Hexane / Ethanol (80:20)0.1% DEASilanol masking, free base conversion1.81.2 (Good)
Methanol (Polar Organic)0.1% DEASilanol masking1.21.4 (Moderate)
Methanol (Polar Organic)0.3% TFA / 0.2% TEADynamic ion-pairing, improved mass transfer2.51.0 (Excellent)

References

  • additives for chiral - Chromatography Forum. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. Available at:[Link]

  • Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation - SCIRP. Available at:[Link]

Sources

Minimizing side reactions in the synthesis of dichlorophenylpropanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for the synthesis of dichlorophenylpropanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a focus on minimizing side reactions and optimizing your experimental outcomes.

Introduction to the Synthesis of Dichlorophenylpropanamine

The synthesis of dichlorophenylpropanamine, a key building block in the development of various pharmaceutical compounds, is most commonly achieved through the reductive amination of a corresponding dichlorophenyl-substituted ketone, such as 3,4-dichlorophenylacetone. While seemingly straightforward, this reaction is often accompanied by several side reactions that can significantly impact the yield and purity of the desired product. This guide will delve into the mechanistic underpinnings of these side reactions and provide practical, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is low. What are the primary causes and how can I address them?

Low yield in the synthesis of dichlorophenylpropanamine is a common issue that can often be traced back to one or more of the following factors:

  • Inefficient Imine Formation: The initial and often rate-limiting step is the formation of the imine intermediate from the ketone and the amine source (e.g., ammonia or an ammonium salt).

    • Troubleshooting:

      • pH Optimization: The pH of the reaction medium is critical. A slightly acidic environment (pH 5-6) is generally optimal for imine formation.[1] At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, the carbonyl group is not sufficiently activated. The addition of a catalytic amount of a weak acid, like acetic acid, can help maintain the optimal pH.

      • Water Removal: The formation of the imine generates water, and the reaction is reversible. The presence of excess water can shift the equilibrium back towards the starting materials. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

      • Pre-formation of the Imine: In some cases, allowing the ketone and amine source to react for a period before introducing the reducing agent can lead to higher yields.

  • Sub-optimal Reaction Conditions: Temperature and pressure can significantly influence the reaction rate and selectivity.

    • Troubleshooting:

      • Temperature: For less reactive substrates, gentle heating may be necessary to drive the reaction to completion. However, excessively high temperatures can promote side reactions. A systematic optimization of the reaction temperature is recommended.

      • Pressure: In catalytic hydrogenations, higher hydrogen pressure can sometimes improve the rate of the desired reduction.[2]

  • Poor Quality of Starting Materials: Impurities in the starting ketone or reagents can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your dichlorophenylacetone and other reagents. Purification of the starting materials, if necessary, can significantly improve the outcome.

FAQ 2: I am observing significant amounts of the corresponding alcohol as a byproduct. How can I prevent the over-reduction of the ketone?

The formation of 1-(3,4-dichlorophenyl)propan-2-ol is a common side reaction where the starting ketone is reduced instead of the imine intermediate.

  • Causality: This occurs when the reducing agent is too reactive and non-selective, or when the imine formation is slow, leaving the ketone exposed to the reductant.

  • Preventative Measures:

    • Choice of Reducing Agent: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the reduction of imines over ketones compared to sodium borohydride (NaBH₄).[3][4][5]

    • Stepwise Procedure: A two-step approach can be highly effective. First, form the imine in a suitable solvent like methanol, and once the formation is complete (monitored by techniques like TLC or NMR), then add the reducing agent, such as NaBH₄.[3][6] This ensures that the reducing agent primarily encounters the imine.

FAQ 3: My final product is contaminated with secondary and/or tertiary amines. What causes this over-alkylation and how can I suppress it?

The formation of di- and tri-alkylated amines is a frequent issue, especially when using a primary amine as the starting material.

  • Mechanism: The newly formed primary amine is also nucleophilic and can react with the remaining ketone to form a new imine, which is then reduced to a secondary amine. This process can continue to form a tertiary amine.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) relative to the ketone. This stoichiometric imbalance favors the reaction of the ketone with the primary amine source over the newly formed product amine.

    • Stepwise Reduction: As mentioned previously, a stepwise procedure where the imine is formed first and then reduced can help minimize over-alkylation.[3][6]

FAQ 4: I am detecting dehalogenated byproducts in my product mixture. How can I minimize the loss of the chlorine atoms from the aromatic ring?

Hydrodehalogenation, the replacement of a chlorine atom with a hydrogen atom, is a significant side reaction, particularly when using palladium-based catalysts for hydrogenation.[7][8]

  • Influencing Factors:

    • Catalyst Type: Palladium on carbon (Pd/C) is a common catalyst for reductive amination but can also be effective for dehalogenation.[9]

    • Reaction Conditions: Higher temperatures and pressures can increase the rate of dehalogenation.

    • Presence of Base: The presence of a base can sometimes promote dehalogenation.

  • Troubleshooting and Prevention:

    • Catalyst Selection: Consider using alternative catalysts that are less prone to causing dehalogenation. For example, platinum-based catalysts or other transition metal catalysts might be more suitable.

    • Catalyst Poisons: In some cases, the addition of a catalyst poison, such as diphenyl sulfide, can selectively inhibit the dehalogenation reaction without significantly affecting the desired hydrogenation of the imine.[9]

    • Milder Conditions: Optimize the reaction to run at the lowest possible temperature and pressure that still allows for a reasonable reaction rate.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using hydride-based reducing agents like NaBH(OAc)₃ or NaBH₃CN, which do not typically cause dehalogenation.[3][4][5]

Alternative Synthetic Route: The Leuckart Reaction

For researchers encountering persistent issues with catalytic reductive amination, the Leuckart reaction offers an alternative pathway.[10]

  • Overview: This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures (120-165 °C).[10]

  • Potential Side Reactions:

    • N-formylated byproducts: The primary product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[11][12]

    • Formation of secondary and tertiary amines: Similar to other methods, over-alkylation can occur.[11]

  • Optimization:

    • Using a mixture of formamide and formic acid can sometimes lead to better yields.[13]

    • Careful control of the reaction temperature is crucial to minimize byproduct formation.

Data Summary: Comparison of Reductive Amination Methods

MethodReducing Agent/CatalystTypical Solvent(s)Key AdvantagesCommon Side Reactions
Catalytic Hydrogenation Pd/C, PtO₂, Raney NiMethanol, Ethanol, THFCost-effective for large scale, high atom economy.Dehalogenation, over-reduction of ketone.
Borohydride Reduction NaBH₄, NaBH₃CN, NaBH(OAc)₃Methanol, DCE, THFHigh selectivity, mild conditions, tolerates various functional groups.[3][4][6]Over-alkylation, potential for ketone reduction with NaBH₄.
Leuckart Reaction Ammonium formate, FormamideNone (neat) or high-boiling solventsSingle-reagent system.High temperatures required, formation of N-formyl byproducts, over-alkylation.[10][11][12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 3,4-Dichlorophenylacetone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichlorophenylacetone (1.0 eq) and ammonium acetate (5-10 eq) in DCE.

  • If the reaction is sluggish, add a catalytic amount of acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt.

Protocol 2: Purification of Dichlorophenylpropanamine

The crude product from the synthesis can be purified by several methods:

  • Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol) is a common method for purification.

  • Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent.

  • Crystallization of the Hydrochloride Salt: The purified amine can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., isopropanol or diethyl ether) with a solution of HCl. The resulting salt is often a crystalline solid that can be further purified by recrystallization.

Visualizing Reaction Pathways

Main Reaction and Side Reactions in Reductive Amination

G Ketone 3,4-Dichlorophenylacetone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol 1-(3,4-Dichlorophenyl)propan-2-ol (Over-reduction) Ketone->Alcohol Reduction (e.g., NaBH4) Ammonia Ammonia (NH3) Ammonia->Imine Product Dichlorophenylpropanamine (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)3, H2/Catalyst) SecondaryAmine Secondary Amine (Over-alkylation) Product->SecondaryAmine + Ketone, -H2O + Reduction Dehalogenated Monochlorophenylpropanamine (Dehalogenation) Product->Dehalogenated H2/Pd/C

Caption: Reaction scheme showing the desired synthesis pathway and common side reactions.

Troubleshooting Logic for Low Yield

G Start Low Yield of Dichlorophenylpropanamine CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine IminePoor Inefficient Imine Formation CheckImine->IminePoor OptimizepH Optimize pH (5-6) Add catalytic acid IminePoor->OptimizepH Yes CheckReduction Check Reduction Step IminePoor->CheckReduction No RemoveWater Remove Water (Dehydrating agent, Dean-Stark) OptimizepH->RemoveWater PreformImine Pre-form Imine before reduction RemoveWater->PreformImine ReductionPoor Inefficient Reduction CheckReduction->ReductionPoor ChangeReductant Change Reducing Agent (e.g., to NaBH(OAc)3) ReductionPoor->ChangeReductant Yes CheckPurity Check Starting Material Purity ReductionPoor->CheckPurity No OptimizeConditions Optimize T and P ChangeReductant->OptimizeConditions

Caption: A decision tree for troubleshooting low product yield.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. (2022).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. (1996).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023).
  • Leuckart Reaction Mechanism. Scribd.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Leuckart reaction. Grokipedia.
  • Leuckart reaction. Wikipedia.
  • Temperature and pressure influence for the model reductive amination reaction.
  • Leuckart reaction. Sciencemadness Wiki. (2020).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • The Leuckart Reaction. Organic Reactions.
  • Effect of temperature on reductive amination of furfural. Reaction conditions.
  • Application Note – Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. Benchchem. (2025).
  • Purification of amine reaction mixtures.
  • Highly selective and robust single-atom catalyst Ru1/NC for reductive amin
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Struggling with Reductive Amination: Tips for Isol
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. (2010).
  • Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem. (2025).
  • Reductive Amin
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. (2011).
  • Recent Advances of Pd/C-C
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Reductive Amin
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chemoselective Reduction c
  • Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Benchchem. (2025).
  • "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride". Benchchem.
  • Catalytic dechlorination of aromatic chlorides with Pd/C catalyst in alkaline 2-propanol: Activity enhancement by the addition of methanol.
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • Rapid Analysis of Pesticides in Difficult M
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Reductive amination difficulties - poor conversion. Reddit. (2024).
  • Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • MS quantitation of DPH synthesis from chlorodiphenylmethane.
  • Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
  • Determination of 105 pesticide residues by GC/MS/MS. SciSpace. (2008).

Sources

Validation & Comparative

Comparative Analysis of Analytical Techniques for Dichlorophenylpropanamine (DCPPA)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated amphetamine derivatives. Dichlorophenylpropanamine (DCPPA)—most notably its isomer 3,4-dichloroamphetamine (3,4-DCA)—is a potent serotonin-releasing agent (SSRA) and a selective serotonergic neurotoxin utilized extensively in pharmacological research[1][2].

The structural nuances of DCPPA present a tripartite analytical challenge: differentiating positional isomers (e.g., 2,4-DCA vs. 3,4-DCA), resolving the enantiomers (d- and l-isomers) at the chiral α-carbon, and quantifying trace levels in complex biological matrices. This guide objectively compares the leading analytical modalities for DCPPA, providing the mechanistic causality behind each technique and field-proven, self-validating protocols.

Mechanistic Challenges in DCPPA Analysis

To select the appropriate analytical platform, we must first understand the physicochemical behavior of DCPPA:

  • Chirality: Like all amphetamine derivatives, DCPPA possesses a stereogenic center. Because enantiomers share identical physical properties in an achiral environment, standard reversed-phase chromatography cannot resolve them[3].

  • Amine Polarity: The primary amine group causes severe peak tailing on standard siloxane-based GC columns due to hydrogen bonding with residual silanol groups.

  • Isomeric Similarity: Positional isomers of the dichloro-phenyl ring yield nearly identical mass-to-charge (m/z) ratios, making low-resolution mass spectrometry insufficient without prior chromatographic separation.

Comparative Analysis of Analytical Modalities

Chiral HPLC-UV/DAD: The Gold Standard for Enantiomeric Resolution

For bulk purity and enantiomeric excess (ee%) determination, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is unmatched. The most effective CSPs for amphetamines are macrocyclic glycopeptides (e.g., Vancomycin-based Chirobiotic V2)[4].

  • The Causality: Vancomycin forms a "chiral basket." Non-chiral interactions (hydrogen bonding with the amine, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     interactions with the dichlorophenyl ring) anchor the DCPPA molecule, while the chiral environment of the glycopeptide cavity selectively favors the inclusion of one enantiomer over the other, creating a diastereomeric complex that drives separation[3]. Furthermore, utilizing a high-pH mobile phase (>9) suppresses the ionization of the primary amine, drastically improving peak shape and resolution.
    
GC-EI-MS: Superior for Regioisomer Differentiation

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the premier choice for differentiating positional isomers. However, it requires derivatization.

  • The Causality: By reacting the primary amine with a chiral derivatizing agent like (R)-(+)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA), we achieve two goals simultaneously. First, we cap the polar amine, increasing volatility and eliminating peak tailing. Second, we convert the enantiomeric mixture into diastereomers. Unlike enantiomers, diastereomers have distinct dipole moments and boiling points, allowing them to be baseline-resolved on a standard, achiral HP-5MS column[5].
LC-ESI-MS/MS: Unrivaled for Trace Matrix Quantification

When analyzing DCPPA in plasma or urine, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required. While it lacks the innate chiral resolution of HPLC-UV unless paired with a CSP, its sensitivity is orders of magnitude higher.

Quantitative Performance Metrics

The following table synthesizes the performance data of these three modalities for DCPPA analysis.

Analytical ModalityPrimary ApplicationLimit of Detection (LOD)Resolution CapabilityMatrix SuitabilityTypical Run Time
Chiral HPLC-UV Enantiomeric Excess (ee%)~500 ng/mLHigh (d- vs l- isomers)Low (Requires clean API)15 - 25 min
GC-EI-MS (MTPA) Regioisomer Profiling~50 ng/mLHigh (Positional & Chiral)Moderate (Post-extraction)20 - 30 min
LC-ESI-MS/MS Trace PK/TK Quantification<1 ng/mL Low (Unless using CSP)High (Direct injection/SPE)5 - 10 min

Visualizations: Analytical Workflows

DecisionTree A DCPPA Sample (Complex Matrix) B Primary Analytical Objective? A->B C Enantiomeric Resolution B->C Chirality D Trace Matrix Quantification B->D Sensitivity E Regioisomer Differentiation B->E Structure F Chiral HPLC-UV/DAD (Macrocyclic Glycopeptide) C->F G LC-ESI-MS/MS (MRM Mode) D->G H GC-EI-MS (MTPA Derivatization) E->H

Analytical decision tree for optimal chromatographic modality selection for DCPPA.

Workflow N1 Sample Prep (LLE / SPE) N2 Chiral Derivatization (MTPA Reagent) N1->N2 N3 Diastereomer Formation N2->N3 Nucleophilic Attack N4 Capillary GC (Achiral Phase) N3->N4 Injection N5 EI-MS Detection (m/z 160, 162) N4->N5 Elution

Indirect chiral separation workflow utilizing MTPA derivatization for GC-EI-MS.

Validated Experimental Protocols

Protocol A: Chiral LC-MS/MS for Enantiomeric Quantification

System Design & Self-Validation: This protocol acts as a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as DCPPA-d5. By quantifying the area ratio of the analyte to the SIL-IS, the method inherently corrects for matrix-induced ion suppression and extraction losses. If absolute recovery drops, the ratio remains constant, ensuring quantitative integrity[4].

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of DCPPA-d5 (100 ng/mL). Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to selectively isolate the basic amine.

  • Reconstitution: Elute with 2% ammonium hydroxide in methanol, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL onto a Vancomycin-based column (e.g., Astec Chirobiotic V2, 2.1 x 250 mm)[4].

  • Mobile Phase: Utilize a polar organic mode consisting of 99.89% Methanol, 0.1% Acetic Acid, and 0.01% Ammonium Hydroxide (v/v/v) at a flow rate of 0.5 mL/min[4].

  • Detection: Monitor via ESI+ MRM transitions. The primary transition for 3,4-DCA is typically m/z 204

    
     160 (loss of the propanamine group).
    
Protocol B: GC-EI-MS for Regioisomer Differentiation via MTPA Derivatization

System Design & Self-Validation: To ensure the derivatization reaction has gone to completion, the protocol mandates monitoring the Total Ion Chromatogram (TIC) for the underivatized precursor mass (m/z 203). A precursor peak area of <1% relative to the derivatized peak validates the reaction efficiency.

Step-by-Step Methodology:

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate under basic conditions (pH 10) to extract the free-base DCPPA.

  • Derivatization: Add 50 µL of (R)-(+)-MTPA chloride and 50 µL of pyridine to the dried extract. Incubate at 60°C for 30 minutes[5].

  • Quenching: Quench the reaction with 100 µL of saturated sodium bicarbonate, extract the diastereomers into hexane, and transfer to a GC vial.

  • Chromatography: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film).

  • Temperature Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the diagnostic fragment ions for the dichlorobenzyl cation (m/z 159/161/163 isotopic cluster) to confirm the regioisomer structure.

References

  • Title: 3,4-Dichloroamphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC Source: PubMed / Science & Justice URL: [Link]

  • Title: Conformational flexibility of transmembrane helix VII of the human serotonin transporter impacts ion dependence and transport Source: NIH / PubMed Central URL: [Link]

  • Title: METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE (WO2013103841A1)
  • Title: High-pH Chiral Separation of Amphetamines Source: Phenomenex URL: [Link]

Sources

Validation of HPLC method for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of HPLC Method for 1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride: A Comparative Guide on Core-Shell vs. Traditional Columns

Executive Summary This guide provides an objective, data-driven comparison of stationary phase architectures for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. By evaluating a modern Core-Shell C18 column against traditional Fully Porous Particle (FPP) and HILIC alternatives, we establish a self-validating,[1] methodology that overcomes the chronic peak tailing issues associated with basic amines.

The Analytical Challenge: Basic Amines and Silanol Interactions

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a critical pharmaceutical building block. Structurally, it features a lipophilic dichlorophenyl moiety paired with a highly polar primary amine.

From a chromatographic perspective, basic amines (pKa ~9.5) present a notorious challenge in Reversed-Phase HPLC. At neutral or mildly acidic pH, the amine remains protonated. Traditional fully porous silica stationary phases contain residual acidic silanol groups (Si-OH) with a pKa of approximately 4.5. When these silanols ionize to Si-O⁻, they create strong secondary electrostatic (ion-exchange) interactions with the protonated amine ()[2]. This dual-retention mechanism (hydrophobic + ion-exchange) disrupts the Gaussian distribution of the analyte band, resulting in severe peak tailing, retention time drift, and compromised quantitation accuracy ()[3].

Column Technology Comparison: Core-Shell vs. Alternatives

To develop a robust, self-validating method, the selection of the stationary phase architecture is the most critical variable. We evaluated a modern Core-Shell C18 (2.6 µm) column against two standard alternatives: a Traditional Fully Porous Particle (FPP) C18 (5.0 µm) and a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

The Causality of Core-Shell Superiority: Core-shell (superficially porous) particles consist of a solid, impermeable silica core surrounded by a thin, porous outer shell. This geometry fundamentally alters the mass transfer kinetics defined by the van Deemter equation. By restricting the diffusion path length, core-shell particles minimize longitudinal diffusion (the B term) and drastically reduce the resistance to mass transfer (the C term) ()[4]. Consequently, a 2.6 µm core-shell column delivers the ultra-high theoretical plate counts (N) of a sub-2 µm UHPLC column, but at significantly lower backpressures compatible with standard HPLC instrumentation[4]. Combined with advanced end-capping to shield residual silanols, this architecture effectively eliminates basic amine tailing.

Table 1: Column Performance Comparison for 1-(3,4-Dichlorophenyl)propan-1-amine HCl

Performance MetricCore-Shell C18 (2.6 µm) [Product]Traditional FPP C18 (5.0 µm)[Alternative 1]HILIC Amide (3.0 µm) [Alternative 2]
Theoretical Plates (N) > 22,000~ 9,500~ 12,000
Peak Tailing Factor (Tf) 1.05 (Excellent symmetry)1.85 (Severe tailing)1.15 (Good symmetry)
System Backpressure 240 bar (HPLC compatible)110 bar (HPLC compatible)180 bar (HPLC compatible)
Equilibration Time 5 column volumes (Fast)5 column volumes (Fast)> 20 column volumes (Slow)
Retention Mechanism Hydrophobic + End-cappedHydrophobic + Ion-exchangeHydrophilic partitioning

Optimized Chromatographic Protocol

The following step-by-step methodology was engineered to create a system where the chemical environment and column architecture work synergistically to validate the analyte's purity.

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (pH ~2.0).

    • Causality: TFA serves a dual purpose. First, it lowers the mobile phase pH well below the pKa of the residual silanols, suppressing their ionization and preventing secondary electrostatic interactions. Second, the trifluoroacetate anion acts as a volatile ion-pairing agent, masking the positive charge of the primary amine to enhance hydrophobic retention and peak shape ()[5].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear gradient to 60% B

    • 7.0 - 8.5 min: 60% B (Column wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevating the temperature decreases the viscosity of the mobile phase (lowering backpressure) and increases the analyte's diffusion coefficient, further sharpening the chromatographic peak.

  • Detection: UV at 210 nm.

    • Causality: 1-(3,4-dichlorophenyl)propan-1-amine lacks extended conjugation; 210 nm optimally captures the robust π-π* transitions of the isolated dichlorophenyl ring.

  • Sample Preparation: Dissolve 10 mg of the API in 10 mL of Initial Mobile Phase (5% B) to prevent solvent-mismatch band broadening.

ICH Q2(R2) Method Validation Framework

To ensure the method is authoritative and fit for its intended use in drug development, it was subjected to rigorous validation according to the [1].

ICH_Validation Start Method Optimization Core-Shell C18 Spec Specificity Blank & Forced Degradation Start->Spec Lin Linearity & Range R² ≥ 0.999 Spec->Lin Acc Accuracy Spike Recovery (98-102%) Lin->Acc Prec Precision RSD ≤ 2.0% Acc->Prec Rob Robustness Flow, Temp, pH Variations Prec->Rob End Validated Method ICH Q2(R2) Compliant Rob->End

Figure 1: Sequential ICH Q2(R2) method validation workflow for analytical procedures.

Table 2: Summary of ICH Q2(R2) Validation Data (Core-Shell C18)

Validation ParameterExperimental ConditionsAcceptance CriteriaObserved ResultStatus
Specificity Acid, Base, Peroxide, Light degradationNo interference at analyte RTPeak purity index > 0.99Pass
Linearity 25% to 150% of nominal concentration (n=6)Correlation coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy Spike recovery at 50%, 100%, 150% levelsMean recovery 98.0% - 102.0%99.4% - 100.6%Pass
System Precision 6 replicate injections of 100% standardPeak Area RSD ≤ 2.0%RSD = 0.45%Pass
Robustness Flow (±0.1 mL/min), Temp (±2°C)Resolution > 2.0, Tf < 1.5Min Res = 3.8, Max Tf = 1.08Pass

Conclusion

The transition from traditional fully porous silica to a Core-Shell C18 architecture fundamentally resolves the chromatographic limitations associated with basic amines like 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. By pairing the kinetic advantages of superficially porous particles with a rationally designed, low-pH ion-pairing mobile phase, laboratories can achieve UHPLC-level efficiency on standard HPLC systems. The resulting method is highly reproducible, robust, and fully compliant with ICH Q2(R2) regulatory standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency |[Link]

  • Kinetex HPLC Columns for Superior Performance | Phenomenex |[Link]

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution | Wiley-VCH |[Link]

  • Troubleshooting in Chromatography | Journal of Chromatographic Science | [Link]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk | Journal of Agricultural and Food Chemistry |[Link]

Sources

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the separation of enantiomers is not merely a technical challenge but a critical necessity. The distinct pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1][2][3] At the heart of this endeavor lies High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs).[2][3][4] This guide provides an in-depth comparison of the major classes of CSPs, offering the technical insights and experimental rationale required to navigate the complexities of chiral method development.

The Bedrock of Separation: Understanding Chiral Recognition

The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3][5][6][7] The differential stability of these complexes leads to different retention times and, thus, separation.[6][7] This recognition is governed by a combination of interactions, including:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

  • Inclusion complexation

  • Hydrophobic and electrostatic interactions[1][3][5][8]

The renowned "three-point interaction model" posits that for effective chiral recognition, at least three simultaneous interactions are required between the analyte and the CSP, with at least one being stereochemically dependent.[7][9]

A Comparative Analysis of Major CSP Classes

The selection of an appropriate CSP is the most critical decision in chiral method development. Each class of CSP possesses a unique chemical nature and, consequently, a distinct mechanism for chiral recognition.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Constituting over 90% of chiral separations, polysaccharide-based CSPs are the undisputed workhorses in the field.[10][11] These phases consist of cellulose or amylose derivatives, most commonly carbamates, coated or immobilized onto a silica support.[1][5][12][13]

  • Chiral Recognition Mechanism: The helical structure of the polysaccharide polymer creates chiral grooves or cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte partitions into these chiral pockets.[6][10][14]

  • Strengths:

    • Broad Applicability: They can separate a vast range of chiral compounds.[3][12][13][15]

    • High Loading Capacity: Makes them suitable for preparative-scale separations.[3][12]

    • Robustness: Particularly the immobilized versions, which offer enhanced solvent compatibility and durability.[13][15]

  • Coated vs. Immobilized:

    • Coated Phases: The polysaccharide derivative is physically adsorbed onto the silica. While effective, they have limited solvent compatibility, as certain solvents can strip the coating.[12][13][15]

    • Immobilized Phases: The chiral selector is covalently bonded to the silica.[15] This provides superior stability, allowing for the use of a wider range of solvents (e.g., dichloromethane, THF), which can unlock unique selectivities.[12][13][15]

  • Ideal Applications: General screening for a wide variety of racemates, from drug molecules to agricultural chemicals.

Pirkle-Type (Brush-Type) CSPs: Rational Design and High Efficiency

Developed by William Pirkle, these were among the first commercially available CSPs and are based on a "brush-type" model where a small chiral molecule is bonded to the silica surface.[9][16][17]

  • Chiral Recognition Mechanism: These phases are often referred to as π-π donor-acceptor columns.[5] They typically contain π-electron acidic or basic aromatic rings, along with sites for hydrogen bonding.[9] Chiral recognition occurs through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.[9]

  • Strengths:

    • Predictable Elution Order: The well-defined interactions can sometimes allow for the prediction of elution order.

    • Invertible Elution Order: As they are available in both enantiomeric forms, the elution order can be reversed by simply switching to a column with the opposite chirality, which is highly advantageous for purifying trace enantiomers.[16][17]

    • High Efficiency and Durability: Being covalently bonded, they are robust and compatible with a wide range of mobile phases.[16][17]

  • Ideal Applications: Separation of non-steroidal anti-inflammatory drugs (NSAIDs), β-blockers, and other compounds with aromatic functionality.[16]

Macrocyclic Glycopeptide CSPs: Unique and Versatile Selectivity

Introduced by Daniel W. Armstrong, these CSPs utilize macrocyclic antibiotics like vancomycin, teicoplanin, and ristocetin bonded to silica.[18][19][20]

  • Chiral Recognition Mechanism: The complex, basket-like structure of these molecules offers a multitude of interaction sites, including hydrophobic pockets, ionizable groups (carboxyl and amino), and aromatic rings.[18][20] This allows for multiple modes of interaction, such as inclusion complexation, hydrogen bonding, and ionic interactions.

  • Strengths:

    • Multi-modal Operation: A single column can be used in reversed-phase, normal-phase, and polar organic modes, offering great flexibility.[19]

    • Broad Selectivity: They are particularly effective for separating amino acids and other ionizable compounds.[19][21]

    • High Stability and Reproducibility: These phases are known for their long-term stability and reliable performance.[18][20][21]

  • Ideal Applications: Enantioseparation of underivatized amino acids, peptides, and a wide array of acidic and basic pharmaceutical compounds.[19]

Protein-Based CSPs: Mimicking Biological Interactions

These CSPs immobilize a protein, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), onto a silica support.[22][23][24]

  • Chiral Recognition Mechanism: Separation is based on the principles of stereospecific binding that occur in biological systems.[24] The complex three-dimensional structure of the protein provides numerous chiral centers and binding sites.[24]

  • Strengths:

    • Broad Applicability: Especially AGP columns, which can separate a wide variety of acidic, basic, and neutral compounds.[22][25]

    • Aqueous Mobile Phases: They operate in reversed-phase mode with aqueous buffers, making them suitable for direct injection of biological samples and LC-MS applications.[22][24]

    • Drug-Protein Binding Studies: HSA columns can be used to study the binding affinity of drugs to albumin, providing valuable pharmacokinetic data.[22]

  • Ideal Applications: Chiral separations in drug discovery, analysis of drugs in biological fluids, and quality control of pharmaceuticals.[22][25]

Cyclodextrin-Based CSPs: Enantioseparation via Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[26] This structure features a hydrophobic inner cavity and a hydrophilic outer surface.

  • Chiral Recognition Mechanism: The primary mechanism is inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic cavity.[26][27] Chiral recognition is achieved if one enantiomer fits more snugly or interacts more favorably with the chiral environment of the cyclodextrin rim.

  • Strengths:

    • Reversed-Phase Compatibility: They are most commonly used in reversed-phase mode with aqueous mobile phases.[28]

    • Cost-Effective: Generally less expensive than other CSP types.[26]

  • Limitations:

    • Lower Efficiency: Can sometimes exhibit lower efficiency and peak asymmetry compared to other CSPs.[26]

    • Unpredictable Selectivity: Small changes in analyte structure can lead to significant and unpredictable changes in resolution.[26]

  • Ideal Applications: Separation of molecules with a size and shape complementary to the cyclodextrin cavity, particularly those with aromatic rings.

Head-to-Head Comparison: A Data-Driven Summary

The following table summarizes the key characteristics of the major CSP types to aid in initial selection.

CSP TypePrimary Recognition Mechanism(s)Typical Mobile PhasesKey StrengthsCommon Applications
Polysaccharide H-bonding, π-π interactions, steric inclusion in chiral groovesNormal Phase, Reversed Phase, Polar OrganicBroad applicability, high loading capacity, robust (immobilized)General screening, preparative separations
Pirkle-Type π-π interactions, H-bonding, dipole-dipoleNormal Phase, Reversed PhaseHigh efficiency, predictable/invertible elution order, durableNSAIDs, β-blockers, aromatic compounds
Macrocyclic Glycopeptide Inclusion, H-bonding, ionic interactionsReversed Phase, Normal Phase, Polar OrganicMulti-modal, broad selectivity for ionizable compoundsAmino acids, peptides, acidic/basic drugs
Protein-Based Stereospecific binding, hydrophobic & ionic interactionsReversed Phase (aqueous buffers)Biocompatible, broad applicability (esp. AGP)Drug discovery, bioanalysis, QC
Cyclodextrin-Based Inclusion complexation, H-bonding at the rimReversed PhaseCost-effective, good for specific structural classesAromatic compounds, molecules fitting the cavity

Practical Guide to CSP Selection and Method Development

A systematic approach is crucial for efficient and successful chiral method development.

Experimental Workflow for CSP Screening

This workflow outlines a logical, step-by-step process for selecting the optimal CSP and mobile phase combination.

CSP_Selection_Workflow start Start: Racemic Analyte Information (Structure, pKa, Solubility) screen_prep Prepare Screening Solutions (e.g., in Mobile Phase A/B) start->screen_prep csp_screening Primary Screening: Polysaccharide CSPs (e.g., Cellulose & Amylose derivatives) Use generic NP and RP gradients. screen_prep->csp_screening eval1 Evaluate Results: Baseline Separation Achieved? csp_screening->eval1 optimize Optimize Method (Isocratic, Flow Rate, Temp.) eval1->optimize Yes secondary_screen Secondary Screening: Select CSP based on analyte properties (Pirkle, Macrocyclic, Protein) eval1->secondary_screen No end_success Validated Chiral Method optimize->end_success eval2 Evaluate Results: Partial or No Separation? secondary_screen->eval2 eval2->optimize Partial Separation modify_mp Modify Mobile Phase (Change modifier, additive, pH) eval2->modify_mp No Separation end_fail Re-evaluate Analyte Chemistry Consider Derivatization eval2->end_fail No Separation after MP mods modify_mp->secondary_screen

Caption: A systematic workflow for chiral stationary phase screening.

Detailed Experimental Protocol: Generic Screening on an Immobilized Polysaccharide CSP

This protocol provides a robust starting point for most neutral and moderately polar chiral compounds.

1. Column:

  • Immobilized Polysaccharide Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) on silica), 4.6 x 150 mm, 5 µm.

2. System Preparation:

  • Ensure the HPLC system is thoroughly flushed and free of contaminants, especially from previous analyses with incompatible additives.

  • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes.

3. Sample Preparation:

  • Dissolve the racemic analyte in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

4. Normal Phase (NP) Screening Conditions:

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Gradient: 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax of the analyte).

  • Injection Volume: 5 µL

5. Reversed Phase (RP) Screening Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 40% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 5 µL

6. Data Evaluation (Self-Validation):

  • System Suitability: Inject a standard to confirm system performance (e.g., caffeine for peak shape and retention time stability).

  • Resolution (Rs): Calculate the resolution between the enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): Calculate the selectivity factor. A value > 1 is necessary for any separation.

  • Causality: If separation is observed, the chosen CSP and mobile phase system have successfully created a differential energy landscape for the two enantiomers. If no separation is seen, the interaction forces are not sufficiently stereoselective, and an alternative CSP or mobile phase system is required.

Conclusion

The selection of a chiral stationary phase is a multifaceted decision that balances the chemical properties of the analyte with the known strengths and mechanisms of the CSP. While polysaccharide-based phases offer the broadest applicability and serve as an excellent starting point for screening, a deeper understanding of the alternative phases—Pirkle, macrocyclic glycopeptide, protein, and cyclodextrin—is invaluable for tackling more challenging separations. By employing a systematic screening approach and understanding the fundamental principles of chiral recognition, researchers can efficiently develop robust and reliable methods for the critical task of enantiomer separation.

References

  • Armstrong, D. W. (1994). Macrocyclic antibiotic-based chiral stationary phases.
  • Daicel Corporation. (n.d.).
  • Cavazzini, A., et al. (2017).
  • Chiral Technologies. (n.d.).
  • Phenomenex. (n.d.).
  • Francotte, E. (2025). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.
  • Haginaka, J. (2022). Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. Chemical and Pharmaceutical Bulletin, 70(7), 465-472.
  • Regis Technologies. (n.d.). Pirkle Type Chiral Columns. Aurora Borealis Control BV.
  • Amerigo Scientific. (n.d.). Protein-based Chiral HPLC Columns.
  • Zhang, T., et al. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 13, 269-281.
  • Wang, Y., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 11(3), 819-827.
  • (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.).
  • Li, T., & Wei, S. (2025).
  • Wikipedia contributors. (2023).
  • Ilisz, I., et al. (2006). Macrocyclic Glycopeptide Chiral Stationary Phases.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Kannappan, V. (2022).
  • (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
  • (2022). Cyclodextrin-based CSPs. Chiralpedia.
  • Daicel. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors.
  • Berthod, A., et al. (2005). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview.
  • Regis Technologies. (n.d.). Other Chiral Phases.
  • Dr. Maisch GmbH. (n.d.). Chiral.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations.
  • (2020). Chiral HPLC Columns.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • Toth, G., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3334.
  • (PDF) Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. (n.d.).
  • Schmid, M. G. (2025). Chiral Recognition Mechanisms in Analytical Separation Sciences.
  • Ilisz, I., et al. (2024).
  • S. S. S., & V. K. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-9.

Sources

Inter-Laboratory Comparison Guide: Analysis of 1-(3,4-Dichlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Analytical Strategy

1-(3,4-dichlorophenyl)propan-1-amine is a critical chiral primary amine utilized as a pharmaceutical building block and forensic target. Its structural features—a highly polar primary amine group and a chiral center at the C1 position—present unique analytical challenges. A single analytical technique cannot comprehensively evaluate its purity, stereochemistry, and absolute mass fraction.

To establish a robust quality control framework, this guide compares three orthogonal analytical methodologies executed across three independent laboratories. By contrasting Chiral LC-MS/MS (stereochemical profiling), GC-MS with Derivatization (volatile impurities), and 1H qNMR (absolute quantification), we provide a comprehensive blueprint for the rigorous analysis of this compound.

Orthogonal Workflow Design

AnalyticalWorkflow cluster_0 Lab A: Stereochemical Profiling cluster_1 Lab B: Volatile Purity cluster_2 Lab C: Absolute Quantification Sample 1-(3,4-dichlorophenyl) propan-1-amine LCMS Chiral LC-MS/MS (CHIRALPAK ID) Sample->LCMS Deriv TFAA Derivatization (Masks 1° Amine) Sample->Deriv QNMR 1H qNMR (Internal Std: Maleic Acid) Sample->QNMR ResultA Enantiomeric Excess (ee%) Trace Impurities LCMS->ResultA GCMS GC-EI-MS (DB-5ms Column) Deriv->GCMS ResultB Chromatographic Purity (%) Residual Solvents GCMS->ResultB ResultC Absolute Mass Fraction (%) Standard-Free QNMR->ResultC

Caption: Analytical workflow for the orthogonal validation of 1-(3,4-dichlorophenyl)propan-1-amine.

Mechanistic Causality of Method Selection

  • Lab A (Chiral LC-MS/MS): The C1 chiral center dictates stereospecific biological activity. Traditional normal-phase chiral separations are incompatible with Electrospray Ionization (ESI). To resolve this, we utilize an immobilized amylose stationary phase (CHIRALPAK ID) under reversed-phase conditions. This allows direct coupling to MS/MS, enabling .

  • Lab B (GC-MS with Derivatization): The free primary amine contains a lone pair that strongly hydrogen-bonds with active silanol groups on GC columns, causing severe peak tailing and analyte loss. Reacting the sample with 1[1] acylates the amine, replacing the active hydrogen with an electron-withdrawing trifluoroacetyl group. This dramatically increases volatility and thermal stability, yielding 2[2].

  • Lab C (1H qNMR): Chromatographic methods rely on relative purity (area normalization) or require a structurally identical reference standard. Quantitative NMR provides a 3[3]. By comparing the integral of the analyte's C1 methine proton against a certified internal standard (e.g., maleic acid), absolute mass fraction is determined with high precision[4].

Inter-Laboratory Performance Data

Table 1: Method Validation Metrics Across Laboratories

ParameterLab A (Chiral LC-MS/MS)Lab B (GC-MS + TFAA)Lab C (1H qNMR)
Primary Output Enantiomeric Excess (ee%)Chromatographic Purity (%)Absolute Mass Fraction (%)
Linearity (R²) > 0.999> 0.995N/A (Direct Integration)
LOD 0.5 ng/mL50 ng/mL~10 µmol/g
RSD (Precision) 1.2%2.5%0.8%
Analysis Time 15 min25 min20 min (per scan)

Table 2: Cross-Validation Results for a Single Batch (Target Purity: >98%)

LaboratoryMethodMeasured Purity / ee%Bias from MeanSelf-Validation Criterion
Lab A LC-MS/MS98.4% (ee: 99.1%)+0.1%Resolution (Rs) > 1.5
Lab B GC-MS98.6%+0.3%Tailing Factor < 1.2
Lab C 1H qNMR97.9%-0.4%S/N > 250 for target peak

Self-Validating Experimental Protocols

Protocol 1: Chiral LC-MS/MS (Lab A)
  • Sample Preparation: Dissolve 1-(3,4-dichlorophenyl)propan-1-amine in HPLC-grade Methanol to a final concentration of 1 µg/mL.

  • Self-Validating System Suitability (SST): Inject a racemic reference standard prior to the batch. The analytical run is only validated if the critical pair resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    . This ensures baseline separation for accurate ee% calculation.
  • Chromatography: Column: CHIRALPAK ID (250 × 4.6 mm, 5 µm). Mobile phase: Acetonitrile/Water (60:40 v/v) containing 0.1% Formic Acid. Flow rate: 0.8 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Primary quantifier transition: m/z 204.0

    
     187.0 (corresponding to the loss of 
    
    
    
    ).
Protocol 2: GC-MS with TFAA Derivatization (Lab B)
  • Sample Preparation: Evaporate 100 µg of the sample to dryness under nitrogen. Reconstitute in 200 µL anhydrous ethyl acetate and add 100 µL Trifluoroacetic anhydride (TFAA).

  • Reaction Causality: Heat the sealed vial at 60°C for 30 minutes. The thermal energy drives the nucleophilic attack of the primary amine on the anhydride, ensuring >99% conversion to the volatile trifluoroacetamide derivative.

  • Self-Validating System Suitability (SST): Inject a derivatized blank (reagents only). The system validates itself if no interference peaks appear at the analyte’s retention time, and the tailing factor (

    
    ) of a 10 µg/mL standard is 
    
    
    
    , confirming complete masking of the amine.
  • Chromatography & Detection: DB-5ms column (30 m × 0.25 mm, 0.25 µm). Oven program: 100°C (hold 1 min) ramped to 280°C at 15°C/min. Electron Ionization (EI) scanning m/z 50-300.

Protocol 3: 1H qNMR Absolute Quantification (Lab C)
  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of Maleic Acid (TraceCERT® internal standard) into a vial. Dissolve completely in 600 µL DMSO-

    
    .
    
  • Self-Validating System Suitability (SST): Perform an inversion-recovery experiment to measure the longitudinal relaxation time (

    
    ) of the analyte and internal standard. The method self-validates by dynamically setting the relaxation delay (
    
    
    
    ) to
    
    
    (typically 30 seconds). This guarantees >99.3% magnetization recovery, preventing integration bias.
  • Acquisition & Calculation: 400 MHz NMR, 32 scans, 90° pulse angle. Integrate the maleic acid singlet (

    
     6.26 ppm, 2H) against the analyte's C1 methine multiplet (approx. 
    
    
    
    3.8 ppm, 1H) to calculate absolute mass fraction.

References

  • 1 - Benchchem 2.2 - ResearchGate 3. - Journal of Health Sciences & Research 4.3 - RSC

  • 4 - andreas-brinkmann.net

Sources

Benchmarking synthesis routes for 1-(3,4-dichlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for benchmarking the synthesis of 1-(3,4-dichlorophenyl)propan-1-amine requires a rigorous evaluation of chemoselectivity, scalability, and impurity profiles. As a critical building block in medicinal chemistry—often utilized in the development of monoamine reuptake inhibitors and agricultural active ingredients—achieving high-purity yields of (CAS: 40023-89-0) demands precise synthetic routing.

This guide objectively compares three primary synthetic pathways, dissecting the causality behind reagent selection and providing self-validating experimental protocols.

Quantitative Benchmarking of Synthetic Routes

When designing a route to an


-alkylbenzylamine, the choice of starting material dictates the reaction's operational complexity. Below is a comparative matrix of the three most viable routes.
Benchmarking MetricRoute A: Reductive AminationRoute B: Oxime ReductionRoute C: Grignard Addition
Starting Material 3,4-Dichloropropiophenone3,4-Dichloropropiophenone3,4-Dichlorobenzonitrile
Overall Yield 65% – 75%80% – 85%50% – 60%
Step Count 1 (Telescoped)2 (Discrete)2 (One-pot or Discrete)
Primary Impurity Risk Secondary amine (over-alkylation)Unreacted ketone / oximeTertiary alcohol / unreacted ketone
Scalability High (Mild exotherm)High (Easily controlled)Low-Moderate (Cryogenic temps)
Chemoselectivity ExcellentExcellent (Preserves Ar-Cl bonds)Moderate (Over-addition risk)

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the parallel synthetic strategies converging on the target compound.

SynthesisRoutes SM1 3,4-Dichloropropiophenone RA Route A: Reductive Amination Reagents: NH₄OAc, NaBH₃CN Solvent: MeOH SM1->RA Direct Oxime Route B: Oxime Formation Reagents: NH₂OH·HCl, NaOAc SM1->Oxime Step 1 SM2 3,4-Dichlorobenzonitrile Grignard Route C: Grignard Addition Reagents: EtMgBr, THF SM2->Grignard Step 1 Product 1-(3,4-dichlorophenyl)propan-1-amine (Target Compound) RA->Product OximeRed Oxime Reduction Reagents: Zn dust, AcOH Oxime->OximeRed Step 2 OximeRed->Product ImineRed Imine Reduction Reagents: NaBH₄, MeOH Grignard->ImineRed Step 2 ImineRed->Product

Figure 1: Comparative synthetic workflows for 1-(3,4-dichlorophenyl)propan-1-amine.

Detailed Experimental Methodologies & Causality Analysis

Route A: Direct Reductive Amination

Strategic Causality: Reductive amination of1[1] is the most direct route. We specifically select Sodium cyanoborohydride (NaBH₃CN) over Sodium borohydride (NaBH₄) because NaBH₃CN is stable at the slightly acidic pH (~6) required to protonate the ketone and facilitate imine formation. Furthermore, it selectively reduces the intermediate iminium ion over the starting ketone. A 10-fold excess of ammonium acetate is utilized to drive Le Chatelier’s equilibrium toward the primary imine, suppressing the nucleophilic attack of the newly formed primary amine on unreacted ketone (which would generate an unwanted secondary amine impurity).

Self-Validating Protocol:

  • Imine Formation: Dissolve 3,4-dichloropropiophenone (10.0 mmol) in 30 mL of anhydrous methanol. Add ammonium acetate (100.0 mmol, 10 eq) and stir at 25 °C for 30 minutes.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise add NaBH₃CN (15.0 mmol, 1.5 eq). (Self-Validation: Mild effervescence will occur; ensure the reaction is vented in a fume hood due to trace HCN gas evolution).

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the UV-active ketone spot disappears.

  • Quench & Workup: Carefully quench with 1M HCl until pH < 2. This destroys excess hydride and forces the amine into the aqueous layer as a water-soluble hydrochloride salt. Wash the aqueous layer with diethyl ether (2 x 20 mL) to strip away neutral organic impurities.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH > 10. Extract the freebase amine with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Route B: Oxime Formation and Zinc-Mediated Reduction

Strategic Causality: When absolute prevention of secondary amine formation is required, isolating the oxime intermediate is superior. For the reduction step, we actively avoid strong hydride donors like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ can inadvertently cause hydrodehalogenation, stripping the crucial chlorine atoms from the 3,4-dichlorophenyl ring. Instead, Zinc dust in glacial acetic acid provides a milder, single-electron transfer reduction pathway that selectively cleaves the N-O bond and reduces the C=N double bond while perfectly preserving the aryl chlorides.

Self-Validating Protocol:

  • Oxime Condensation: Dissolve 3,4-dichloropropiophenone (10.0 mmol) in 25 mL of ethanol. Add a solution of hydroxylamine hydrochloride (15.0 mmol) and sodium acetate (15.0 mmol) in 10 mL of water. Reflux for 2 hours.

  • Intermediate Isolation: Cool to room temperature, evaporate the ethanol, and extract with ethyl acetate. Wash with water, dry, and concentrate. (Self-Validation: The oxime intermediate will precipitate as a distinct white to off-white crystalline solid, confirming successful condensation).

  • Reduction: Dissolve the oxime (10.0 mmol) in 20 mL of glacial acetic acid. Cool to 15 °C.

  • Zinc Addition: Slowly add Zinc dust (40.0 mmol, 4 eq) in small portions over 30 minutes to control the exothermic reaction. Stir at room temperature for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove insoluble zinc salts. Concentrate the filtrate, neutralize with 2M NaOH, and extract with ethyl acetate to isolate the primary amine.

Route C: Grignard Addition to Nitrile

Strategic Causality: This route constructs the carbon skeleton and the amine simultaneously. While advanced organotitanium conditions (e.g., Kulinkovich-Szymoniak reactions) on 2[2] yield cyclopropylamines, a standard catalyst-free Grignard addition[3] selectively provides the linear alkyl imine. Critical Insight: The intermediate imine magnesium salt is highly unstable and will rapidly hydrolyze to 3,4-dichloropropiophenone if subjected to an aqueous workup. By performing an in situ reduction (adding anhydrous methanol and NaBH₄ directly to the reaction mixture before aqueous quenching), the imine is trapped and reduced directly to the amine, bypassing ketone formation entirely.

Self-Validating Protocol:

  • Grignard Addition: In an oven-dried, nitrogen-purged flask, dissolve 3,4-dichlorobenzonitrile (10.0 mmol) in 20 mL of anhydrous THF. Cool to -78 °C.

  • Nucleophilic Attack: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 1.2 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • In Situ Reduction: Cool the mixture back to 0 °C. Carefully add 10 mL of anhydrous methanol (Self-Validation: Watch for exothermic quenching of excess Grignard reagent), followed immediately by NaBH₄ (20.0 mmol, 2 eq).

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via the acid-base extraction logic detailed in Route A.

References

1. Sigma-Aldrich. "1-(3,4-Dichlorophenyl)propan-1-amine | 40023-89-0". sigmaaldrich.com. 2.[1] US Patent 8604061B2. "2-aminooxazolines as TAAR1 ligands". google.com/patents.1 3.[3] BioRxiv. "Compound synthesis and analysis General procedure for synthesis of semicarbazones". biorxiv.org. 3 4.[2] EP Patent 4288414A1. "Substituted cyclic modulators of protein phosphatase 2a (pp2a) and methods using same". google.com/patents. 2

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, grounding safety protocols in the specific hazard profile of the compound to ensure a self-validating system of laboratory safety.

Understanding the Hazard: The "Why" Behind the Protocol

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride and structurally similar compounds are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements that dictate our safety protocols. The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and eye contact.

The known health risks associated with this class of compounds necessitate a multi-layered defense strategy. According to safety data sheets (SDS), these chemicals are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] In some cases, they are also classified as harmful if swallowed.[1][2]

Table 1: GHS Hazard Profile Summary

Hazard Class GHS Hazard Statement Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][2][3]
Specific Target Organ Toxicity H335 May cause respiratory irritation [1][2]

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |[1][2] |

These classifications are the foundation of our risk assessment and inform every subsequent choice in PPE selection and handling procedures.

The Core Defense: Engineering Controls and PPE Selection

The first line of defense is always engineering controls. Handling 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, especially in its powdered form, should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[1][4][5] Safety showers and eyewash stations must be readily accessible and tested regularly.[6] PPE serves as the critical final barrier between the researcher and the chemical.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Minimum Requirement: For handling solutions or small quantities of solid, ANSI Z87-approved (or equivalent standard, like EN166 in Europe) safety glasses with side shields are mandatory.[1][7]

  • Best Practice/Increased Risk: When handling larger quantities of the solid where dust generation is likely, or when there is any risk of splashing, chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles.[1]

Hand Protection

The H315 classification ("Causes skin irritation") demands the use of appropriate chemical-resistant gloves.

  • Technique: Gloves must be inspected for any signs of degradation or puncture before each use.[1][4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][4] Hands should be washed and dried thoroughly after glove removal.[1][4]

Body Protection

To prevent incidental skin contact, appropriate body protection is essential.

  • Standard Operations: A clean, buttoned laboratory coat should be worn at all times.

  • High-Risk Procedures: For operations with a significant risk of contamination or when handling large quantities, a complete chemical-resistant suit may be necessary.[1] Protective boots may be required depending on the scale of the operation.[4]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") indicates that inhalation of dusts must be prevented.

  • Primary Control: As stated, a fume hood is the primary method of control.

  • Secondary Control: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a government-approved respirator is required.[4][5] For dusts, a NIOSH-approved N95 (or P95) particulate respirator or equivalent is a typical minimum requirement.[1] For all respirator use, a formal respiratory protection program, including fit-testing and training, is necessary.

Operational Protocols: A Step-by-Step Guide

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Protocol for Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don laboratory coat or chemical suit.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. For enhanced protection, a second pair of gloves may be worn over the first.

Protocol for Doffing PPE (to be performed in a designated area)

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves (if used): Remove the outer pair of gloves.

  • Body Protection: Unbutton the lab coat. Leaning forward, shrug it off the shoulders, touching only the inside of the coat. Turn it inside out as it is removed and place it in a designated receptacle.

  • Hand Hygiene: Remove inner gloves and wash hands.

  • Eye and Face Protection: Remove the face shield/goggles by handling the strap, avoiding touching the front surface. Place in a designated area for decontamination.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_procedure Execution cluster_disposal Post-Procedure Start Start: Task Involving 1-(3,4-dichlorophenyl) propan-1-amine hydrochloride RiskAssess 1. Conduct Risk Assessment (Quantity, Physical Form, Procedure) Start->RiskAssess EngControl 2. Verify Engineering Controls (Fume Hood Operational?) RiskAssess->EngControl Eye 3a. Eye Protection - Goggles (required) - Face Shield (if splash risk) EngControl->Eye Hand 3b. Hand Protection - Chemical-Resistant Gloves (e.g., Nitrile, consult chart) EngControl->Hand Body 3c. Body Protection - Lab Coat (minimum) - Chem-Suit (high risk) EngControl->Body Resp 3d. Respiratory Protection - Required if dust/aerosol is likely or no hood EngControl->Resp Donning 4. Don PPE (Correct Sequence) Eye->Donning Hand->Donning Body->Donning Resp->Donning Handling 5. Perform Chemical Handling Inside Fume Hood Donning->Handling Doffing 6. Doff PPE (Correct Sequence) Handling->Doffing Disposal 7. Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal Wash 8. Wash Hands Thoroughly Disposal->Wash End End Wash->End

Caption: Workflow for PPE selection, use, and disposal.

Decontamination and Disposal Plan

All disposable PPE used while handling 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride must be considered hazardous waste.

  • Single-Use Items: Contaminated gloves, disposable lab coats, and respirator cartridges must be collected in a designated, labeled hazardous waste container.[1]

  • Reusable Items: Non-disposable items like goggles and face shields must be decontaminated according to established laboratory procedures before reuse.

  • Gross Contamination: In case of a spill, all materials used for cleanup, along with any heavily contaminated clothing, must be disposed of as hazardous waste.[1][8] Contaminated clothing should be removed immediately, and the affected skin washed thoroughly.[7][8]

Emergency Response

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][9] Remove contaminated clothing.[7][8] If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Enamine, Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. [URL: https://www.enamine.net/images/msds/EM300185121.pdf]
  • Gray Beard Solutions, SAFETY DATA SHEET. [URL: https://gbs-paints.com/wp-content/uploads/2021/04/Tamen-Amine-PA-14-SDS.pdf]
  • Fisher Scientific, SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]
  • Safety Data Sheet, KR-134MBL. [URL: https://www.polyprocessing.com/wp-content/uploads/2021/08/sds-KR-134MBL.pdf]
  • BLD Pharmatech, SAFETY DATA SHEET. [URL: https://www.bldpharm.com/products/BD00787684.html]
  • Aaron Chemicals LLC, Safety Data Sheet - (S)-1-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride. [URL: https://www.aaron-chemicals.com/sds/(S)-1-(2,3-Dichlorophenyl)ethan-1-amine%20hydrochloride_AR0F70HK.pdf]
  • Sigma-Aldrich, SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/654019]
  • Fisher Scientific, SAFETY DATA SHEET - 1,3-Dichloropropane. [URL: https://www.fishersci.com/sds]
  • ROCHEAS, Safety Data Sheet acc. to OSHA HCS. [URL: https://www.roche-as.us/wp-content/uploads/2023/08/MEMBRANE-CLEANER-C-SDS.pdf]
  • Key Organics, Safety Data Sheet. [URL: https://www.keyorganics.net/sites/default/files/sds/DS-19653.pdf]
  • Enamine, Safety Data Sheet - (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [URL: https://www.enamine.net/images/msds/EN300-185121.pdf]
  • Fisher Scientific, SAFETY DATA SHEET - Dichlorophenylborane. [URL: https://www.fishersci.com/sds]
  • Sigma-Aldrich, 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004658]
  • AK Scientific, Inc., Safety Data Sheet - 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride. [URL: https://www.aksci.com/sds/6845EG.pdf]
  • BLDpharm, 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride. [URL: https://www.bldpharm.com/products/847448-33-3.html]
  • ChemScene, 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride. [URL: https://www.chemscene.com/products/1-(3,4-Dichlorophenyl)butan-1-amine-hydrochloride-CS-0252334.html]
  • Fisher Scientific, SAFETY DATA SHEET - (3,4-Dichlorophenyl)hydrazine monohydrochloride. [URL: https://www.fishersci.com/sds]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.